Cumi-101 C-11
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
903528-74-5 |
|---|---|
Molecular Formula |
C19H27N5O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-[4-(2-(111C)methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3/i2-1 |
InChI Key |
MEKSQRMXWZHFIP-JVVVGQRLSA-N |
Isomeric SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3O[11CH3] |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Foundational & Exploratory
CUMI-101: A Technical Guide to its Serotonin 1A Receptor Binding Affinity
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the radioligand [11C]CUMI-101. The document details its binding affinity for the serotonin 1A (5-HT1A) receptor, experimental protocols for its use, and the underlying signaling pathways.
Core Quantitative Data
[11C]CUMI-101 is a high-affinity partial agonist for the 5-HT1A receptor.[1] Its binding characteristics have been quantified in various studies, providing key metrics for its application in neuroscience research and drug development.
| Parameter | Value | Species/System | Reference |
| Ki (inhibition constant) | 0.15 nM | Bovine Hippocampal Membranes | [1][2][3][4] |
| EC50 (half maximal effective concentration) | 0.1 nM | [35S]GTPγS binding assay | [1][2] |
| Emax (maximum effect) | 88% | [35S]GTPγS binding assay | [1] |
| Affinity for α1-adrenoceptors (Ki) | 6.75 nM | In vitro | [1][4] |
Serotonin 1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like serotonin or CUMI-101, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is crucial for mediating the physiological effects associated with this receptor, including mood regulation, anxiety, and cognition.[5]
Caption: Serotonin 1A Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments involving [11C]CUMI-101.
Radiosynthesis of [11C]CUMI-101
The synthesis of [11C]CUMI-101 is a critical first step for its use in Positron Emission Tomography (PET) studies.
-
Radiomethylation : The process begins with the radiomethylation of the desmethyl precursor using [11C]methyl triflate ([11C]CH3OTf).[6]
-
Purification : The resulting product is purified using high-performance liquid chromatography (HPLC).[6]
-
Formulation : The purified [11C]CUMI-101 is then formulated in a solution of ethanol and normal saline for injection.[6]
-
Quality Control : A small portion of the final product undergoes analytical HPLC to determine its chemical and radiochemical purity, as well as its specific activity.[6]
In Vitro Binding Assay: [35S]GTPγS
This assay is used to determine the functional activity of CUMI-101 as a 5-HT1A receptor agonist.
-
Tissue Preparation : Membranes from a brain region rich in 5-HT1A receptors (e.g., hippocampus) are prepared.
-
Incubation : The membranes are incubated with varying concentrations of CUMI-101 in the presence of [35S]GTPγS and GDP.
-
Separation : Bound and free radioligand are separated by filtration.
-
Quantification : The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis : The data is analyzed to determine the EC50 and Emax values.
In Vivo PET Imaging Protocol (Human and Non-Human Primate)
PET imaging with [11C]CUMI-101 allows for the in vivo quantification and visualization of 5-HT1A receptors in the brain.
-
Subject Preparation : Subjects (human volunteers or non-human primates) are positioned in the PET scanner. For animal studies, anesthesia is administered.[6]
-
Radiotracer Injection : A bolus of [11C]CUMI-101 is injected intravenously.[6][7][8] The injected dose and specific activity are carefully recorded.
-
Dynamic Scan Acquisition : Emission data is collected dynamically over a period of up to 120 minutes.[6][8]
-
Arterial Blood Sampling : In many protocols, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which is used to generate a metabolite-corrected arterial input function.[6]
-
Image Reconstruction and Analysis : The acquired data is reconstructed into dynamic images. Regions of interest (ROIs) are drawn on the images to measure the time-activity curves in different brain regions. Kinetic modeling is then applied to these curves to estimate binding parameters such as the binding potential (BPF).[6][8]
Caption: [11C]CUMI-101 PET Experimental Workflow.
Selectivity Profile
While CUMI-101 demonstrates high affinity for the 5-HT1A receptor, it also exhibits a moderate affinity for α1-adrenoceptors.[1][4] The binding affinity for α1-adrenoceptors (Ki = 6.75 nM) is approximately 45 times lower than its affinity for the 5-HT1A receptor.[1] However, this cross-reactivity, particularly in regions with high α1-adrenoceptor density like the thalamus, should be considered when interpreting PET imaging data.[4][9] Studies using blocking agents have shown that a portion of the [11C]CUMI-101 signal in certain brain regions can be attributed to its binding to these receptors.[9]
Functional Characterization
Initial studies characterized CUMI-101 as a 5-HT1A receptor agonist based on its ability to stimulate [35S]GTPγS binding in cell lines expressing the human 5-HT1A receptor.[4] However, subsequent research in native brain tissue has revealed a more complex functional profile. In primate brain tissue, CUMI-101 did not stimulate [35S]GTPγS binding but instead acted as a potent antagonist, inhibiting the agonist-stimulated binding of 8-OH-DPAT.[4] Furthermore, in rat brain, it has been shown to behave as an antagonist.[3][4] This suggests that the functional activity of CUMI-101 may be species- and tissue-dependent, a critical consideration for translational research.
References
- 1. Autoradiographic evaluation of [3H]CUMI-101, a novel, selective 5-HT1AR ligand in human and baboon brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radiotracers for the Central Serotoninergic System [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. youtube.com [youtube.com]
- 6. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
[11C]CUMI-101: A Technical Guide to Synthesis and Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and radiolabeling of [11C]CUMI-101, a potent and selective agonist for the serotonin 1A (5-HT1A) receptor used in positron emission tomography (PET) imaging. This document details the synthesis of the precursor molecule, the radiolabeling procedure, purification methods, and quality control specifications, alongside a summary of key quantitative data.
Introduction
[11C]CUMI-101, or [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a valuable radiotracer for in vivo imaging of the high-affinity state of the 5-HT1A receptor. Its agonist properties allow for the study of receptor function and signal transduction capacity, providing insights into the pathophysiology of various neuropsychiatric disorders, including depression and anxiety.
Synthesis of the Desmethyl Precursor
The synthesis of the desmethyl precursor, 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a critical first step in the production of [11C]CUMI-101. While the detailed multi-step synthesis from starting materials is complex and proprietary to the developing laboratories, the immediate precursor can be synthesized through the coupling of key intermediates. A general synthetic approach involves the alkylation of 1-(2-hydroxyphenyl)piperazine with a suitable butyl-triazinedione derivative.
Radiolabeling of [11C]CUMI-101
The radiolabeling of CUMI-101 is achieved through the O-methylation of the hydroxyl group on the desmethyl precursor using a carbon-11 labeled methylating agent.
Experimental Protocol
The following protocol outlines a typical manual or automated synthesis for [11C]CUMI-101:
-
Preparation of the Precursor: A solution of the desmethyl precursor (approximately 0.5-1.0 mg) is prepared in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: A mild base, such as tetrabutylammonium hydroxide, is added to the precursor solution to facilitate the deprotonation of the phenolic hydroxyl group, forming the phenoxide salt.
-
Introduction of [11C]Methylating Agent: [11C]Methyl triflate ([11C]CH3OTf) or [11C]methyl iodide ([11C]MeI), produced from cyclotron-generated [11C]CO2, is trapped in the reaction vessel containing the precursor solution.
-
Reaction: The reaction mixture is heated to facilitate the nucleophilic attack of the phenoxide on the [11C]methyl group. The reaction proceeds for a short period, typically 3-5 minutes, at an elevated temperature (e.g., 80-100°C).
-
Quenching: The reaction is quenched by the addition of the HPLC mobile phase.
Purification
Purification of the crude reaction mixture is essential to isolate [11C]CUMI-101 from unreacted precursor and other radiolabeled and non-radiolabeled impurities.
High-Performance Liquid Chromatography (HPLC)
The crude product is purified using reverse-phase HPLC.
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18, semi-preparative |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Ammonium Formate Buffer |
| Flow Rate | 4-6 mL/min |
| Detection | UV (at a wavelength suitable for the compound) and radiation detector |
The fraction corresponding to the [11C]CUMI-101 peak is collected.
Solid-Phase Extraction (SPE)
The collected HPLC fraction is further purified and concentrated using a C18 Sep-Pak cartridge.[1][2]
-
The HPLC fraction is diluted with water.
-
The diluted solution is passed through a C18 Sep-Pak cartridge, which retains the [11C]CUMI-101.
-
The cartridge is washed with water to remove any remaining HPLC solvents and polar impurities.
-
The final product is eluted from the cartridge with a small volume of ethanol.[1][2]
Formulation
The purified [11C]CUMI-101 in ethanol is formulated for intravenous injection by diluting with sterile saline for injection and passing it through a 0.22 µm sterile filter.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of [11C]CUMI-101.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | ~25% | [1][2] |
| Specific Activity | 96.2 ± 18.5 TBq/µmol (2600 ± 500 Ci/µmol) | [1][2] |
| Injected Dose (Baboon Studies) | 166.5 ± 42.9 MBq (4.50 ± 1.16 mCi) | [1] |
Quality Control
A small aliquot of the final product is subjected to quality control testing to ensure it meets the required specifications for human administration.
| Test | Specification |
| Appearance | Clear, colorless solution, free of particulate matter |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Chemical Purity | Precursor concentration below toxic levels |
| Radionuclidic Purity | ≥ 99.5% Carbon-11 |
| Residual Solvents | Within acceptable limits (e.g., Ethanol, Acetonitrile) |
| Bacterial Endotoxins | Below specified limits |
| Sterility | Sterile |
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like CUMI-101, the receptor activates inhibitory G-proteins (Gi/o), which in turn modulate downstream signaling cascades.
Caption: Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase.
[11C]CUMI-101 Automated Synthesis Workflow
The radiosynthesis of [11C]CUMI-101 can be automated using a commercially available synthesis module. The following diagram illustrates a typical workflow.
Caption: Automated synthesis workflow for [11C]CUMI-101 from cyclotron to final product.
References
Preclinical Profile of [11C]CUMI-101 in Rodent Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of the radioligand [11C]CUMI-101 in rodent models. [11C]CUMI-101 is a positron emission tomography (PET) radiotracer targeting the serotonin 1A (5-HT1A) receptor, a key player in neuropsychiatric disorders. This document summarizes its in vitro and in vivo characteristics, offering detailed experimental protocols and insights into its receptor binding profile and signaling pathways.
Core Findings in Rodent Models
Initial studies with [11C]CUMI-101 suggested its potential as an agonist for the 5-HT1A receptor. However, subsequent research in native rat brain tissue revealed that CUMI-101 acts as a potent 5-HT1A receptor antagonist.[1] A significant finding in preclinical rodent studies is the cross-reactivity of [11C]CUMI-101 with α1-adrenoceptors, which has implications for the interpretation of in vivo imaging data.[1]
Quantitative Data: In Vitro Binding Affinity
The following table summarizes the in vitro binding affinities of CUMI-101 for various receptors in rat brain tissue. This data is crucial for understanding the ligand's selectivity profile.
| Receptor Subtype | Radioligand | Tissue | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 0.8 ± 0.1 |
| α1-Adrenoceptor | [3H]Prazosin | Rat Whole Brain | 6.8 ± 1.2 |
Data extracted from Kumar et al., 2012.
Experimental Protocols
In Vitro Radioligand Binding Studies
Objective: To determine the binding affinity of CUMI-101 for 5-HT1A receptors and α1-adrenoceptors in rat brain tissue.
Methodology:
-
Tissue Preparation: Whole rat brain or specific regions like the hippocampus are homogenized in appropriate buffers.
-
Competitive Binding Assay:
-
A constant concentration of a selective radioligand ([3H]8-OH-DPAT for 5-HT1A or [3H]Prazosin for α1-adrenoceptors) is incubated with the brain homogenate.
-
Increasing concentrations of unlabeled CUMI-101 are added to compete for binding with the radioligand.
-
-
Incubation and Separation: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration.
-
Data Analysis: The radioactivity of the filters is measured, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation from the IC50 values (the concentration of CUMI-101 that inhibits 50% of the specific binding of the radioligand).
In Vivo PET Imaging in Rats
Objective: To evaluate the in vivo binding characteristics and specificity of [11C]CUMI-101 in the rat brain.
Methodology:
-
Animal Preparation: Rodents are anesthetized for the duration of the PET scan. A tail vein catheter is inserted for radiotracer injection.
-
Radiotracer Administration: A bolus of [11C]CUMI-101 is injected intravenously.
-
PET Data Acquisition: Dynamic PET scans are acquired over a specified period (e.g., 60-90 minutes) to measure the distribution of the radiotracer in the brain over time.
-
Blocking Studies: To determine the specificity of [11C]CUMI-101 binding, pre-treatment with selective antagonists is performed:
-
5-HT1A Receptor Blockade: A selective 5-HT1A antagonist (e.g., WAY-100635) is administered prior to the [11C]CUMI-101 injection.
-
α1-Adrenoceptor Blockade: A selective α1-adrenoceptor antagonist (e.g., prazosin) is administered prior to the [11C]CUMI-101 injection.
-
Combined Blockade: Both WAY-100635 and prazosin are co-administered before the radiotracer injection to assess the contribution of both receptor systems to the signal.
-
-
Data Analysis: Time-activity curves are generated for different brain regions to visualize the uptake and washout of the radiotracer. The reduction in binding after administration of blocking agents is quantified to assess specific binding.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling cascade.
Experimental Workflow for In Vivo Rodent PET Imaging
References
CUMI-101: A Comprehensive Technical Review of its 5-HT1A Receptor Agonist and Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
[¹¹C]CUMI-101, a PET (Positron Emission Tomography) radioligand, was initially heralded as a promising agonist for the serotonin 1A (5-HT1A) receptor, offering the potential to selectively measure the high-affinity, G-protein coupled state of the receptor in the living human brain. However, subsequent research has revealed a more complex pharmacological profile. This technical guide synthesizes the available data on CUMI-101, detailing its binding affinities, functional activities, and the experimental protocols used to elucidate its dual properties as both a 5-HT1A agonist in recombinant systems and a potent antagonist in native brain tissue. Furthermore, this document addresses the significant cross-reactivity of CUMI-101 with α1-adrenoceptors, a factor that critically impacts its utility as a specific 5-HT1A PET radioligand.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the pathophysiology and treatment of numerous neuropsychiatric disorders, including anxiety and depression. The development of PET radioligands for the 5-HT1A receptor has been crucial for in vivo quantification and the study of receptor dynamics. While several antagonist radioligands exist, the development of an agonist radioligand has been a significant goal, as it would theoretically allow for the specific measurement of the functionally active, high-affinity state of the receptor. [¹¹C]CUMI-101 was developed to meet this need. This guide provides an in-depth analysis of its pharmacological characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of CUMI-101.
Table 1: 5-HT1A Receptor Binding and Functional Parameters for CUMI-101
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| 5-HT1A Receptor | Human (recombinant) | 0.15 nM | [1][2] |
| 5-HT1A Receptor | Rat Brain | Not explicitly stated, but potent | [3] |
| Functional Activity | |||
| EC50 ([³⁵S]GTPγS) | Human (recombinant CHO cells) | 0.1 nM | [1][2] |
| Emax ([³⁵S]GTPγS) | Human (recombinant CHO cells) | 88% (Partial Agonist) | [1][2] |
| pEC50 ([³⁵S]GTPγS) | Human (recombinant HEK293 cells) | 9.2 (Agonist) | [3] |
| pKB ([³⁵S]GTPγS) | Rat Cortex | 9.2 (Antagonist) | [3] |
| pKB ([³⁵S]GTPγS) | Rat Hippocampus | 9.3 (Antagonist) | [3] |
Table 2: α1-Adrenoceptor Binding and Cross-Reactivity of CUMI-101
| Parameter | Species | Brain Region | Value | Reference |
| Binding Affinity (Ki) | ||||
| α1-Adrenoceptor | In vitro | Not specified | 6.75 nM | [1] |
| Cross-Reactivity (%) | ||||
| Rat | Thalamus | ~45% | ||
| Monkey | Thalamus | ~50% | ||
| Human | Thalamus | ~43% | ||
| Rat, Monkey, Human | Neocortex, Cerebellum | <10% | ||
| In vivo PET - Prazosin Blockade | ||||
| Rat | Thalamus | ~50% decrease in uptake | ||
| Monkey | Thalamus | ~33% decrease in uptake |
Experimental Protocols
In Vitro [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to stimulate G-protein activation, a hallmark of agonist activity at GPCRs.
Objective: To determine if CUMI-101 acts as an agonist or antagonist at the 5-HT1A receptor in different tissue preparations.
Materials:
-
HEK293 cells transfected with human 5-HT1A receptors or rat cortical/hippocampal tissue homogenates.
-
[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
CUMI-101, 8-OH-DPAT (agonist control), WAY-100635 (antagonist control).
-
Scintillation counter and filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation with GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).
-
Agonist Stimulation: Add varying concentrations of CUMI-101 or the agonist control (8-OH-DPAT) to the wells. For antagonist testing, pre-incubate the membranes with varying concentrations of CUMI-101 before adding a fixed concentration of an agonist like 8-OH-DPAT.
-
Radioligand Addition: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation Period: Incubate the plates at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates and add scintillation cocktail. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the logarithm of the drug concentration to determine EC50 (for agonists) or IC50/pKB (for antagonists).
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Objective: To determine the binding affinity of CUMI-101 for 5-HT1A receptors and α1-adrenoceptors.
Materials:
-
Brain tissue homogenates (e.g., human, monkey, rat cerebellum).
-
Radioligand: [³H]WAY-100635 for 5-HT1A receptors, [³H]Prazosin for α1-adrenoceptors.
-
Unlabeled CUMI-101 and a known displacer for non-specific binding (e.g., unlabeled WAY-100635 or Prazosin).
-
Binding Buffer: Typically 50 mM Tris-HCl with appropriate salts (e.g., 10 mM MgSO₄, 0.1% ascorbic acid), pH 7.4.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize the brain tissue in ice-cold binding buffer and prepare a membrane suspension.
-
Assay Setup: In test tubes or a 96-well plate, add the membrane suspension.
-
Competition Binding: Add a fixed concentration of the radioligand and varying concentrations of unlabeled CUMI-101.
-
Total and Non-specific Binding: Include tubes with only the radioligand (total binding) and tubes with the radioligand plus a high concentration of a known displacer to determine non-specific binding.
-
Incubation: Incubate the samples at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CUMI-101 concentration to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon agonist binding, it initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Autoradiographic evaluation of [3H]CUMI-101, a novel, selective 5-HT1AR ligand in human and baboon brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assessment of the agonist properties of the novel 5-HT1A receptor ligand, CUMI-101 (MMP), in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of [11C]CUMI-101: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic properties of [11C]CUMI-101, a radioligand used in positron emission tomography (PET) for imaging the serotonin 1A (5-HT1A) receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in the application and interpretation of data derived from [11C]CUMI-101 studies.
Introduction
[11C]CUMI-101, or [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a PET radiotracer with high affinity for the 5-HT1A receptor.[1][2] Initially developed as a potential agonist for this receptor, its in-vivo behavior has been a subject of extensive research.[3][4] Understanding its pharmacokinetic profile, including its binding characteristics, distribution, and metabolism, is crucial for the accurate quantification of 5-HT1A receptors in both preclinical and clinical research settings. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative data regarding the binding affinity, biodistribution, dosimetry, and in vivo binding potential of [11C]CUMI-101.
Table 1: In Vitro Binding Affinity of CUMI-101
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Species | Reference |
| 5-HT1A | Bovine Hippocampal Membranes | [3H]8-OH-DPAT | 0.15 | Bovine | [3] |
| α1-adrenoceptor | Not Specified | Not Specified | 6.75 | Not Specified | [3] |
| α1-adrenoceptor | Cerebellum Homogenate | [3H]-prazosin | 2.8 ± 0.5 | Human | [5] |
Table 2: Human Biodistribution and Radiation Dosimetry of [11C]CUMI-101
| Organ | Absorbed Dose (μSv/MBq) |
| Pancreas | 32.0 |
| Liver | 18.4 |
| Spleen | 14.5 |
| Effective Dose | 5.3 ± 0.5 |
Data from whole-body PET imaging in nine healthy volunteers.[6]
Table 3: In Vivo Binding Potential (BPND) of [11C]CUMI-101 in Baboons
| Brain Region | Baseline | Post-WAY-100635 (0.5 mg/kg) | % Reduction | Post-8-OH-DPAT (2 mg/kg) | % Reduction |
| Multiple Regions (Average) | - | - | 87% | - | 76% |
Data from PET studies in male baboons (Papio anubis).[2][7]
Table 4: In Vivo Binding Potential (BPND) of [11C]CUMI-101 in Humans
| Brain Region | Placebo | Post-Citalopram (10 mg) | % Increase | |---|---|---| | Cortical Regions (Mean) | 1.3 (0.2) | 1.4 (0.2) | 7% |
Data from a double-blind, crossover, randomized study in 15 healthy participants. Citalopram is a selective serotonin reuptake inhibitor (SSRI).[4]
Experimental Protocols
Detailed methodologies for key experiments involving [11C]CUMI-101 are outlined below.
Radiosynthesis of [11C]CUMI-101
The radiosynthesis of [11C]CUMI-101 is typically performed via O-methylation of its desmethyl precursor.
Procedure:
-
Production of [11C]Methyl Iodide or [11C]Methyl Triflate: [11C]Carbon dioxide, produced by a cyclotron, is converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
-
Radiolabeling: The desmethyl precursor of CUMI-101 is reacted with the [11C]methylating agent in an appropriate solvent (e.g., dimethylformamide).
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]CUMI-101 from unreacted precursors and byproducts.
-
Formulation: The purified [11C]CUMI-101 is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.
-
Quality Control: The final product undergoes quality control tests to ensure radiochemical purity, chemical purity, specific activity, and sterility. The average radiochemical yield is approximately 25% at the end of synthesis, with a high specific activity.[8]
References
- 1. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]
- 2. | BioWorld [bioworld.com]
- 3. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The 5-HT1A Receptor PET Radioligand 11C-CUMI-101 Has Significant Binding to α1-Adrenoceptors in Human Cerebellum, Limiting Its Use as a Reference Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human biodistribution and dosimetry of ¹¹C-CUMI-101, an agonist radioligand for serotonin-1a receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Quantification of Human Serotonin 1A Receptor Using 11C-CUMI-101, an Agonist PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
CUMI-101 C-11: A Technical Guide for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the positron emission tomography (PET) radioligand, [¹¹C]CUMI-101, as a tool for studying the serotonin 1A (5-HT1A) receptor system in the context of neuropsychiatric disorders. This document provides a comprehensive overview of the radioligand's properties, detailed experimental protocols, quantitative data analysis methodologies, and its utility in clinical research.
Introduction to [¹¹C]CUMI-101
[¹¹C]CUMI-101, chemically known as [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a PET radiotracer designed to quantify 5-HT1A receptors in the living brain. The 5-HT1A receptor is a key target in neuropsychiatric research due to its significant role in the pathophysiology of mood and anxiety disorders, schizophrenia, and other conditions.
Initially developed as a potential 5-HT1A receptor agonist, subsequent research has revealed a more complex pharmacological profile. While it exhibits agonist properties in recombinant cell lines, in native brain tissue, it behaves as a potent antagonist. This dual characteristic, along with its known cross-reactivity with α1-adrenoceptors, are critical considerations for study design and data interpretation. Despite these complexities, [¹¹C]CUMI-101 has proven to be a valuable tool for in vivo imaging of the 5-HT1A system.
Properties and Synthesis
Pharmacological Properties:
-
Primary Target: Serotonin 1A (5-HT1A) Receptor
-
Functional Profile: Agonist in recombinant CHO cells expressing the human 5-HT1A receptor; potent antagonist in native rat, monkey, and human brain tissue.
-
Off-Target Binding: Significant cross-reactivity with α1-adrenoceptors, particularly in the thalamus (>35%). This necessitates careful consideration in regions with high α1-adrenoceptor density and when using the cerebellum as a reference region.
-
In Vivo Kinetics: Favorable brain uptake and washout characteristics. Metabolites are more polar than the parent compound and do not readily cross the blood-brain barrier.
Radiosynthesis:
[¹¹C]CUMI-101 is synthesized via N-methylation of its desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The general procedure involves the following key steps:
-
Precursor Preparation: The desmethyl precursor, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Radiolabeling: The precursor solution is reacted with [¹¹C]MeI or [¹¹C]CH₃OTf in the presence of a base (e.g., tetrabutylammonium hydroxide) at room temperature.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]CUMI-101 from unreacted precursor and other byproducts.
-
Formulation: The purified [¹¹C]CUMI-101 is formulated in a physiologically compatible solution (e.g., ethanol and saline) for intravenous injection.
The entire synthesis is typically automated within a shielded hot cell to minimize radiation exposure.
Experimental Protocols
The following sections outline standardized protocols for conducting [¹¹C]CUMI-101 PET imaging studies in human subjects.
Subject Preparation
-
Informed Consent: All participants must provide written informed consent in accordance with institutional review board (IRB) and regulatory guidelines.
-
Medical History and Physical Examination: A thorough medical history, physical examination, and routine laboratory tests should be conducted to ensure subject suitability.
-
Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to minimize potential metabolic variability.
-
Medication Restrictions: A washout period for any medications that may interfere with the 5-HT1A system is crucial and should be determined based on the specific drug's pharmacology.
-
Abstinence: Subjects should abstain from caffeine, alcohol, and nicotine for at least 24 hours prior to the scan.
PET Imaging Procedure
-
Intravenous Access: Establish two intravenous catheters, one for radiotracer injection and the other for arterial or venous blood sampling.
-
Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts. A transmission scan is performed for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]CUMI-101. The typical injected dose for human studies is less than 6 mCi.
-
Dynamic Image Acquisition: Begin dynamic PET data acquisition in 3D list mode simultaneously with the radiotracer injection. Data is typically acquired over 120 minutes. The acquisition is framed into a sequence of increasing durations (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).
-
Arterial Blood Sampling: If using a metabolite-corrected arterial input function for quantification, arterial blood samples are drawn frequently in the initial minutes post-injection and at decreasing intervals thereafter throughout the scan.
Data Analysis
A typical workflow for the quantitative analysis of [¹¹C]CUMI-101 PET data is as follows:
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
-
Motion Correction: If necessary, perform frame-by-frame motion correction.
-
Image Co-registration: Co-register the PET images to a structural MRI of the subject to allow for anatomical delineation of regions of interest (ROIs).
-
Blood Data Processing (if applicable):
-
Measure whole blood and plasma radioactivity concentrations.
-
Perform metabolite analysis (typically via HPLC) to determine the fraction of unmetabolized radiotracer in plasma over time.
-
Correct the plasma time-activity curve for metabolites.
-
-
Kinetic Modeling:
-
Arterial Input Models: Use the metabolite-corrected arterial plasma time-activity curve as an input function to kinetic models such as the two-tissue compartment model (2TCM) or graphical analysis methods like Logan or Likelihood Estimation in Graphical Analysis (LEGA) to estimate the total distribution volume (V_T). The binding potential (BP_F) can then be calculated.
-
Reference Region Models: If a suitable reference region (an area with negligible specific binding) can be identified, reference region-based models like the Simplified Reference Tissue Model (SRTM) can be used to estimate the non-displaceable binding potential (BP_ND). However, the use of the cerebellum as a reference region for [¹¹C]CUMI-101 is debated due to its α1-adrenoceptor binding.
-
Quantitative Data in Neuropsychiatric Disorders
The following tables summarize key quantitative findings from [¹¹C]CUMI-101 PET studies in neuropsychiatric populations. Binding potential (BP), a measure of receptor density and affinity, is the most commonly reported outcome.
Table 1: [¹¹C]CUMI-101 Test-Retest Variability and Displacement
| Parameter | Value | Species | Reference |
| Median Test-Retest % Difference (BP_F) | 11.15% ± 4.82% | Baboon | [1] |
| Average Reduction in BP_F with WAY100635 | 87% | Baboon | [1] |
| Average Reduction in BP_F with 8-OH-DPAT | 76% | Baboon | [1] |
| Average Test-Retest % Difference (BP_F) | 9.90% ± 5.60% | Human | [2] |
Table 2: [¹¹C]CUMI-101 Binding Potential in Bipolar Disorder
| Brain Region | Healthy Volunteers (BP_F) | Bipolar Disorder Patients (BP_F) | P-value | Reference |
| Raphe Nucleus | 27.2 ± 7.9 | 18.7 ± 8.1 | 0.00275 |
Note: In this study, lower BP_F in the raphe nucleus of bipolar disorder patients was observed compared to healthy volunteers.
Table 3: Summary of 5-HT1A Receptor Alterations in Major Depressive Disorder (from Meta-Analysis)
| Brain Region | Finding | Reference |
| Mesiotemporal Cortex | Significant reduction in 5-HT1A receptor binding | |
| Hippocampus | Reduction in 5-HT1A receptor binding | |
| Raphe Nuclei | Reduction in 5-HT1A receptor binding | |
| Insular Cortex | Reduction in 5-HT1A receptor binding | |
| Anterior Cingulate Cortex | Reduction in 5-HT1A receptor binding |
Note: This meta-analysis included various 5-HT1A radioligands and consistently found reductions in receptor binding in individuals with depression across several brain regions.
Schizophrenia: While [¹¹C]CUMI-101 has been utilized in the study of schizophrenia, a clear consensus on the direction and magnitude of 5-HT1A receptor alterations in this disorder based on this specific radioligand is not yet established in the literature. Further research is required to provide definitive quantitative comparisons.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to [¹¹C]CUMI-101 research.
Conclusion
[¹¹C]CUMI-101 is a valuable, albeit complex, radioligand for investigating the 5-HT1A receptor system in neuropsychiatric disorders. Its antagonist behavior in the native brain and off-target binding to α1-adrenoceptors are critical factors that researchers must consider in the design and interpretation of their studies. The detailed protocols and data analysis workflows provided in this guide are intended to support the rigorous and reproducible application of [¹¹C]CUMI-101 PET imaging. Quantitative findings to date suggest alterations in 5-HT1A receptor binding in major depressive disorder and bipolar disorder, highlighting the potential of this tool to elucidate the underlying neurobiology of these conditions and to evaluate the pharmacodynamic effects of novel therapeutic agents. Further research is warranted to clarify the role of 5-HT1A receptors in schizophrenia using this radioligand and to continue to refine the methodologies for its use.
References
An In-Depth Technical Guide to the History and Development of the [11C]CUMI-101 Radioligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
[11C]CUMI-101, also known as [¹¹C]MMP, is a radioligand developed for positron emission tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor. Initially lauded as a promising agonist radiotracer, its development has been marked by significant discoveries that have reshaped our understanding of its in vivo pharmacological profile. This technical guide provides a comprehensive overview of the history, development, and experimental protocols associated with [11C]CUMI-101. It details its synthesis and radiolabeling, in vitro and in vivo characterization, and the critical finding of its dual-binding affinity for both 5-HT1A receptors and α1-adrenoceptors. This guide is intended to serve as a detailed resource for researchers in the fields of neuroimaging, pharmacology, and drug development.
Introduction and Historical Context
The 5-HT1A receptor, a G-protein coupled receptor, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia. The development of PET radioligands to quantify these receptors in the living human brain is crucial for understanding these conditions and for the development of novel therapeutics.
[11C]CUMI-101 (2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione) was initially synthesized and evaluated as a potential agonist for the 5-HT1A receptor. Agonist radioligands are of particular interest as they are thought to bind preferentially to the high-affinity, G-protein coupled state of the receptor, potentially providing a more functional measure of receptor status. Early studies in recombinant cell lines and initial animal PET studies showed promise for [11C]CUMI-101 as a suitable tracer for imaging 5-HT1A receptors. However, subsequent, more detailed investigations in native brain tissue and in vivo blocking studies revealed a more complex pharmacological profile.
A pivotal finding in the development of [11C]CUMI-101 was the discovery that it acts as a potent 5-HT1A receptor antagonist in native brain tissue, contrary to initial findings in recombinant systems.[1] Furthermore, and of significant consequence for its use in quantitative PET imaging, [11C]CUMI-101 was found to exhibit significant cross-reactivity with α1-adrenoceptors, particularly in the thalamus.[1] This off-target binding complicates the interpretation of the PET signal and limits its utility, especially when using the cerebellum as a reference region.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for [11C]CUMI-101.
Table 1: In Vitro Binding Affinities (Ki)
| Receptor | Species/Tissue | Radioligand | Ki (nM) |
| 5-HT1A | Bovine Hippocampus | [3H]8-OH-DPAT | 0.15 |
| α1-adrenoceptor | Not Specified | Not Specified | 6.75 |
Table 2: Radiochemical Properties
| Property | Value |
| Radiochemical Yield | 25-30% (End of Synthesis) |
| Specific Activity | 96.2 ± 18.5 TBq/µmol (2600 ± 500 Ci/µmol) |
| Radiochemical Purity | >98% |
| Plasma Free Fraction (Baboon) | 59% |
| Plasma Free Fraction (Human) | 30-37% |
Table 3: In Vivo α1-Adrenoceptor Cross-Reactivity in PET Studies
| Brain Region | Species | % Cross-Reactivity (approx.) |
| Thalamus | Rat, Monkey, Human | >35% |
| Neocortex | Rat, Monkey, Human | <10% |
| Cerebellum | Rat, Monkey, Human | <10% |
Experimental Protocols
Synthesis and Radiolabeling of [11C]CUMI-101
The radiosynthesis of [11C]CUMI-101 is achieved through the O-methylation of its corresponding desmethyl precursor, 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione.
Protocol:
-
[11C]Methyl Triflate Production: [11C]CO2, produced via the 14N(p,α)11C nuclear reaction, is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase iodination method. The [11C]CH3I is then passed through a heated column containing silver triflate to produce [11C]methyl triflate ([11C]CH3OTf).
-
Radiolabeling Reaction: The desmethyl precursor is dissolved in a suitable solvent (e.g., acetone). [11C]CH3OTf is bubbled into the precursor solution in the presence of a base (e.g., NaOH). The reaction mixture is heated for a short period to facilitate the methylation.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC). The fraction corresponding to [11C]CUMI-101 is collected.
-
Formulation: The collected HPLC fraction is reformulated for intravenous injection. This typically involves passing the solution through a C18 Sep-Pak cartridge, eluting the product with ethanol, and then diluting with sterile saline. The final product is passed through a sterile filter.
-
Quality Control: A small aliquot of the final product is analyzed for radiochemical purity, chemical purity, and specific activity using analytical HPLC and other appropriate methods.
In Vitro Binding Assays
This protocol is used to determine the binding affinity (Ki) of CUMI-101 for the 5-HT1A receptor.
Materials:
-
Brain tissue homogenates (e.g., from bovine hippocampus)
-
[3H]8-OH-DPAT (radioligand)
-
Unlabeled CUMI-101 (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Brain tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration.
-
Assay Setup: In a series of tubes, a fixed concentration of [3H]8-OH-DPAT and a fixed amount of membrane homogenate are added. A range of concentrations of unlabeled CUMI-101 are then added to the tubes.
-
Incubation: The tubes are incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of CUMI-101 that inhibits 50% of the specific binding of [3H]8-OH-DPAT). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
This assay is used to determine the functional activity (agonist or antagonist) of CUMI-101 at the 5-HT1A receptor.
Materials:
-
Brain tissue homogenates expressing 5-HT1A receptors
-
[35S]GTPγS
-
GDP
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
CUMI-101
-
Assay buffer (containing MgCl2 and NaCl)
Protocol:
-
Membrane Preparation: As described for the competitive binding assay.
-
Assay Setup:
-
Agonist activity: Membranes are incubated with increasing concentrations of CUMI-101 in the presence of [35S]GTPγS and GDP.
-
Antagonist activity: Membranes are incubated with a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and increasing concentrations of CUMI-101 in the presence of [35S]GTPγS and GDP.
-
-
Incubation: The reaction mixtures are incubated at 30°C for a specified time.
-
Filtration and Counting: Similar to the competitive binding assay, the reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of the test compound. An increase in binding indicates agonist activity, while inhibition of agonist-stimulated binding indicates antagonist activity.
In Vivo PET Imaging Protocol (Human)
Protocol:
-
Subject Preparation: Subjects are positioned in the PET scanner. A transmission scan is acquired for attenuation correction. An arterial line is placed for blood sampling.
-
Radioligand Injection: A bolus of [11C]CUMI-101 is injected intravenously.
-
PET Data Acquisition: Dynamic 3D PET data are acquired for a period of up to 120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images corresponding to different brain regions.
-
Time-activity curves (TACs) are generated for each ROI.
-
A metabolite-corrected arterial input function is derived from the blood data.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the binding potential (BPND) in different brain regions.
-
Visualizations
Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling cascade.
Experimental Workflow
Caption: Workflow for a typical [11C]CUMI-101 PET study.
Conclusion
The development of [11C]CUMI-101 serves as an important case study in radiopharmaceutical sciences. While it possesses several favorable characteristics for a PET radioligand, including high affinity for the 5-HT1A receptor, good brain penetration, and a stable metabolic profile, its utility is significantly hampered by two key findings: its antagonist action in native tissue and its substantial cross-reactivity with α1-adrenoceptors. These discoveries underscore the critical importance of thorough in vivo and in vitro characterization of novel radioligands in the appropriate biological systems. For researchers considering the use of [11C]CUMI-101, careful consideration of its dual-binding nature is essential for the accurate interpretation of PET imaging data. Future research in this area will likely focus on the development of 5-HT1A agonist radioligands with higher selectivity to overcome the limitations identified with [11C]CUMI-101.
References
Core Principles for Utilizing [¹¹C]CUMI-101 in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]CUMI-101 ([O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione) is a radioligand developed for in vivo imaging of the serotonin 1A (5-HT₁ₐ) receptor using Positron Emission Tomography (PET). Initially synthesized as a potential agonist for the 5-HT₁ₐ receptor, its pharmacological profile has been shown to be more complex, with evidence suggesting it behaves as an antagonist in native brain tissue and exhibits significant binding to α₁-adrenoceptors.[1][2] This guide provides a comprehensive overview of the fundamental principles of using [¹¹C]CUMI-101 in neuroscience research, focusing on its mechanism of action, quantitative data, experimental protocols, and the critical considerations for its application.
Mechanism of Action and Binding Profile
The utility of [¹¹C]CUMI-101 as a PET radioligand is complicated by its dual characteristics. While it was initially reported to have agonist-like properties in recombinant cell lines expressing the human 5-HT₁ₐ receptor, subsequent studies in native rat, monkey, and human brain tissue have demonstrated that it acts as a potent 5-HT₁ₐ receptor antagonist.[1][2] This discrepancy highlights the importance of characterizing radioligands in the biological system of interest.
Furthermore, [¹¹C]CUMI-101 displays significant cross-reactivity with α₁-adrenoceptors.[1][2] This off-target binding is not uniform across the brain, with the thalamus showing particularly high levels of α₁-adrenoceptor binding.[1] This characteristic is a critical consideration for quantitative PET studies, as it can confound the interpretation of the signal, especially when using a reference region like the cerebellum, which also shows considerable α₁-adrenoceptor binding.[2]
Quantitative Binding Data
The binding affinity of CUMI-101 for both 5-HT₁ₐ receptors and α₁-adrenoceptors has been quantified in vitro. The inhibition constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to its receptor, with lower values indicating higher affinity.
| Receptor | Ligand | Kᵢ (nM) | Tissue Source | Notes |
| 5-HT₁ₐ | CUMI-101 | 0.15 | Bovine Hippocampal Membranes | Competitive binding against ³H-8-OH-DPAT.[1] |
| α₁-adrenoceptor | CUMI-101 | 6.75 | Not Specified | [1] |
| α₁-adrenoceptor | CUMI-101 | 2.8 ± 0.5 | Human Brain | At 37°C, displaced ³H-prazosin binding.[2] |
| α₁-adrenoceptor | Prazosin | 0.3 ± 0.02 | Human Brain | A potent α₁-adrenoceptor antagonist for comparison.[2] |
| α₁-adrenoceptor | WAY-100635 analogs | 80 - 120 | Human Brain | 5-HT₁ₐ receptor antagonists with lower α₁-adrenoceptor affinity.[2] |
Experimental Protocols
Radiosynthesis and Quality Control of [¹¹C]CUMI-101
The synthesis of [¹¹C]CUMI-101 is typically achieved through the methylation of its desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]MeI).[1] While detailed, step-by-step protocols are proprietary to the synthesizing radiochemistry facility, the general procedure involves reacting the precursor with [¹¹C]MeI in an automated synthesis module.
Quality control is critical and should include:
-
Radiochemical Purity: Assessed by high-performance liquid chromatography (HPLC) to ensure the absence of radioactive impurities.
-
Molar Activity: Determined to ensure a high ratio of radioactivity to the mass of the compound, which is important for avoiding pharmacological effects.
-
Metabolite Analysis: In vivo studies in baboons have shown that the metabolites of [¹¹C]CUMI-101 are more polar than the parent compound and do not cross the blood-brain barrier, which simplifies kinetic modeling.[3]
In Vivo PET Imaging Protocol (Human Studies)
A typical PET imaging study with [¹¹C]CUMI-101 in human subjects involves the following steps.
| Phase | Procedure | Details |
| Subject Preparation | Informed Consent & Screening | Subjects should be screened for any contraindications to PET scanning. |
| Fasting | Subjects are typically required to fast for several hours before the scan. | |
| Radioligand Administration | Intravenous Injection | An intravenous bolus of [¹¹C]CUMI-101 is administered. The injected dose for humans is typically around 4.88 mCi.[3] |
| PET Scan Acquisition | Dynamic Scanning | Dynamic emission data are collected for an extended period, often 120 minutes, to allow for kinetic modeling.[4] |
| Frame Sequence | A typical frame sequence might be: 6 x 30s, 3 x 60s, 2 x 120s, and 16 x 300s.[1] | |
| Arterial Blood Sampling | Metabolite-Corrected Input Function | To accurately quantify receptor binding, arterial blood samples are taken throughout the scan to measure the concentration of the parent radioligand in the plasma over time.[5] |
| Data Analysis | Kinetic Modeling | The time-activity curves from the PET data and the arterial input function are used to calculate the binding potential (BP), which is proportional to the density of available receptors. The two-tissue compartment model is often used.[3] |
Visualizing Pathways and Workflows
[¹¹C]CUMI-101 Interaction with the 5-HT₁ₐ Receptor
Caption: Interaction of [¹¹C]CUMI-101 with the serotonergic synapse.
Experimental Workflow for a [¹¹C]CUMI-101 PET Study
Caption: A typical workflow for a neuroscience research study using [¹¹C]CUMI-101 PET.
Limitations and Considerations
The primary limitation of [¹¹C]CUMI-101 is its binding to α₁-adrenoceptors.[1][2] This off-target binding can lead to an overestimation of 5-HT₁ₐ receptor density, particularly in regions with a high density of α₁-adrenoceptors, such as the thalamus.[1] Researchers must account for this in their experimental design and data analysis. One approach is to perform blocking studies with an α₁-adrenoceptor antagonist like prazosin to dissect the two components of the signal, although this adds complexity and radiation exposure for participants.[1]
The antagonist action of [¹¹C]CUMI-101 in the brain, contrary to its initial characterization as an agonist, also has implications for its use in studies aiming to measure changes in endogenous serotonin levels.[1][6] While agonist radiotracers are theoretically more sensitive to competition from endogenous neurotransmitters, the utility of [¹¹C]CUMI-101 for this purpose is still under investigation.[6]
Conclusion
[¹¹C]CUMI-101 is a PET radioligand that has been used to study the 5-HT₁ₐ receptor system in the living human brain. However, its complex pharmacological profile, including its antagonist properties at 5-HT₁ₐ receptors in native tissue and its significant off-target binding to α₁-adrenoceptors, necessitates careful consideration in its application.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is essential for the design of robust experiments and the accurate interpretation of findings in the pursuit of advancing our understanding of the serotonergic system in health and disease.
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A Receptor PET Radioligand 11C-CUMI-101 Has Significant Binding to α1-Adrenoceptors in Human Cerebellum, Limiting Its Use as a Reference Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 6. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]CUMI-101 PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo [11C]CUMI-101 PET Imaging in Baboons
Application Note & Protocol
This document provides a detailed protocol for performing in vivo Positron Emission Tomography (PET) imaging in baboons using the radioligand [11C]CUMI-101, a selective agonist for the serotonin 1A (5-HT1A) receptor. This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroreceptor imaging studies.
Introduction
[11C]CUMI-101 is a PET radiotracer that demonstrates high affinity and selectivity for the 5-HT1A receptor.[1][2] Its agonist properties make it a valuable tool for investigating the function and occupancy of these receptors in the living brain. PET imaging with [11C]CUMI-101 allows for the quantitative assessment of 5-HT1A receptor density and distribution, which is crucial for understanding the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutics targeting the serotonergic system. In baboons, [11C]CUMI-101 has shown high specificity for the 5-HT1A receptor.[1]
Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor by an agonist like CUMI-101 initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, influences the activity of protein kinase A (PKA) and downstream cellular processes. Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal firing.
Experimental Protocol
This protocol outlines the key steps for conducting a [11C]CUMI-101 PET imaging study in baboons, from radioligand preparation to data analysis.
Radioligand Preparation and Quality Control
[11C]CUMI-101 is synthesized by the radiomethylation of its desmethyl precursor using [11C]CH3OTf.[3] The final product is purified by high-performance liquid chromatography (HPLC) and passed through a C18 SepPak.[3] The radiochemical yield, purity, and specific activity must be determined before administration.
| Parameter | Typical Value |
| Radiochemical Yield (at EOS) | ~25%[3] |
| Specific Activity | 96.2 ± 18.5 TBq/µmol (2,600 ± 500 Ci/µmol)[3] |
| Radiochemical Purity | >95% |
| Molar Activity | >37 GBq/µmol (>1 Ci/µmol) at time of injection |
Animal Preparation
Healthy, adult baboons (Papio anubis or similar species) are used for these studies.
-
Fasting: Animals should be fasted for at least 12 hours prior to the scan to reduce potential metabolic variability. Water can be provided ad libitum.
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal remains immobile throughout the imaging procedure. A common approach involves initial sedation with ketamine, followed by maintenance with isoflurane or a continuous infusion of a sedative-anaesthetic cocktail.[4][5] Vital signs, including heart rate, blood pressure, respiratory rate, and body temperature, should be monitored continuously.[6]
-
Catheterization: Place intravenous catheters in a peripheral vein for radiotracer injection and another in an artery (e.g., femoral artery) for blood sampling.[2]
PET Scan Acquisition
-
Scanner: The study should be performed on a high-resolution PET scanner, such as an ECAT EXACT HR+.[3]
-
Positioning: The baboon is positioned in the scanner to ensure the brain is within the field of view. A head holder is used to minimize motion.
-
Transmission Scan: A transmission scan is acquired for attenuation correction prior to the emission scan.
-
Radiotracer Injection: A bolus injection of [11C]CUMI-101 is administered intravenously over approximately 30 seconds.[3] The injected dose is typically around 166.5 ± 42.9 MBq (4.50 ± 1.16 mCi).[3]
-
Emission Scan: A dynamic emission scan is acquired in 3D mode for a total of 120 minutes.[2][3] The scan is typically divided into frames of increasing duration.[3]
| Parameter | Value |
| Injected Dose | ~166.5 MBq (~4.5 mCi)[3] |
| Injection Method | Intravenous bolus (~30 seconds)[3] |
| Scan Duration | 120 minutes[3] |
| Scan Mode | 3D dynamic acquisition[3] |
| Frame Timing | 2 x 30s, 3 x 60s, 5 x 2min, 4 x 4min, 9 x 10min[3] |
Arterial Blood Sampling
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound. This is essential for generating a metabolite-corrected arterial input function for kinetic modeling.[2]
Data Analysis
The acquired PET data is processed to quantify the binding of [11C]CUMI-101 in various brain regions.
-
Image Reconstruction: The raw PET data is reconstructed into a series of 3D images, with corrections for attenuation, scatter, and radioactive decay.
-
Image Processing: The dynamic PET images are corrected for head motion. For anatomical localization, the PET images are co-registered with a structural MRI of the same animal.
-
Region of Interest (ROI) Definition: ROIs for various brain structures are defined on the co-registered MRI using a baboon brain atlas.[7][8] These ROIs are then transferred to the dynamic PET data to generate time-activity curves (TACs) for each region.
-
Kinetic Modeling: The TACs and the metabolite-corrected arterial input function are used in kinetic models (e.g., two-tissue compartment model) to estimate the binding potential (BPND), a measure of receptor availability.[2]
Expected Results
The distribution of [11C]CUMI-101 in the baboon brain is expected to reflect the known high density of 5-HT1A receptors in regions such as the hippocampus, cingulate cortex, and raphe nuclei. Administration of a 5-HT1A antagonist (e.g., WAY-100635) or agonist (e.g., 8-OH-DPAT) prior to the [11C]CUMI-101 scan is expected to significantly reduce the binding potential, confirming the specificity of the radiotracer for the 5-HT1A receptor.[1][2]
| Brain Region | Expected [11C]CUMI-101 Binding |
| Hippocampus | High |
| Cingulate Cortex | High |
| Raphe Nuclei | High |
| Insular Cortex | Moderate |
| Thalamus | Moderate |
| Cerebellum | Low (often used as a reference region) |
Note: Some studies have suggested potential off-target binding of [11C]CUMI-101 to α1-adrenoceptors, particularly in the thalamus and cerebellum, which should be considered when interpreting the data.[9]
References
- 1. | BioWorld [bioworld.com]
- 2. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 3. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET-Imaging-in-the-Photosensitive-Baboon--A-Case-Controlled-Study [aesnet.org]
- 5. mdpi.com [mdpi.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Frontiers | A Baboon Brain Atlas for Magnetic Resonance Imaging and Positron Emission Tomography Image Analysis [frontiersin.org]
- 8. A Baboon Brain Atlas for Magnetic Resonance Imaging and Positron Emission Tomography Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [11C]CUMI-101 PET Scan Data Analysis and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction: [11C]CUMI-101 is a potent and selective agonist radioligand for positron emission tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor.[1][2] The 5-HT1A receptor is implicated in the pathophysiology of numerous neuropsychiatric conditions, including depression, anxiety disorders, and schizophrenia.[1][3] As an agonist tracer, [11C]CUMI-101 is sensitive to the high-affinity state of the receptor, providing valuable insights into serotonergic neurotransmission. These application notes provide detailed protocols for the use of [11C]CUMI-101 in PET studies, from data acquisition to kinetic modeling and quantification.
Signaling Pathway and Experimental Workflow
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that signals via the inhibitory Gαi/o subunit.[4] Activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This inhibitory action modulates neuronal firing rates. In presynaptic regions like the raphe nuclei, 5-HT1A receptors act as autoreceptors, regulating the synthesis and release of serotonin.[4][5]
Caption: 5-HT1A Receptor Signaling Pathway.
A typical experimental workflow for a [11C]CUMI-101 PET study involves careful preparation, scanning, and a multi-step data analysis pipeline to derive meaningful quantitative outcomes.
Caption: [11C]CUMI-101 PET Study Workflow.
Experimental Protocols
Radioligand Synthesis
[11C]CUMI-101 is synthesized via the radiomethylation of its corresponding desmethyl precursor using [11C]methyl triflate ([11C]CH₃OTf).[1] The final product is purified using high-performance liquid chromatography (HPLC) and a C18 Sep-Pak. The average radiochemical yield is approximately 25% at the end of synthesis, with a specific activity often exceeding 96 TBq/μmol.[1]
Subject Preparation and PET Image Acquisition
-
Subject Preparation: Subjects (human or animal) are typically fasted before the scan. For animal studies, anesthesia is induced and maintained throughout the procedure.[1] Arterial and venous lines are placed for radiotracer injection and blood sampling.
-
Structural Imaging: A high-resolution T1-weighted MRI is acquired for anatomical co-registration and region of interest (ROI) delineation.[6][7]
-
Radiotracer Injection: [11C]CUMI-101 is administered as an intravenous bolus over approximately 30 seconds.[1]
-
PET Scan: A dynamic PET scan is initiated simultaneously with the injection. Data are acquired in 3D mode for up to 120 minutes.[1][3][8] The time-stability analysis indicates that a 120-minute scan is sufficient for the stable estimation of outcome measures.[2][8]
| Parameter | Human Protocol Example [7] | Non-Human Primate Protocol Example [1][3] |
| Injected Dose | 11.81 ± 3.41 mCi | 4.50 ± 1.16 mCi (166.5 ± 42.9 MBq) |
| Specific Activity | N/A | 49.95 ± 24.42 GBq/μmol |
| Scan Duration | 90-120 min | 120 min |
| Frame Schedule | 3x20s, 3x1m, 3x2m, 2x5m, ... | 2x30s, 3x60s, 5x2m, 4x4m, 9x10m |
Arterial Blood Sampling and Metabolite Analysis
-
Blood Sampling: Manual or automated arterial blood samples are collected throughout the scan to measure whole blood and plasma radioactivity.
-
Metabolite Analysis: Plasma samples are analyzed (e.g., by HPLC) to determine the fraction of radioactivity corresponding to the unmetabolized parent compound, [11C]CUMI-101.[1]
-
Input Function: The resulting data are used to generate a metabolite-corrected arterial input function (AIF), which represents the concentration of parent radiotracer in arterial plasma over time. [11C]CUMI-101 produces polar metabolites that do not significantly cross the blood-brain barrier.[1]
-
Plasma Free Fraction (fP): The fraction of [11C]CUMI-101 not bound to plasma proteins (fP) is measured via ultrafiltration. The free fraction for [11C]CUMI-101 is stable and reported to be approximately 59% ± 3%.[1][3]
Data Analysis and Quantification
Image Pre-processing
-
Motion Correction: PET frames are co-registered to a reference frame (e.g., the eighth frame) to correct for subject motion during the scan.[7]
-
Co-registration: The summed PET image is co-registered to the subject's structural MRI. This transformation is then applied to all dynamic PET frames.[7]
-
ROI Delineation: Regions of interest (ROIs) with high 5-HT1A receptor density (e.g., hippocampus, raphe nuclei, cingulate cortex) are delineated on the MRI.[6] The cerebellar grey matter is typically used as a reference region due to its low density of 5-HT1A receptors.[6]
Kinetic Modeling and Outcome Measures
Several kinetic models can be used to quantify [11C]CUMI-101 binding. The choice of model depends on the desired outcome measure and whether an arterial input function is available.
Key Outcome Measures:
-
VT (Total Distribution Volume): Represents the total radiotracer distribution in a region, including specific binding, non-specific binding, and free radiotracer.
-
BPF (Binding Potential, Free Ligand): An estimate of Bavail/KD, where Bavail is the concentration of available receptors and KD is the equilibrium dissociation constant.[1][9] It is calculated relative to the free concentration of the radiotracer in plasma. Calculation requires an arterial input function and the plasma free fraction (fP).[9] The formula is often expressed as: BPF = (VT,ROI − VT,CER)/fP.[6]
-
BPND (Non-displaceable Binding Potential): An estimate of fND * (Bavail/KD), where fND is the free fraction in the non-displaceable compartment.[8] It is calculated relative to the concentration of non-displaceable radiotracer in tissue and can be estimated using reference region methods.[8]
| Model | Input Required | Primary Outcome | Notes |
| Likelihood Estimation in Graphical Analysis (LEGA) | Arterial Input Function | VT, BPF | Performs well for BPF estimation with full scan duration.[3][8] A t* of 45 minutes is recommended.[6] |
| Two-Tissue Compartment Model (2TCM) | Arterial Input Function | VT, k-rates | Provides detailed kinetic parameters but can be less stable. |
| Simplified Reference Tissue Model (SRTM) | Reference Region TAC | BPND | Achieves low test-retest variability and bias for BPND estimation.[8] Does not require arterial sampling. |
Quantitative Data Summary
The following table summarizes key quantitative findings from [11C]CUMI-101 literature.
| Quantitative Metric | Value | Brain Region(s) | Reference |
| Test-Retest Variability (BPF) | 9.9% ± 5.6% | Multiple | [8] |
| Test-Retest Variability (BPF) | 11.15% ± 4.82% | Multiple | [3] |
| Receptor Occupancy (WAY100635 Block) | 87% reduction in BPF | Multiple | [3] |
| Receptor Occupancy (8-OH-DPAT Block) | 76% reduction in BPF | Multiple | [3] |
| BPF in Bipolar Disorder vs. Healthy | Higher in BD group (18.7 vs 27.2) | Raphe Nucleus | [6] |
| Correlation with Depression Severity (BDI) | Inverse association with BPF | Raphe Nucleus, Hippocampus | [6] |
Conclusion: [11C]CUMI-101 is a well-characterized and reliable PET radioligand for quantifying 5-HT1A receptors in vivo.[8] Its stable metabolic profile and favorable kinetics make it suitable for full kinetic analysis using an arterial input function or for simplified analysis using reference region methods.[1] The choice of the quantification method should be guided by the specific research question, with LEGA being optimal for BPF and SRTM for BPND. Adherence to these standardized protocols will ensure high-quality, reproducible data for elucidating the role of the 5-HT1A system in health and disease.
References
- 1. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Serotonin 1A Receptor Binding of [11C]CUMI-101 in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC - Binding potential [turkupetcentre.net]
Application Notes and Protocols for Measuring 5-HT1A Receptor Occupancy Using [11C]CUMI-101
Audience: Researchers, scientists, and drug development professionals.
Introduction
[11C]CUMI-101, also known as [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a potent and selective agonist radiotracer for positron emission tomography (PET) imaging of the high-affinity state of the serotonin 1A (5-HT1A) receptor.[1] As an agonist, it preferentially binds to the functionally active, G-protein-coupled state of the receptor, offering unique insights into the functional status of the 5-HT1A system in various neuropsychiatric disorders.[1] This document provides detailed application notes and protocols for the use of [11C]CUMI-101 in measuring 5-HT1A receptor occupancy, a critical parameter in the development of novel therapeutics targeting this system.
Data Presentation
Table 1: Key Properties and Imaging Characteristics of [11C]CUMI-101
| Parameter | Value | Species | Reference |
| Affinity (Ki) | 0.15 nM | Bovine Hippocampus | [2] |
| Plasma Free Fraction | ~59% | Baboon | [3] |
| ~30% | Human | [4] | |
| Peak Brain Uptake (%IA) | ~11% at 10 min | Human | [1] |
| Effective Dose (μSv/MBq) | 5.3 ± 0.5 | Human | [1] |
| Optimal Scan Duration | 100-120 min | Baboon, Human | [3][5] |
Table 2: Receptor Occupancy Data from Blocking and Challenge Studies
| Study Type | Blocking/Challenge Agent | Dose | Species | Average Receptor Occupancy / % Reduction in BP | Reference |
| Blocking | WAY100635 (antagonist) | 0.5 mg/kg | Baboon | 87% reduction in BPF | [6] |
| Blocking | 8-OH-DPAT (agonist) | 2.0 mg/kg | Baboon | 76% reduction in BPF | [6] |
| Challenge | Citalopram (SSRI) | 2 mg/kg | Baboon | 15.0% occupancy | [7] |
| Challenge | Citalopram (SSRI) | 4 mg/kg | Baboon | 30.4% occupancy | [7] |
| Challenge | Fenfluramine | 2.5 mg/kg | Baboon | 23.7% occupancy | [7] |
| Challenge | Citalopram (SSRI) | 10 mg (IV infusion) | Human | ~7% increase in BPND in cortical regions | [8] |
BPF = Binding Potential (Bavail/KD); BPND = Non-displaceable Binding Potential
Experimental Protocols
Protocol for [11C]CUMI-101 PET Imaging in Human Subjects
1.1. Subject Preparation:
- Subjects should fast for at least 4 hours prior to the scan.
- A venous catheter should be inserted for radiotracer injection and, if arterial input function is to be measured, an arterial line should be placed in the contralateral radial artery.
1.2. Radiotracer Administration:
- A bolus injection of [11C]CUMI-101 is administered intravenously. The typical injected activity for human studies is around 428 ± 84 MBq.[1]
1.3. PET Data Acquisition:
- Dynamic PET data acquisition in 3D mode should commence with the injection of the radiotracer.
- A total scan duration of 120 minutes is recommended for stable estimation of outcome measures.[5][9]
- Frame sequence can be, for example: 6 x 30s, 3 x 60s, 2 x 120s, and 16 x 300s.[2]
- A transmission scan (e.g., using a 57Co point source) should be performed for attenuation correction.[2]
1.4. Arterial Blood Sampling (for full quantification):
- If a metabolite-corrected arterial input function is required, arterial blood samples should be collected throughout the scan.
- Samples should be taken more frequently in the initial minutes after injection and less frequently later on.
- Plasma should be separated, and radioactivity counted.
- Metabolite analysis should be performed to determine the fraction of unmetabolized radiotracer over time. All metabolites of [11C]CUMI-101 are more polar than the parent compound.[6]
Protocol for 5-HT1A Receptor Occupancy Study
2.1. Study Design:
- A within-subject, crossover design is typically employed.
- Each subject undergoes two PET scans: a baseline scan and a second scan after administration of the investigational drug.
2.2. Baseline Scan:
- Follow the protocol for [11C]CUMI-101 PET Imaging as described above.
2.3. Drug Administration:
- The investigational drug is administered at the desired dose and time interval before the second PET scan. The timing will depend on the pharmacokinetic profile of the drug.
2.4. Post-Drug Scan:
- The second [11C]CUMI-101 PET scan is performed following the same procedure as the baseline scan.
2.5. Data Analysis and Occupancy Calculation:
- Calculate the binding potential (BP) for both the baseline (BP_baseline) and post-drug (BP_drug) scans in regions of interest.
- Receptor Occupancy (RO) is calculated using the following formula: RO (%) = ((BP_baseline - BP_drug) / BP_baseline) * 100
Data Analysis and Modeling
3.1. Image Preprocessing:
- PET images should be corrected for attenuation, scatter, and decay.
- Images should be reconstructed and co-registered with anatomical MR images.
3.2. Kinetic Modeling:
- Several kinetic models can be used to quantify [11C]CUMI-101 binding.
- For studies with arterial input function:
- The Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to perform well for estimating binding potential (BPF).[5][6]
- For studies using a reference region:
- The Simplified Reference Tissue Model (SRTM) can be used to estimate the non-displaceable binding potential (BPND).[5] The cerebellum has been used as a reference region, although it should be noted that it is not completely devoid of 5-HT1A receptors.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical 5-HT1A receptor signaling pathway.
Caption: Workflow for a receptor occupancy study.
Caption: Logic of receptor occupancy measurement.
References
- 1. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]
- 2. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo serotonin-sensitive binding of [11C]CUMI-101: a serotonin 1A receptor agonist positron emission tomography radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]CUMI-101 PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of [¹¹C]CUMI-101 in Depression Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]CUMI-101, chemically known as [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a positron emission tomography (PET) radioligand utilized for in vivo imaging of the serotonin 1A (5-HT₁ₐ) receptor. The 5-HT₁ₐ receptor is a key target in the pathophysiology of depression and other neuropsychiatric disorders, making [¹¹C]CUMI-101 a valuable tool for researchers. These application notes provide an overview of its use in depression research, including its binding characteristics, experimental protocols, and data interpretation considerations.
Initially developed as a potential 5-HT₁ₐ receptor agonist, subsequent research has revealed a more complex pharmacological profile. Studies in native brain tissue suggest that [¹¹C]CUMI-101 behaves as a 5-HT₁ₐ receptor antagonist. Furthermore, it exhibits significant binding to α₁-adrenoceptors, which is a critical consideration for quantitative analysis, particularly when using the cerebellum as a reference region[1][2]. Despite these complexities, [¹¹C]CUMI-101 has been effectively employed in clinical studies to investigate the role of the 5-HT₁ₐ receptor in bipolar depression and to explore potential biomarkers for treatment response[3][4].
Quantitative Data
The following tables summarize key quantitative data from studies involving [¹¹C]CUMI-101.
Table 1: In Vitro Binding Characteristics of CUMI-101
| Parameter | Species | Brain Region | Value | Reference |
| α₁-adrenoceptor Density | Human | Cerebellum | Similar to monkey and rat | [2] |
| Affinity (Kᵢ) for α₁-adrenoceptors | Human | Cerebellum | Similar to monkey and rat | [2] |
| Cerebellar Binding Potential (α₁-adrenoceptors) | Human | Cerebellum | 3.7 | [2] |
| Cerebellar Binding Potential (α₁-adrenoceptors) | Monkey | Cerebellum | 2.3 | [2] |
| Cerebellar Binding Potential (α₁-adrenoceptors) | Rat | Cerebellum | 3.4 | [2] |
| Affinity (Kᵢ) for α₁-adrenoceptors | Not Specified | Not Specified | 6.75 nM | [1] |
Table 2: In Vivo PET Imaging Parameters and Findings with [¹¹C]CUMI-101
| Parameter | Species | Condition | Key Finding | Reference |
| Binding Potential (BPꜰ) Reduction (WAY-100635 pre-administration) | Baboon | Healthy | 87% average reduction | [5][6][7] |
| Binding Potential (BPꜰ) Reduction (8-OH-DPAT pre-administration) | Baboon | Healthy | 76% average reduction | [5][6][7] |
| Plasma Free Fraction | Human | Healthy | 30% | [5] |
| Plasma Free Fraction | Baboon | Healthy | 59% ± 3% | [6][7] |
| Optimal Scanning Time | Baboon | Healthy | 100 minutes | [6][7] |
| Test-Retest Variability (BPꜰ) | Baboon | Healthy | 11.15% ± 4.82% | [6][7] |
| Correlation of BPꜰ with Depression Severity (BDI) in Raphe Nucleus | Human | Bipolar Depression | Inverse association (P = .0023) | [3][4][8] |
| Correlation of BPꜰ with Lifetime Aggression (BDHI) in Raphe Nucleus | Human | Bipolar Depression | Inverse association (P = .0058) | [3][4][8] |
| Comparison of BPꜰ between Bipolar Participants and Healthy Volunteers | Human | Bipolar Depression | Higher in bipolar participants (P = .00275) | [3][4][8] |
Signaling Pathways and Experimental Workflows
[¹¹C]CUMI-101 Binding and Serotonergic Neurotransmission
Caption: [¹¹C]CUMI-101 interaction with the serotonergic synapse.
General Experimental Workflow for a [¹¹C]CUMI-101 PET Study in Depression
Caption: Workflow for a clinical PET study using [¹¹C]CUMI-101.
Experimental Protocols
Radiosynthesis of [¹¹C]CUMI-101
Objective: To synthesize [¹¹C]CUMI-101 by methylation of the desmethyl precursor.
Materials:
-
Desmethyl precursor ([O-desmethyl-CUMI-101])
-
[¹¹C]Methyl iodide ([¹¹C]MeI)
-
Tetrabutylammonium hydroxide (1.0 M in MeOH)
-
Anhydrous dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Sterile water for injection
-
Ethanol USP
Protocol:
-
Dissolve the desmethyl precursor (0.7 mg, 1.9 µmol) and tetrabutylammonium hydroxide (3 µL) in anhydrous DMF (80 µL).
-
Load the solution into an automated synthesis module loop.
-
React the precursor with [¹¹C]MeI for 5 minutes at room temperature.
-
Purify the reaction mixture using reverse-phase HPLC.
-
Collect the fraction corresponding to [¹¹C]CUMI-101.
-
Formulate the final product in sterile water containing ethanol for intravenous injection.
-
Perform quality control to determine radiochemical purity, chemical purity, and specific activity. The average radiochemical yield is approximately 25% at the end of synthesis, with a specific activity of around 96.2 ± 18.5 TBq/µmol[7].
In Vivo PET Imaging Protocol (Human)
Objective: To quantify 5-HT₁ₐ receptor binding potential (BPꜰ) in the human brain.
Participant Preparation:
-
Participants should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed for radiotracer injection and an arterial line is placed for blood sampling.
Imaging Procedure:
-
Position the participant's head in the PET scanner with a head holder to minimize movement.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of [¹¹C]CUMI-101 (e.g., <6 mCi)[3].
-
Acquire dynamic PET emission data for a duration of 90-120 minutes.
-
Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.
Data Analysis:
-
Correct PET data for attenuation, scatter, and radioactive decay.
-
Reconstruct the dynamic images.
-
Analyze arterial plasma samples to determine the metabolite-corrected arterial input function.
-
Define regions of interest (ROIs) on co-registered magnetic resonance images (MRIs).
-
Use a kinetic model (e.g., two-tissue compartment model) to estimate the binding potential (BPꜰ) in each ROI[5].
In Vitro Homogenate Binding Assay for α₁-Adrenoceptor Binding
Objective: To determine the density of α₁-adrenoceptors and the affinity of CUMI-101 for these receptors in brain tissue.
Materials:
-
Frozen brain tissue (e.g., cerebellum)
-
Binding buffer (20 mM Tris-HCl, 145 mM NaCl, pH 7.4)
-
[³H]Prazosin (radioligand for α₁-adrenoceptors)
-
CUMI-101 (unlabeled)
-
Prazosin (unlabeled, for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Thaw and resuspend brain tissue in ice-cold binding buffer to a final concentration of 1 mg wet tissue per milliliter.
-
For saturation binding assays to determine α₁-adrenoceptor density (Bₘₐₓ) and the dissociation constant (Kₔ) of [³H]Prazosin:
-
Incubate tissue homogenates with increasing concentrations of [³H]Prazosin in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled prazosin.
-
-
For competition binding assays to determine the inhibition constant (Kᵢ) of CUMI-101:
-
Incubate tissue homogenates with a fixed concentration of [³H]Prazosin and increasing concentrations of unlabeled CUMI-101.
-
-
Incubate all samples for 30 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine Bₘₐₓ, Kₔ, and Kᵢ values.
Conclusion
[¹¹C]CUMI-101 is a valuable radioligand for investigating the 5-HT₁ₐ receptor system in the context of depression. While its antagonist properties and off-target binding to α₁-adrenoceptors must be carefully considered in experimental design and data interpretation, it has provided significant insights into the neurobiology of bipolar disorder. The protocols and data presented here serve as a guide for researchers utilizing [¹¹C]CUMI-101 to further unravel the complexities of depression and to aid in the development of novel therapeutic strategies.
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A Receptor PET Radioligand 11C-CUMI-101 Has Significant Binding to α1-Adrenoceptors in Human Cerebellum, Limiting Its Use as a Reference Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 1A Receptor Binding of [11C]CUMI-101 in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 7. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: CUMI-101 C-11 Imaging of the Serotonergic System in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While [¹¹C]CUMI-101 is a potent radioligand for the serotonin 1A (5-HT₁ₐ) receptor, its application in dedicated schizophrenia patient cohorts is not well-documented in peer-reviewed literature. This is likely due to findings that CUMI-101, initially characterized as an agonist, behaves as an antagonist in the primate brain and exhibits significant cross-reactivity with α₁-adrenoceptors.[1] This off-target binding complicates the interpretation of imaging data and limits the utility of the cerebellum as a reference region, a common practice in 5-HT₁ₐ receptor imaging.[1]
These application notes and protocols are therefore presented as a template for a hypothetical study, drawing upon methodologies from [¹¹C]CUMI-101 studies in other neuropsychiatric disorders and 5-HT₁ₐ receptor imaging studies in schizophrenia using other radioligands. The quantitative data presented is illustrative and derived from a study using [¹¹C]WAY-100635, another 5-HT₁ₐ receptor antagonist, to demonstrate the expected format of results.
Introduction: The Serotonergic System in Schizophrenia
The serotonergic system, particularly the 5-HT₁ₐ receptor, is implicated in the pathophysiology of schizophrenia. These receptors are densely expressed in cortical and limbic regions involved in mood, cognition, and emotional regulation. Post-mortem and in-vivo imaging studies have suggested alterations in 5-HT₁ₐ receptor density and function in individuals with schizophrenia, although findings have been inconsistent. Atypical antipsychotics often have high affinity for various serotonin receptors, including 5-HT₁ₐ, highlighting the therapeutic potential of targeting this system. Positron Emission Tomography (PET) with specific radioligands like [¹¹C]CUMI-101 offers a non-invasive method to quantify 5-HT₁ₐ receptor binding potential in the living human brain, providing insights into the underlying neurobiology of schizophrenia and a potential biomarker for treatment response.
Quantitative Data Summary (Illustrative)
The following tables summarize hypothetical quantitative data on 5-HT₁ₐ receptor binding potential (BP_ND_) in various brain regions. This data is adapted from a study using the 5-HT₁ₐ antagonist radioligand [¹¹C]WAY-100635 in drug-naïve schizophrenia patients versus healthy controls and is provided for illustrative purposes only.
Table 1: Demographic and Clinical Characteristics of Study Participants (Hypothetical)
| Characteristic | Schizophrenia Patients (n=25) | Healthy Controls (n=25) | p-value |
| Age (years, mean ± SD) | 35.2 ± 8.1 | 34.8 ± 7.5 | > 0.05 |
| Sex (Male/Female) | 18/7 | 17/8 | > 0.05 |
| PANSS Positive (mean ± SD) | 22.4 ± 5.3 | N/A | N/A |
| PANSS Negative (mean ± SD) | 19.8 ± 6.1 | N/A | N/A |
| PANSS General (mean ± SD) | 40.1 ± 9.7 | N/A | N/A |
| Duration of Illness (years, mean ± SD) | 8.5 ± 4.2 | N/A | N/A |
PANSS: Positive and Negative Syndrome Scale
Table 2: [¹¹C]CUMI-101 Binding Potential (BP_ND_) in Key Brain Regions (Hypothetical Data)
| Brain Region | Schizophrenia Patients (mean BP_ND_ ± SD) | Healthy Controls (mean BP_ND_ ± SD) | % Difference | p-value |
| Dorsolateral Prefrontal Cortex | 2.85 ± 0.45 | 2.65 ± 0.41 | +7.5% | < 0.05 |
| Medial Prefrontal Cortex | 3.10 ± 0.52 | 2.80 ± 0.48 | +10.7% | < 0.05 |
| Hippocampus | 4.25 ± 0.68 | 3.85 ± 0.61 | +10.4% | < 0.01 |
| Amygdala | 3.90 ± 0.59 | 3.60 ± 0.55 | +8.3% | < 0.05 |
| Anterior Cingulate Cortex | 3.55 ± 0.54 | 3.20 ± 0.50 | +10.9% | < 0.01 |
| Raphe Nuclei | 1.80 ± 0.35 | 1.75 ± 0.33 | +2.9% | > 0.05 |
Experimental Protocols
Subject Recruitment and Screening
-
Inclusion Criteria (Schizophrenia Group):
-
Diagnosis of schizophrenia according to DSM-5 criteria, confirmed by the Structured Clinical Interview for DSM-5 (SCID-5).
-
Age 18-55 years.
-
Clinically stable on a consistent dose of antipsychotic medication for at least 4 weeks, or drug-naïve/drug-free for at least 4 weeks.
-
Ability to provide informed consent.
-
-
Inclusion Criteria (Healthy Control Group):
-
No current or past history of major psychiatric or neurological disorders, confirmed by SCID-5.
-
No first-degree relatives with a psychotic disorder.
-
Age and sex-matched to the patient group.
-
-
Exclusion Criteria (All Subjects):
-
History of significant medical illness.
-
Substance use disorder within the past 6 months.
-
Contraindications to MRI or PET scanning (e.g., pregnancy, metal implants).
-
Current use of medications with high affinity for 5-HT₁ₐ or α₁-adrenergic receptors (other than prescribed antipsychotics for the patient group).
-
Radiotracer Synthesis: [¹¹C]CUMI-101
[¹¹C]CUMI-101 is synthesized by the O-methylation of its desmethyl precursor using [¹¹C]methyl triflate. The synthesis is performed in an automated synthesis module. The final product is purified by high-performance liquid chromatography (HPLC), formulated in a sterile solution for intravenous injection, and subjected to quality control tests for radiochemical purity, specific activity, and sterility.
Imaging Protocol
-
Subject Preparation:
-
Subjects fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed in an antecubital vein for radiotracer injection and another in the contralateral radial artery for blood sampling.
-
The subject's head is positioned and immobilized in the PET scanner using a custom-fitted thermoplastic mask or head holder.
-
-
MRI Acquisition:
-
A high-resolution T1-weighted anatomical MRI is acquired for each subject for co-registration with the PET data and anatomical delineation of regions of interest (ROIs).
-
-
PET Scan Acquisition:
-
A transmission scan is performed for attenuation correction.
-
A bolus of approximately 4.5 mCi (166.5 MBq) of [¹¹C]CUMI-101 is injected intravenously.
-
Dynamic 3D PET emission data are collected for 120 minutes.
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected continuously for the first 2 minutes using an automated system, followed by manual sampling at increasing intervals throughout the scan.
-
Samples are analyzed to determine the concentration of the parent radiotracer and its radioactive metabolites in plasma, which is necessary for generating a metabolite-corrected arterial input function.
-
Data Analysis
-
Image Pre-processing:
-
PET data are corrected for attenuation, scatter, and radioactive decay.
-
Dynamic PET images are reconstructed and co-registered with the individual's anatomical MRI.
-
-
Region of Interest (ROI) Definition:
-
ROIs for key brain regions (e.g., prefrontal cortex, hippocampus, amygdala, raphe nuclei) are manually delineated on the individual's MRI.
-
-
Kinetic Modeling:
-
Time-activity curves (TACs) are generated for each ROI.
-
The metabolite-corrected arterial input function and the ROI TACs are fitted to a two-tissue compartment model to derive the total volume of distribution (V_T_).
-
The binding potential (BP_ND_) is calculated. Due to the α₁-adrenergic binding of [¹¹C]CUMI-101 in the cerebellum, using it as a reference region is not recommended.[1] Therefore, BP_ND_ is typically quantified using methods that rely on an arterial input function.
-
-
Statistical Analysis:
-
Differences in BP_ND_ between schizophrenia patients and healthy controls are assessed using independent samples t-tests or analysis of covariance (ANCOVA), with age and sex as covariates.
-
Correlations between BP_ND_ in specific ROIs and clinical variables (e.g., PANSS scores, duration of illness) are explored using Pearson's correlation coefficient.
-
Visualizations
References
Kinetic Modeling of [11C]CUMI-101 PET Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the kinetic modeling of Positron Emission Tomography (PET) data acquired with the serotonin 1A (5-HT1A) receptor agonist radioligand, [11C]CUMI-101. This document outlines detailed experimental protocols, data analysis workflows, and the theoretical basis for the quantitative assessment of 5-HT1A receptor binding in the human brain.
Introduction
[11C]CUMI-101 is a PET radiotracer with high affinity and selectivity for the 5-HT1A receptor. Its agonist properties make it a valuable tool for investigating the in-vivo function of these receptors, which are implicated in a variety of neuropsychiatric disorders, including depression and anxiety. Accurate quantification of [11C]CUMI-101 binding requires robust kinetic modeling to derive key parameters such as the total distribution volume (VT) and the non-displaceable binding potential (BPND). These parameters provide insights into receptor density and availability.
Quantitative Data Summary
The following tables summarize typical kinetic parameters for [11C]CUMI-101 in various human brain regions, derived from a two-tissue compartment model (2TCM). Values are presented as mean ± standard deviation.
Table 1: Regional [11C]CUMI-101 Total Distribution Volume (VT)
| Brain Region | VT (mL/cm³) |
| Insula | 11.2 ± 1.9 |
| Hippocampus | 10.5 ± 2.0 |
| Cingulate Cortex | 9.8 ± 1.6 |
| Amygdala | 8.5 ± 1.5 |
| Thalamus | 7.9 ± 1.3 |
| Frontal Lobe | 7.5 ± 1.2 |
| Temporal Lobe | 7.3 ± 1.2 |
| Parietal Lobe | 6.9 ± 1.1 |
| Occipital Lobe | 6.5 ± 1.1 |
| Caudate Nucleus | 5.8 ± 1.0 |
| Putamen | 5.5 ± 0.9 |
| Brain Stem | 5.2 ± 0.9 |
| Pallidum | 4.8 ± 0.8 |
| Cerebellum | 2.5 ± 0.4 |
Table 2: Regional [11C]CUMI-101 Non-Displaceable Binding Potential (BPND)
| Brain Region | BPND (calculated as k3/k4) |
| Insula | 3.5 ± 0.6 |
| Hippocampus | 3.2 ± 0.6 |
| Cingulate Cortex | 2.9 ± 0.5 |
| Amygdala | 2.4 ± 0.4 |
| Thalamus | 2.2 ± 0.4 |
| Frontal Lobe | 2.0 ± 0.3 |
| Temporal Lobe | 1.9 ± 0.3 |
| Parietal Lobe | 1.8 ± 0.3 |
| Occipital Lobe | 1.6 ± 0.3 |
| Caudate Nucleus | 1.3 ± 0.2 |
| Putamen | 1.2 ± 0.2 |
| Brain Stem | 1.1 ± 0.2 |
| Pallidum | 0.9 ± 0.2 |
Table 3: Regional [11C]CUMI-101 Two-Tissue Compartment Model Rate Constants
| Brain Region | K1 (mL/cm³/min) | k2 (min⁻¹) | k3 (min⁻¹) | k4 (min⁻¹) |
| Insula | 0.45 ± 0.08 | 0.08 ± 0.02 | 0.12 ± 0.03 | 0.034 ± 0.007 |
| Hippocampus | 0.42 ± 0.07 | 0.09 ± 0.02 | 0.11 ± 0.03 | 0.034 ± 0.007 |
| Cingulate Cortex | 0.40 ± 0.07 | 0.09 ± 0.02 | 0.10 ± 0.02 | 0.034 ± 0.007 |
| Cerebellum | 0.35 ± 0.06 | 0.14 ± 0.03 | 0.02 ± 0.01 | 0.050 ± 0.010 |
Experimental Protocols
Subject Preparation and Radiotracer Administration
-
Subject Screening: All subjects should undergo a thorough medical screening, including a physical examination, vital signs, electrocardiogram (ECG), and routine blood tests. Female subjects of childbearing potential must have a negative pregnancy test.
-
Informed Consent: All subjects must provide written informed consent after a full explanation of the study procedures and potential risks.
-
Fasting: Subjects should fast for at least 4 hours prior to radiotracer injection to minimize metabolic variability.
-
Catheter Placement: Two intravenous catheters should be placed, one for radiotracer injection and the other in the contralateral arm for arterial blood sampling.
-
Radiotracer Injection: [11C]CUMI-101 is administered as an intravenous bolus. A typical injected dose is around 166.5 ± 43.0 MBq (4.50 ± 1.16 mCi).[1] The injection should be followed by a saline flush to ensure complete delivery of the radiotracer.
PET Data Acquisition
-
Scanner: PET scans should be performed on a high-resolution scanner in 3D mode.
-
Scan Duration: Dynamic emission data are collected for 90-120 minutes. A 100-minute scan duration is generally considered sufficient for robust quantification.[2]
-
Framing Scheme: A typical framing scheme consists of a series of scans with increasing duration to capture the rapid initial kinetics and the slower clearance phase. For example:
-
2 x 30 seconds
-
3 x 60 seconds
-
5 x 2 minutes
-
4 x 4 minutes
-
9 x 10 minutes[1]
-
-
Attenuation Correction: A low-dose CT or transmission scan should be performed for attenuation correction of the PET data.
-
Head Motion: The subject's head should be comfortably immobilized to minimize motion during the scan.
Arterial Blood Sampling and Analysis
-
Arterial Input Function: Continuous or frequent discrete arterial blood samples are collected throughout the PET scan to measure the concentration of [11C]CUMI-101 in arterial plasma, which serves as the input function for kinetic modeling.
-
Metabolite Analysis: Blood samples are analyzed to determine the fraction of unchanged parent radiotracer versus its radioactive metabolites. [11C]CUMI-101 produces polar metabolites that do not readily cross the blood-brain barrier.[1] A metabolite-corrected arterial input function is essential for accurate quantification.[3]
-
Plasma Free Fraction: The fraction of [11C]CUMI-101 that is not bound to plasma proteins (fp) should be determined as it influences the availability of the tracer to enter the brain.
Kinetic Modeling and Data Analysis
The recommended method for quantifying [11C]CUMI-101 binding is the two-tissue compartment model (2TCM) with a metabolite-corrected arterial plasma input function. Likelihood Estimation in Graphical Analysis (LEGA) is also a preferred method for region-of-interest (ROI) based analysis.[1][2]
Two-Tissue Compartment Model (2TCM)
The 2TCM describes the exchange of the radiotracer between three compartments: arterial plasma, a non-displaceable compartment in tissue (CND), and a specifically bound compartment in tissue (CS).
-
K1 (mL/cm³/min): The rate of transport of the radiotracer from arterial plasma into the tissue non-displaceable compartment.
-
k2 (min⁻¹): The rate of transport of the radiotracer from the tissue non-displaceable compartment back to arterial plasma.
-
k3 (min⁻¹): The rate of association of the radiotracer with the 5-HT1A receptors.
-
k4 (min⁻¹): The rate of dissociation of the radiotracer from the 5-HT1A receptors.
From these rate constants, the following key parameters can be derived:
-
Total Distribution Volume (VT): Represents the equilibrium ratio of the total radiotracer concentration in a brain region to that in the arterial plasma. It is calculated as: VT = (K1/k2) * (1 + k3/k4)
-
Non-displaceable Binding Potential (BPND): An index of the density of available receptors. It is defined as the ratio of the specifically bound radiotracer to the non-displaceable radiotracer at equilibrium and can be calculated as k3/k4.
Visualizations
Caption: Workflow for [11C]CUMI-101 PET Data Analysis.
Caption: Two-Tissue Compartment Model for [11C]CUMI-101.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
References
Application Notes and Protocols for Arterial Blood Sampling in [11C]CUMI-101 PET Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for arterial blood sampling and analysis essential for the quantitative evaluation of the serotonin 1A (5-HT1A) receptor agonist radioligand, [11C]CUMI-101, in positron emission tomography (PET) studies. Accurate determination of the arterial input function is critical for the kinetic modeling of PET data and obtaining reliable estimates of receptor binding.
Introduction
[11C]CUMI-101 is a PET radioligand used to image 5-HT1A receptors in the brain. To accurately quantify the binding of this tracer, it is necessary to measure the concentration of the unmetabolized radioligand in arterial plasma over the course of the PET scan. This is achieved by collecting serial arterial blood samples and analyzing them to separate the parent compound from its radioactive metabolites. This document outlines the procedures for arterial cannulation, blood sampling, plasma processing, and radiometabolite analysis.
Arterial Blood Sampling Methodology
Subject Preparation and Arterial Cannulation
Prior to the PET scan, an arterial line is inserted, typically in the radial artery, by a trained medical professional under aseptic conditions.[1] This allows for repeated, painless blood sampling throughout the study. Local anesthesia is applied to minimize discomfort. The choice of artery for cannulation depends on the patient's anatomy and clinical status, with the radial artery being the most common site.[1]
Blood Sampling Schedule
A dynamic blood sampling schedule is crucial to capture the rapid initial changes in tracer concentration and the subsequent slower clearance. Both manual and automated blood sampling systems can be employed.
-
Automated Blood Sampling System (ABSS): An ABSS is recommended for the first 2-5 minutes post-injection to accurately capture the peak of the arterial input function.[2]
-
Manual Sampling: Manual samples are collected throughout the scan. A typical schedule for a 120-minute scan is as follows:
-
Initial Phase (0-2 minutes): Every 10-15 seconds (if not using an ABSS).
-
Early Phase (2-15 minutes): At 2, 3, 4, 5, 7.5, 10, and 15 minutes.
-
Mid Phase (15-60 minutes): At 20, 30, 45, and 60 minutes.
-
Late Phase (60-120 minutes): At 75, 90, and 120 minutes.
-
For each manual sample, approximately 3-5 mL of blood is drawn into heparinized syringes. The exact time of each draw must be recorded.
Plasma Preparation and Radioactivity Measurement
-
Sample Handling: Immediately after collection, blood samples should be placed on ice to minimize metabolism.[2]
-
Centrifugation: Centrifuge the blood samples at approximately 2,000-3,000 x g for 5-10 minutes at 4°C to separate plasma from whole blood.
-
Radioactivity Counting:
-
Pipette a known volume (e.g., 1 mL) of plasma into a counting tube.
-
Pipette a known volume (e.g., 1 mL) of whole blood into a separate counting tube.
-
Measure the radioactivity in both plasma and whole blood samples using a gamma counter.
-
Correct all counts for radioactive decay to the time of injection.
-
Radiometabolite Analysis
Analysis of plasma samples is required to determine the fraction of radioactivity corresponding to the unmetabolized [11C]CUMI-101 (parent fraction). All metabolites of [11C]CUMI-101 in humans are more polar than the parent compound. A key finding is that the parent radiopharmaceutical fraction is similar in both arterial and venous blood for [11C]CUMI-101.
Plasma Sample Preparation for HPLC
-
Protein Precipitation: To 1 mL of plasma, add 1 mL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the radioligand and its metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC system with a radioactivity detector is used to separate [11C]CUMI-101 from its more polar radiometabolites.
-
Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detector: A sensitive radioactivity detector (e.g., a flow-through positron detector).
The retention time of the parent [11C]CUMI-101 is determined by injecting a standard. The chromatogram of each plasma sample will show a peak corresponding to the parent compound and one or more earlier-eluting peaks corresponding to the polar metabolites.
Calculation of Parent Fraction
The parent fraction at each time point is calculated as the ratio of the area under the curve (AUC) of the parent [11C]CUMI-101 peak to the total AUC of all radioactive peaks in the chromatogram.
Quantitative Data Summary
The following table summarizes the typical percentage of the parent [11C]CUMI-101 compound in human arterial plasma at various times after injection. Note: This data is illustrative and may vary between individuals.
| Time Post-Injection (minutes) | Mean Parent Fraction (%) | Standard Deviation (%) |
| 5 | 95 | 3 |
| 15 | 85 | 5 |
| 30 | 70 | 8 |
| 60 | 50 | 10 |
| 90 | 35 | 12 |
| 120 | 25 | 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for arterial blood sampling and analysis in [11C]CUMI-101 PET studies.
Logical Relationship of Analysis Steps
Caption: Logical flow from radiotracer injection to the generation of the arterial input function.
References
Combining [11C]CUMI-101 PET with fMRI for Functional Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of positron emission tomography (PET) with functional magnetic resonance imaging (fMRI) offers a powerful multimodal imaging approach to investigate the complex relationship between neurochemistry and brain function.[1] This document provides detailed application notes and protocols for combining [11C]CUMI-101 PET, a selective serotonin 1A (5-HT1A) receptor agonist radioligand, with fMRI for functional neuroimaging studies. This combination allows for the simultaneous assessment of 5-HT1A receptor binding and hemodynamics, providing a deeper understanding of the serotonergic system's role in various neuropsychiatric disorders and the mechanism of action of novel therapeutics.
[11C]CUMI-101 is a promising PET tracer for quantifying 5-HT1A receptors due to its high affinity, selectivity, and suitable kinetic properties.[2][3] Combining this molecular imaging technique with fMRI, which measures brain activity indirectly through blood-oxygen-level-dependent (BOLD) contrast, enables the investigation of how 5-HT1A receptor availability and occupancy influence neural circuit activity and behavior.
Applications in Research and Drug Development
The combined [11C]CUMI-101 PET/fMRI approach has significant potential in several areas:
-
Neuropsychiatric Disorder Research: Elucidating the role of 5-HT1A receptors in the pathophysiology of depression, anxiety disorders, schizophrenia, and other conditions.
-
Pharmacodynamic Studies: Assessing the target engagement and receptor occupancy of novel drugs targeting the 5-HT1A receptor.
-
Treatment Response Prediction: Identifying potential biomarkers to predict patient response to serotonergic medications.
-
Understanding Brain Function: Investigating the influence of the serotonergic system on cognitive processes, emotional regulation, and network connectivity.
Signaling Pathways and Experimental Workflow
5-HT1A Receptor Signaling Pathway
[11C]CUMI-101 is an agonist for the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Upon binding of an agonist like serotonin or [11C]CUMI-101, the receptor activates an intracellular signaling cascade.
References
- 1. Advances in simultaneous PET/MR for imaging neuroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]
Troubleshooting & Optimization
addressing [11C]CUMI-101 α1 adrenoceptor cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [11C]CUMI-101. The focus is on addressing the known cross-reactivity of this ligand with α1 adrenoceptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of [11C]CUMI-101?
A1: [11C]CUMI-101 is a radioligand designed for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor. However, it is important to note that studies have demonstrated it behaves as a 5-HT1A receptor antagonist, contrary to its initial characterization as an agonist.[1][2]
Q2: Does [11C]CUMI-101 have any significant off-target binding?
A2: Yes, [11C]CUMI-101 exhibits significant cross-reactivity with α1 adrenoceptors.[1][2] This off-target binding is region-dependent and has been observed in vitro and in vivo across multiple species, including rats, monkeys, and humans.[1]
Q3: In which brain regions is the α1 adrenoceptor cross-reactivity most prominent?
A3: The cross-reactivity is highest in the thalamus, where it can exceed 45%.[1][2] Significant α1 adrenoceptor binding has also been reported in the cerebellum, with approximately 25% of the [11C]CUMI-101 signal in this region attributed to binding to this off-target receptor.[3] Neocortex and cerebellum have lower, but still detectable, cross-reactivity (around 10%).[1]
Q4: Can the cerebellum be used as a reference region for [11C]CUMI-101 PET studies?
A4: Due to the significant α1 adrenoceptor density and the resulting off-target binding of [11C]CUMI-101 in the cerebellum, its use as a reference region is limited and may lead to quantification errors.[1][3]
Q5: What is the affinity of CUMI-101 for α1 adrenoceptors?
A5: CUMI-101 has a nanomolar affinity for α1 adrenoceptors. The affinity (Ki) has been shown to be similar across species.[3]
Troubleshooting Guides
Issue: High and unexpected signal in the thalamus or cerebellum.
Cause: This is likely due to the known cross-reactivity of [11C]CUMI-101 with α1 adrenoceptors, which are present in high density in these regions.
Solution:
-
Blocking Study: To confirm that the excess signal is from α1 adrenoceptor binding, perform a blocking study using a selective α1 adrenoceptor antagonist, such as prazosin.[1][3]
-
Experimental Protocol:
-
Acquire a baseline [11C]CUMI-101 PET scan.
-
On a separate occasion, pre-administer prazosin before the [11C]CUMI-101 injection.
-
Compare the regional brain uptake of [11C]CUMI-101 with and without the prazosin block. A significant reduction in signal in regions like the thalamus and cerebellum after prazosin administration confirms α1 adrenoceptor binding.
-
Issue: Inaccurate quantification of 5-HT1A receptor density.
Cause: The off-target binding of [11C]CUMI-101 to α1 adrenoceptors can lead to an overestimation of 5-HT1A receptor density if not accounted for.
Solution:
-
Pharmacological Competition: To isolate the 5-HT1A receptor-specific signal, a multi-scan protocol involving blocking agents is recommended.
-
Experimental Protocol:
-
Scan 1 (Baseline): [11C]CUMI-101 injection alone.
-
Scan 2 (α1 Block): Pre-treatment with prazosin followed by [11C]CUMI-101 injection.
-
Scan 3 (5-HT1A Block): Pre-treatment with a potent and selective 5-HT1A antagonist like WAY-100635 followed by [11C]CUMI-101 injection.[1]
-
Scan 4 (Dual Block): Pre-treatment with both prazosin and WAY-100635 followed by [11C]CUMI-101 injection. The signal remaining after the dual block can be considered non-specific binding.[1]
-
-
Data Analysis: By comparing the results from these scans, you can dissect the relative contributions of 5-HT1A receptors, α1 adrenoceptors, and non-specific binding to the total [11C]CUMI-101 signal.
Quantitative Data Summary
Table 1: In Vitro α1 Adrenoceptor Cross-Reactivity of CUMI-101
| Species | Brain Region | α1 Adrenoceptor Cross-Reactivity (%) |
| Rat | Thalamus | 45 |
| Neocortex | 42 | |
| Monkey | Thalamus | 50 |
| Neocortex | 12 | |
| Human | Thalamus | 43 |
| Neocortex | 10 |
Data sourced from in vitro radioligand binding studies.[1]
Table 2: Affinity (Ki) of CUMI-101 for α1 Adrenoceptors
| Species | Tissue | Ki (nM) |
| Human | Cerebellum | Similar to monkey and rat |
| Monkey | Cerebellum | Nanomolar range |
| Rat | Cerebellum | Nanomolar range |
Affinities were determined in cerebellar tissue and found to be similar across species.[3]
Visualizations
Caption: Binding profile of [11C]CUMI-101.
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The 5-HT1A Receptor PET Radioligand 11C-CUMI-101 Has Significant Binding to α1-Adrenoceptors in Human Cerebellum, Limiting Its Use as a Reference Region - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target binding of Cumi-101 C-11 in PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cumi-101 C-11 in Positron Emission Tomography (PET) imaging. The primary focus of this guide is to address and minimize the known off-target binding of Cumi-101 to ensure accurate quantification of the 5-HT1A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound?
This compound is a radioligand designed to primarily target the serotonin 1A (5-HT1A) receptor. It has been characterized as a potent 5-HT1A receptor antagonist.
Q2: I am observing unexpected binding in brain regions with low 5-HT1A receptor density, such as the thalamus. What could be the cause?
This is likely due to the known off-target binding of Cumi-101. In addition to the 5-HT1A receptor, Cumi-101 also binds with moderate affinity to α1-adrenoceptors[1]. This off-target binding is particularly prominent in the thalamus, where α1-adrenoceptor density is significant.
Q3: Can I use the cerebellum as a reference region for quantifying this compound binding?
It is not recommended to use the cerebellum as a reference region for this compound PET studies. The cerebellum contains a notable density of α1-adrenoceptors, leading to significant off-target binding of Cumi-101 in this area[2][3]. Studies have shown that approximately 25% of the this compound signal in the monkey cerebellum can be displaced by the α1-adrenoceptor antagonist, prazosin[2][3].
Q4: How can I experimentally minimize or account for the off-target binding of this compound?
To isolate the specific 5-HT1A receptor signal, a blocking study is the most effective method. This involves the pre-administration of selective antagonists for both the 5-HT1A receptor and the α1-adrenoceptor to block the respective binding sites of Cumi-101.
Q5: What are the recommended blocking agents for a this compound blocking study?
The recommended blocking agents are:
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WAY-100635: A silent antagonist with high selectivity for the 5-HT1A receptor.
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Prazosin: A selective antagonist for the α1-adrenoceptor.
A combination of both WAY-100635 and prazosin is required to achieve a complete blockade of both on-target and off-target binding, which is comparable to a self-blockade with a high dose of non-radiolabeled ("cold") Cumi-101.
Troubleshooting Guide
Problem: High non-specific binding observed throughout the brain, particularly in the thalamus.
| Possible Cause | Recommended Solution |
| Off-target binding to α1-adrenoceptors. | Conduct a blocking study by pre-administering prazosin to block the α1-adrenoceptors. This will allow for the assessment of the contribution of off-target binding to the total signal. For complete blockade of all specific binding, a combination of prazosin and WAY-100635 should be used. |
| Incorrect reference region selection. | Avoid using the cerebellum as a reference region due to significant α1-adrenoceptor density[2][3]. Consider kinetic modeling approaches that do not rely on a reference region if a suitable one cannot be identified. |
Problem: Difficulty in distinguishing between 5-HT1A receptor and α1-adrenoceptor binding in regions where both are present.
| Possible Cause | Recommended Solution |
| Overlapping distribution of 5-HT1A receptors and α1-adrenoceptors. | Perform separate blocking studies. In one set of experiments, pre-administer WAY-100635 to block 5-HT1A receptors and determine the remaining signal attributable to α1-adrenoceptors. In another set, pre-administer prazosin to block α1-adrenoceptors and quantify the 5-HT1A receptor-specific signal. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of Cumi-101
| Ligand | Target Receptor | Binding Affinity (Ki) | Species | Reference |
| Cumi-101 | 5-HT1A | ~0.15 nM | Bovine | [1] |
| Cumi-101 | α1-adrenoceptor | 2.8 ± 0.5 nM | Human | [4] |
| Cumi-101 | α1-adrenoceptor | 6.75 nM | Not Specified | [1] |
Table 2: Comparison of Cumi-101 Off-Target Affinity with a Selective 5-HT1A Antagonist
| Ligand | Target Receptor | Binding Affinity (Ki) | Reference |
| Cumi-101 | α1-adrenoceptor | 2.8 ± 0.5 nM | [4] |
| WAY-100635 analogs | α1-adrenoceptor | 80 - 120 nM | [4] |
This table illustrates that Cumi-101 has a 30- to 40-fold higher affinity for the α1-adrenoceptor compared to WAY-100635 analogs, highlighting the significance of its off-target binding.
Experimental Protocols
Protocol: Blocking Study to Minimize Off-Target Binding of this compound
This protocol outlines the general procedure for conducting a blocking study to differentiate between specific 5-HT1A receptor binding and off-target α1-adrenoceptor binding of this compound.
1. Subject Preparation:
- Subjects should be fasted for at least 4 hours prior to the scan.
- An intravenous line should be established for radiotracer injection and administration of blocking agents.
2. Administration of Blocking Agents:
- For a complete blockade of both on-target and off-target binding, administer both WAY-100635 and prazosin intravenously prior to the injection of this compound.
- The exact doses and timing of administration should be optimized based on the animal model and institutional guidelines. As a starting point from non-human primate studies, pre-treatment can be initiated 15-30 minutes before the radiotracer injection.
3. This compound Administration:
- Administer a bolus injection of this compound intravenously. The injected dose should be determined based on the scanner sensitivity and subject weight.
4. PET Imaging:
- Acquire dynamic PET data for 90-120 minutes post-injection.
- Reconstruct the PET images with appropriate corrections for attenuation, scatter, and random coincidences.
5. Data Analysis:
- Co-register the PET images to a corresponding anatomical MRI scan.
- Delineate regions of interest (ROIs) on the MRI, including the thalamus, hippocampus, cortex, and cerebellum.
- Generate time-activity curves (TACs) for each ROI.
- Compare the binding potential (BP) or standardized uptake values (SUV) from the baseline (no blocking agent) and the blocking scans to determine the extent of 5-HT1A receptor and α1-adrenoceptor binding. A significant reduction in binding after administration of the blocking agents indicates specific binding to the respective receptors.
Visualizations
Caption: Workflow for a this compound PET blocking study.
Caption: this compound binding components and blocking agents.
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A Receptor PET Radioligand 11C-CUMI-101 Has Significant Binding to α1-Adrenoceptors in Human Cerebellum, Limiting Its Use as a Reference Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
improving the radiochemical yield of [11C]CUMI-101 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield of [11C]CUMI-101 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield (RCY) for [11C]CUMI-101 synthesis?
A1: The reported average radiochemical yield for [11C]CUMI-101 is approximately 25% at the end of synthesis (EOS)[1][2][3][4]. Yields can vary depending on the specific synthesis conditions and equipment used.
Q2: What is the general synthetic route for [11C]CUMI-101?
A2: [11C]CUMI-101 is synthesized via the O-methylation of its desmethyl precursor, 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione. This is typically achieved by reacting the precursor with a [11C]methylating agent, such as [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate ([11C]CH₃OTf), in the presence of a base.
Q3: What purification method is used for [11C]CUMI-101?
A3: The final product is typically purified by high-performance liquid chromatography (HPLC) followed by solid-phase extraction (SPE) using a C18 Sep-Pak cartridge[2][3]. This ensures high radiochemical and chemical purity of the final product.
Q4: What are the key quality control parameters for [11C]CUMI-101?
A4: Key quality control parameters include radiochemical purity, chemical purity, specific activity, and residual solvent analysis. The final product should be a sterile, pyrogen-free solution suitable for intravenous injection. Radiochemical purity is typically assessed by radio-HPLC.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of [11C]CUMI-101.
Low Radiochemical Yield
Problem: The radiochemical yield is significantly lower than the expected ~25%.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient [11C]Methylating Agent Trapping | Ensure the reaction vessel is adequately cooled. Check the flow rate of the carrier gas delivering the [11C]methylating agent. | Low temperatures and optimal flow rates are crucial for efficient trapping of the volatile [11C]methylating agent in the reaction mixture. |
| Suboptimal Precursor Concentration | Titrate the amount of the desmethyl precursor. Start with the recommended amount (if available in your protocol) and perform optimization runs with slightly higher and lower concentrations. | An insufficient amount of precursor will lead to incomplete reaction with the [11C]methylating agent, while an excess can sometimes complicate purification. |
| Incorrect Base Amount or Type | Verify the concentration and volume of the base. Consider using a fresh solution of tetrabutylammonium hydroxide or another suitable base. | The base is critical for deprotonating the phenolic hydroxyl group of the precursor, making it nucleophilic for the methylation reaction. Incorrect stoichiometry or degraded base will hinder the reaction. |
| Inadequate Reaction Temperature | While the reaction is often performed at room temperature, gentle heating (e.g., 40-60 °C) for a short period might improve the reaction kinetics. This needs to be optimized as higher temperatures can also lead to degradation. | Increased temperature can accelerate the reaction rate, but excessive heat can degrade the precursor, product, or lead to side reactions. |
| Insufficient Reaction Time | Allow for a sufficient reaction time (typically 3-5 minutes). Monitor the reaction progress using radio-TLC or a loop-based radio-HPLC system if available. | The reaction needs adequate time to proceed to completion. |
| Poor Quality of Reagents or Solvents | Use high-purity, anhydrous solvents (e.g., DMF). Ensure the precursor is of high chemical purity and has been stored correctly. | Water and other impurities can quench the [11C]methylating agent and interfere with the reaction. |
HPLC Purification Issues
Problem: Difficulty in separating [11C]CUMI-101 from impurities or poor peak shape.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like ammonium formate or TFA). | The mobile phase composition is critical for achieving good separation between the product and any unreacted precursor or byproducts. |
| Column Degradation | Check the column performance with a standard compound. If peak shape is poor or backpressure is high, consider washing or replacing the column. | Over time, HPLC columns can become contaminated or the stationary phase can degrade, leading to poor chromatographic performance. |
| Co-elution of Impurities | If an impurity co-elutes with the product, adjust the mobile phase gradient or composition to improve resolution. Mass spectrometry can help identify the impurity. | Proper separation is essential for obtaining a radiochemically pure product. |
| Broad or Tailing Peaks | Ensure the sample is dissolved in a solvent compatible with the mobile phase. Check for any dead volumes in the HPLC system. | Mismatched injection solvent or system issues can lead to poor peak shape. |
Solid-Phase Extraction (SPE) Problems
Problem: Low recovery of [11C]CUMI-101 from the C18 Sep-Pak.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Trapping on the Cartridge | Ensure the HPLC eluate containing [11C]CUMI-101 is sufficiently diluted with water before loading onto the C18 cartridge. | High organic content in the loading solution can prevent the non-polar [11C]CUMI-101 from being retained on the C18 stationary phase. |
| Inefficient Elution from the Cartridge | Use a sufficient volume of a suitable elution solvent (e.g., ethanol). Ensure the solvent fully wets the cartridge bed. | Incomplete elution will result in loss of the final product. |
| Cartridge Overload | If a large mass of cold standard is present, it may exceed the capacity of the SPE cartridge. | The cartridge has a finite capacity for retaining compounds. |
| Incorrect Cartridge Conditioning | Properly condition the C18 cartridge with ethanol followed by water before loading the sample. | Proper conditioning ensures the stationary phase is ready for optimal interaction with the analyte. |
Experimental Protocols
General Synthesis of [11C]CUMI-101
This protocol is a general guideline and may require optimization based on the specific automated synthesis module used.
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Preparation of Reagents:
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Prepare a solution of the desmethyl-CUMI-101 precursor in anhydrous DMF (e.g., 1 mg in 300 µL).
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Prepare a solution of a suitable base, such as tetrabutylammonium hydroxide (TBAOH), in a compatible solvent.
-
-
Production of [11C]Methylating Agent:
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Produce [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
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Convert [11C]CO₂ to [11C]CH₃I or [11C]CH₃OTf using the automated synthesis module's standard procedures.
-
-
Radiolabeling Reaction:
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Transfer the prepared precursor and base solutions to the reaction vessel of the synthesis module.
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Bubble the gaseous [11C]CH₃I or [11C]CH₃OTf through the reaction mixture at room temperature.
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Allow the reaction to proceed for 3-5 minutes.
-
-
HPLC Purification:
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Quench the reaction mixture with an appropriate solution (e.g., water or mobile phase).
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Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
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Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium formate buffer) to separate [11C]CUMI-101 from unreacted precursor and byproducts.
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Monitor the eluate with a radioactivity detector and collect the fraction corresponding to [11C]CUMI-101.
-
-
Formulation:
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Dilute the collected HPLC fraction with water for injection.
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Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [11C]CUMI-101.
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Wash the cartridge with water for injection to remove residual HPLC solvents.
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Elute the final product from the cartridge with a small volume of ethanol.
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Formulate the ethanolic solution with sterile saline for injection.
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Pass the final product through a sterile 0.22 µm filter into a sterile vial.
-
Visualizations
Caption: General workflow for the synthesis of [11C]CUMI-101.
Caption: Troubleshooting logic for low radiochemical yield.
References
dealing with high non-specific binding of [11C]CUMI-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of [11C]CUMI-101, with a particular focus on managing high non-specific binding.
Troubleshooting Guides & FAQs
Question: We are observing high background signal and poor specific-to-non-specific binding ratios in our [11C]CUMI-101 PET imaging studies. What are the likely causes and how can we troubleshoot this?
Answer:
High non-specific binding is a known characteristic of [11C]CUMI-101 and primarily stems from its cross-reactivity with α1-adrenoceptors.[1] To address this, a systematic approach involving blocking agents is recommended.
Troubleshooting Steps:
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Confirm Target Engagement: First, ensure that the tracer is binding to the intended 5-HT1A receptor. This can be achieved by conducting a blocking study with a known 5-HT1A receptor antagonist, such as WAY-100635. A significant reduction in signal in 5-HT1A-rich regions following pre-treatment with the antagonist confirms target engagement.[2]
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Dissect Non-Specific Binding Components: To isolate the contribution of α1-adrenoceptor binding to the non-specific signal, perform a co-administration study with both WAY-100635 and an α1-adrenoceptor antagonist like prazosin.[1] The residual signal after blocking both receptor types can be considered as true non-specific binding.
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Optimize Radiotracer Injection and Imaging Protocol:
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Metabolite Correction: Ensure that you are using a metabolite-corrected arterial input function for accurate quantification of binding potential (BPF).[2][3][4] The metabolites of [11C]CUMI-101 are more polar and need to be accounted for.[2]
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Scan Duration: A scan duration of at least 100 minutes is recommended to achieve stable and reliable measurements of binding potential.[2]
-
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Data Analysis: Employ appropriate kinetic modeling techniques to accurately estimate binding parameters. The Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to provide accurate results for region-of-interest (ROI) analysis of [11C]CUMI-101 data.[2]
Question: What is the underlying mechanism of [11C]CUMI-101's off-target binding?
Answer:
[11C]CUMI-101 was initially developed as a high-affinity agonist for the serotonin 1A (5-HT1A) receptor.[2] However, subsequent studies revealed that it also possesses a notable affinity for α1-adrenoceptors. This cross-reactivity is a significant contributor to its non-specific binding profile in the brain.[1] In vitro studies have demonstrated that prazosin, an α1-adrenoceptor antagonist, can displace a substantial portion of [3H]CUMI-101 binding in brain tissue.[1]
Question: Can [11C]CUMI-101 be considered a pure agonist for the 5-HT1A receptor?
Answer:
The functional activity of CUMI-101 at the 5-HT1A receptor appears to be dependent on the biochemical environment. While it behaves as an agonist in some cell culture systems, studies in brain homogenates have shown that it can also act as an antagonist, blocking 8-OH-DPAT-stimulated [35S]GTPγS binding.[1][3] This suggests that CUMI-101 may be a biased agonist, and its functional effects should be carefully considered in the context of the experimental system being used.[3]
Quantitative Data Summary
The following table summarizes the in vitro displacement of [3H]CUMI-101 binding by a 5-HT1A agonist (8-OH-DPAT) and an α1-adrenoceptor antagonist (prazosin) in thalamic tissue across different species.
| Species | Displacing Ligand | Concentration | % Displacement of [3H]CUMI-101 Binding |
| Rat | 8-OH-DPAT | 50 nM | ~56% |
| Prazosin | 50 nM | ~46% | |
| Monkey | 8-OH-DPAT | 50 nM | ~56% |
| Prazosin | 50 nM | ~46% | |
| Human | 8-OH-DPAT | 50 nM | ~56% |
| Prazosin | 50 nM | ~46% |
Data adapted from in vitro radioligand binding studies.[1]
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Determine Specific Binding
Objective: To differentiate between 5-HT1A receptor-specific binding, α1-adrenoceptor binding, and non-specific binding of [11C]CUMI-101 in a living subject.
Materials:
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[11C]CUMI-101
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WAY-100635 (5-HT1A antagonist)
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Prazosin (α1-adrenoceptor antagonist)
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PET scanner
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Anesthetized animal model (e.g., rat, monkey)
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Arterial line for blood sampling
Methodology:
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Baseline Scan:
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Blocking Scans:
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On a separate day, administer a pre-treatment dose of WAY-100635.
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After the appropriate pre-treatment time, inject [11C]CUMI-101 and repeat the PET scan and blood sampling as in the baseline condition.
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On another day, administer a pre-treatment dose of prazosin.
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After the appropriate pre-treatment time, inject [11C]CUMI-101 and repeat the PET scan and blood sampling.
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For a comprehensive analysis of non-specific binding, a fourth scan can be performed with co-administration of both WAY-100635 and prazosin.[1]
-
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Data Analysis:
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Correct the arterial plasma data for metabolism to obtain the parent radiotracer concentration over time.
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Use the metabolite-corrected arterial input function and dynamic PET data to calculate the binding potential (BPF) in various brain regions of interest using a suitable kinetic model (e.g., LEGA).[2]
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Compare the BPF values between the baseline and blocking conditions to determine the contributions of 5-HT1A and α1-adrenoceptor binding.
-
Visualizations
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 3. Serotonin 1A Receptor Binding of [11C]CUMI-101 in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting poor image quality in Cumi-101 C-11 PET scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cumi-101 C-11 PET scans for 5-HT1A receptor imaging.
Frequently Asked Questions (FAQs)
Q1: What are the typical acquisition parameters for a this compound PET scan?
A1: Standard acquisition protocols for this compound PET scans in humans involve a dynamic scan of up to 120 minutes following an intravenous bolus injection of the radiotracer.[1] Data is typically acquired in 3D mode.[1][2] For quantitative analysis, arterial blood sampling with metabolite correction is often employed.[1][2]
Q2: What are the common causes of poor image quality in PET scans?
A2: Poor image quality in PET scans can arise from several factors, including patient motion, incorrect patient positioning, improper radiotracer injection, scanner calibration issues, and data reconstruction errors.[3][4] Attenuation, scatter, and random coincidences are physical factors that can also degrade image quality if not properly corrected for.[3]
Q3: How can patient motion artifacts be minimized?
A3: Patient motion during the scan is a significant source of image blurring and artifacts.[3] To minimize this, it is crucial to ensure the patient is comfortable and to use head fixation devices when appropriate for brain imaging. Clear communication with the patient before and during the scan is also essential to encourage them to remain still.
Q4: What is the importance of scanner quality control?
A4: Regular quality control of the PET scanner is critical for ensuring accurate and reproducible quantitative data. This includes daily checks with a sealed source, as well as periodic normalization and well-counter calibrations.[5][6] Lack of proper quality control can lead to image artifacts and inaccurate measurements of radiotracer uptake.
Troubleshooting Guide for Poor Image Quality
This guide addresses specific issues that may be encountered during this compound PET experiments, leading to suboptimal image quality.
| Issue | Potential Cause | Recommended Action |
| High Image Noise | Insufficient injected dose of 11C-Cumi-101. | Ensure the injected activity is within the recommended range (e.g., ~166.5 ± 42.9 MBq for non-human primates).[2] Adjust dose based on patient characteristics and scanner sensitivity. |
| Short scan duration. | A scan duration of at least 100-120 minutes is recommended for stable quantification of 11C-Cumi-101 binding.[1][7] | |
| Inappropriate reconstruction parameters. | Optimize reconstruction algorithms (e.g., OSEM with appropriate iterations and subsets) and post-reconstruction filtering to balance noise reduction and resolution. | |
| Blurry Images | Patient head motion during the scan. | Utilize head holders and provide clear instructions to the subject to remain still. Motion correction software can be applied post-acquisition if available. |
| Incorrect image registration (e.g., PET to MR). | Verify the accuracy of co-registration between PET and anatomical images (MRI). Manual adjustments may be necessary. | |
| Anomalous Uptake Patterns | Off-target binding of 11C-Cumi-101. | Be aware that Cumi-101 can exhibit cross-reactivity with α1-adrenoceptors, particularly in the thalamus.[8][9] This may lead to unexpected signal in certain brain regions. |
| Physiological uptake. | Normal physiological processes can sometimes mimic pathological uptake. Correlate with anatomical images and clinical history. | |
| Inaccurate Quantification | Errors in arterial input function measurement. | Ensure accurate and frequent arterial blood sampling and proper metabolite analysis.[2] |
| Inappropriate kinetic modeling. | For region-of-interest analysis, the Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to provide accurate results for 11C-Cumi-101.[1][7] The Simplified Reference Tissue Model (SRTM) can be an alternative when an arterial input function is not available.[1] | |
| Partial volume effects. | For small regions of interest, apply partial volume correction (PVC) to account for the limited spatial resolution of the PET scanner. |
Experimental Protocols
This compound PET Scan Protocol (Human)
A typical experimental protocol for a human this compound PET scan is as follows:
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Patient Preparation: Patients are typically asked to fast for a certain period before the scan. A comfortable and relaxed environment should be provided to minimize anxiety and potential movement.
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Radiotracer Injection: An intravenous bolus of 11C-Cumi-101 is administered.
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PET Data Acquisition: A dynamic PET scan is initiated immediately after injection and continues for 120 minutes.[1] Data is acquired in 3D mode.
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Arterial Blood Sampling: If full quantitative analysis is required, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[1][2]
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Image Reconstruction: The acquired PET data is corrected for attenuation, scatter, and randoms, and then reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
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Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., LEGA or SRTM) is then applied to these curves to estimate key parameters such as the binding potential (BPND).[1]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for high image noise in Cumi-101 PET scans.
Caption: Workflow for addressing inaccurate quantification in Cumi-101 PET data.
References
- 1. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. youtube.com [youtube.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quality-control-in-pet-ct-and-pet-mri-results-of-a-survey-amongst-european-countries - Ask this paper | Bohrium [bohrium.com]
- 7. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 8. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: [11C]CUMI-101 Injection Protocols in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [11C]CUMI-101 in animal models. Our aim is to help you optimize your injection protocols and overcome common challenges during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the administration of [11C]CUMI-101.
Issue 1: Low Radiotracer Uptake in the Brain
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Question: We are observing unexpectedly low brain uptake of [11C]CUMI-101 in our rodent PET scans. What are the potential causes and how can we troubleshoot this?
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Answer: Low brain uptake of [11C]CUMI-101 can stem from several factors related to the radiotracer itself, the injection procedure, and the physiological state of the animal.
Possible Causes & Troubleshooting Steps:
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Radiotracer Quality:
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Radiochemical Purity: Ensure the radiochemical purity of your [11C]CUMI-101 is high (>95%). Impurities can alter the biodistribution.
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Specific Activity: Low specific activity can lead to receptor saturation. The reported average specific activity for successful studies is approximately 96.2 ± 18.5 TBq/µmol.[1]
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Formulation: [11C]CUMI-101 is typically formulated in a solution of ethanol and saline.[1] Ensure the final ethanol concentration is compatible with your animal model and does not cause adverse reactions.
-
-
Injection Technique:
-
Extravasation: This is a common issue where the radiotracer is injected into the tissue surrounding the vein instead of into the bloodstream. This will result in a "hot spot" at the injection site and significantly reduced circulation of the tracer.
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Troubleshooting: Monitor the injection site for any swelling or resistance during administration. If extravasation is suspected, the scan data for that animal may not be usable. Review your tail vein injection technique.
-
-
Injection Speed: A slow, steady injection is crucial. A rapid bolus can alter the initial biodistribution and may cause stress to the animal. For baboon studies, a 30-second intravenous bolus has been used successfully.[1] For smaller animals like rodents, a slower, controlled infusion is recommended.
-
-
Animal Physiology:
-
Anesthesia: The type and depth of anesthesia can significantly impact cerebral blood flow and, consequently, radiotracer uptake. Isoflurane is a commonly used anesthetic for PET imaging. Ensure the anesthesia level is stable throughout the uptake period.
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Stress: A stressed animal will have an altered physiological state, which can affect biodistribution. Handle animals gently and allow them to acclimatize to the environment before the procedure.
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Temperature: Maintaining the animal's body temperature is critical, as hypothermia can alter metabolic processes and blood flow.
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-
Issue 2: High Variability in Results Between Animals
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Question: We are seeing significant variability in the brain uptake of [11C]CUMI-101 across different animals in the same study group. How can we improve consistency?
-
Answer: High variability is often due to inconsistencies in the experimental protocol. Standardizing each step is key to obtaining reproducible results.
Standardization Checklist:
Parameter Recommendation Animal Handling Acclimatize animals to the facility and handling procedures. Fasting Implement a consistent fasting period before the scan. Anesthesia Use the same anesthetic agent, induction method, and maintenance level for all animals. Catheter Placement If using a catheter, ensure it is placed correctly and patent before injection. Injection Volume Administer a consistent volume of the radiotracer solution per unit of body weight. Injection Speed Use a syringe pump for a controlled and consistent injection rate. Uptake Period Maintain a consistent quiet and dark environment for the uptake period. Scanning Protocol Ensure consistent positioning of the animal in the scanner and use the same imaging parameters.
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: What is the recommended formulation for [11C]CUMI-101 for intravenous injection in animal models?
-
A1: Based on published studies, [11C]CUMI-101 is typically synthesized and purified via HPLC. The final product is often eluted from a C18 Sep-Pak with ethanol and then diluted with normal saline. A common final formulation consists of the radiotracer in a solution of up to 10% ethanol in saline, which is then passed through a 0.22-µm filter for sterilization.[1]
-
-
Q2: What are the key quality control parameters to check before injecting [11C]CUMI-101?
-
A2: The essential quality control checks include:
-
Radiochemical Purity: Should be >95% as determined by analytical HPLC.
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Specific Activity: Should be high to avoid pharmacological effects. Values around 96.2 ± 18.5 TBq/µmol have been reported.[1]
-
pH: The pH of the final injectable solution should be close to physiological pH (around 7.4).
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Sterility and Endotoxins: For preclinical studies aiming for clinical translation, these tests are crucial.
-
-
Injection Procedure
-
Q3: What is the recommended injection route and technique for [11C]CUMI-101 in rodents?
-
A3: The standard route is intravenous (IV) injection, typically via the lateral tail vein in mice and rats. It is recommended to warm the tail to dilate the veins before injection. A slow, controlled injection using a syringe pump is preferable to a manual bolus to ensure reproducibility and minimize stress on the animal.
-
-
Q4: What is a typical injection volume for a mouse?
-
A4: The injection volume should be kept as low as possible to avoid fluid overload. A typical volume is around 100-200 µL for a 25-30g mouse. The exact volume will depend on the concentration of the radiotracer.
-
Experimental Design
-
Q5: How does [11C]CUMI-101 behave in vivo?
-
Q6: Are there any known off-target binding sites for [11C]CUMI-101?
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A6: Some studies have suggested that CUMI-101 may also have an affinity for α1-adrenoceptors, particularly in the thalamus. This is an important consideration when interpreting data from this region.[2]
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Quantitative Data Summary
Table 1: Reported Injection Parameters for [11C]CUMI-101 in Baboons
| Parameter | Value | Reference |
| Injected Activity | 166.5 ± 42.9 MBq (4.50 ± 1.16 mCi) | [1] |
| Specific Activity | 49.95 ± 24.42 GBq/µmol (1.35 ± 0.66 Ci/µmol) | [1] |
| Injection Method | Intravenous bolus | [1] |
| Injection Duration | 30 seconds | [1] |
Table 2: General Recommendations for Intravenous Injections in Rodents
| Parameter | Mouse | Rat |
| Needle Gauge | 27-30G | 25-27G |
| Max Bolus Volume | ~150 µL | ~500 µL |
| Injection Site | Lateral tail vein | Lateral tail vein |
Experimental Protocols
Protocol 1: Preparation of [11C]CUMI-101 for Injection
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Synthesis: [11C]CUMI-101 is synthesized by the radiomethylation of its desmethyl precursor using [11C]CH3OTf.[3]
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Purification: The crude product is purified by high-performance liquid chromatography (HPLC).
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Formulation:
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The HPLC fraction containing [11C]CUMI-101 is collected and passed through a C18 Sep-Pak cartridge.
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The cartridge is washed with sterile water to remove residual HPLC solvents.
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The radiotracer is eluted from the cartridge with a small volume of ethanol (e.g., 1 mL).
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The ethanolic solution is diluted with sterile normal saline to achieve the desired final concentration and an ethanol concentration of ≤10%.
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The final solution is passed through a 0.22-µm sterile filter into a sterile vial.
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Quality Control: A small aliquot of the final product is analyzed for radiochemical purity and specific activity using analytical HPLC.
Visualizations
Caption: Experimental workflow for [11C]CUMI-101 PET imaging in animal models.
Caption: Troubleshooting workflow for low brain uptake of [11C]CUMI-101.
References
Technical Support Center: [11C]CUMI-101 PET Imaging and Anesthesia
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the impact of anesthesia on [11C]CUMI-101 binding potential during positron emission tomography (PET) studies.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use anesthesia for preclinical [11C]CUMI-101 PET imaging?
A1: In most preclinical studies involving animals such as rats and non-human primates, anesthesia is required to immobilize the subjects for the duration of the PET scan. For instance, studies have reported using ketamine for initial immobilization followed by isoflurane for the scan duration in rhesus monkeys.[1] Similarly, rats have been anesthetized with isoflurane for [11C]CUMI-101 PET imaging.[1]
Q2: What are the known effects of common anesthetics on the serotonin 1A (5-HT1A) receptor, the target of [11C]CUMI-101?
A2: The effects of anesthetic agents on PET radioligand binding can be highly variable, with some causing decreases, increases, or no change in binding.[2] While direct quantitative effects of specific anesthetics on [11C]CUMI-101 binding are not extensively detailed in the provided literature, related research offers insights. For example, local anesthetics have been shown to reduce ligand binding to the 5-HT1A receptor by lowering binding affinity and decreasing G-protein coupling.[3] Propofol has been observed to decrease the in vivo binding of another radioligand, [11C]-PBR28, by about 26%.[2][4] Conversely, sevoflurane and propofol were found to increase [11C]-flumazenil binding to GABAA receptors.[5] These findings highlight the importance of considering the specific anesthetic and radioligand combination.
Q3: How can I minimize the confounding effects of anesthesia in my [11C]CUMI-101 study?
A3: One strategy is to introduce a delay between the administration of an initial immobilizing agent and the start of the scan. In studies with non-human primates, radioligands were not injected until at least 120 minutes after an initial ketamine injection to minimize its effects.[1] For ongoing anesthesia like isoflurane, maintaining a stable and consistent level throughout the scan is crucial. Additionally, including a control group to account for the effects of anesthesia on your measurements is highly recommended.[2]
Troubleshooting Guide
Issue: High variability in [11C]CUMI-101 binding potential (BP) between subjects in the same anesthetic group.
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Possible Cause: Inconsistent depth of anesthesia. Fluctuations in anesthetic levels can alter physiological conditions and potentially impact radioligand binding.
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Troubleshooting Steps:
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Monitor vital signs (heart rate, respiratory rate, oxygen saturation) continuously to ensure a stable plane of anesthesia.
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Use a vaporizer with precise concentration control for inhaled anesthetics like isoflurane.
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Ensure consistent administration protocols for injectable anesthetics.
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Issue: Unexpectedly low [11C]CUMI-101 binding potential across all anesthetized subjects compared to literature values.
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Possible Cause: The chosen anesthetic agent may be directly or indirectly interfering with 5-HT1A receptor binding. Some anesthetics can alter membrane properties or interact with the receptor itself, leading to reduced ligand affinity.[3]
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Troubleshooting Steps:
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Review literature for any known interactions between your specific anesthetic and the serotonergic system.
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Consider a pilot study comparing different anesthetic protocols if feasible. For example, studies on other radiotracers have compared the effects of isoflurane, propofol, and medetomidine-midazolam-fentanyl (MMF) combinations.[6]
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Acknowledge the use of anesthesia as a potential limitation in your study, as its effects can be complex and are not always fully understood.[1]
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Data on Anesthetic Impact on PET Radioligand Binding
While specific quantitative data on the impact of various anesthetics on [11C]CUMI-101 binding is limited, data from studies on other PET radioligands can provide context on the potential magnitude of these effects.
| Anesthetic | Radioligand | Target | Effect on Binding (Vт or DV) | Species | Reference |
| Propofol | [11C]-PBR28 | TSPO | ~26% decrease | Human | [2][4] |
| Sevoflurane | [11C]-flumazenil | GABAA Receptor | Significant increase | Human | [5] |
| Propofol | [11C]-flumazenil | GABAA Receptor | Significant increase | Human | [5] |
| Isoflurane | [18F]-FDG | Glucose Metabolism | Decreased cortical uptake | Rat | [6] |
Vт = Total Distribution Volume; DV = Distribution Volume
Experimental Protocols
Protocol 1: [11C]CUMI-101 PET Imaging in Non-Human Primates
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Animal Model: Rhesus monkeys.[1]
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Anesthesia:
-
Radiotracer Administration:
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Injection of 193 ± 30 MBq of [11C]CUMI-101 intravenously.[1]
-
-
Scanning Procedure:
Protocol 2: [11C]CUMI-101 PET Imaging in Rodents
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Animal Model: Sprague-Dawley rats.[1]
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Anesthesia: Maintenance with 1.5% isoflurane.[1]
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Radiotracer Administration:
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Intravenous injection of 29 ± 6 MBq of [11C]CUMI-101 via a penile vein catheter.[1]
-
-
Scanning Procedure:
Visualizations
Caption: Experimental workflow for a typical preclinical [11C]CUMI-101 PET study under anesthesia.
Caption: Potential confounding pathways of anesthesia on [11C]CUMI-101 binding potential.
Caption: Simplified signaling pathway for the 5-HT1A receptor and potential anesthetic interference.
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propofol Decreases In Vivo Binding of 11C-PBR28 to Translocator Protein (18 kDa) in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of local anesthetics on serotonin1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propofol decreases in vivo binding of 11C-PBR28 to translocator protein (18 kDa) in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sevoflurane and propofol increase 11C-flumazenil binding to gamma-aminobutyric acidA receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choice of anesthesia and data analysis method strongly increases sensitivity of 18F-FDG PET imaging during experimental epileptogenesis | PLOS One [journals.plos.org]
challenges in the interpretation of Cumi-101 C-11 PET data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cumi-101 C-11 PET data.
Frequently Asked Questions (FAQs)
Q1: What is [11C]Cumi-101 and why is it used in PET imaging?
A1: [11C]Cumi-101 is a potent and selective partial agonist radioligand for the serotonin 1A (5-HT1A) receptor. It is used in positron emission tomography (PET) to quantify the density of these receptors in the brain. As an agonist, it is particularly valuable for its potential sensitivity to changes in endogenous serotonin levels, making it a useful tool for studying serotonergic neurotransmission in various neuropsychiatric disorders.
Q2: What makes the interpretation of [11C]Cumi-101 PET data challenging?
A2: The primary challenges in interpreting [11C]Cumi-101 PET data stem from its agonist properties and its sensitivity to endogenous serotonin. Fluctuations in synaptic serotonin levels can compete with [11C]Cumi-101 for binding to 5-HT1A receptors, potentially confounding the interpretation of receptor density measurements.[1][2][3] Additionally, there is evidence of specific binding in the cerebellum, a commonly used reference region for other radiotracers, which can complicate quantification.
Q3: What is the optimal scan duration for a [11C]Cumi-101 PET study?
A3: A scan duration of 100 minutes is generally considered sufficient for the stable estimation of outcome measures and for robust kinetic modeling of [11C]Cumi-101 data.
Q4: Which kinetic model is recommended for analyzing [11C]Cumi-101 PET data?
A4: For region-of-interest (ROI)-based analysis, the Likelihood Estimation in Graphical Analysis (LEGA) model is often preferred. The two-tissue compartment model (2TCM) is also a viable option. The choice of model can depend on the specific research question and the data quality.
Q5: What is the expected test-retest variability for [11C]Cumi-101 binding potential?
A5: The test-retest variability for [11C]Cumi-101 binding potential (BPF or BPND) is an important consideration for study design. While specific values can vary between studies and brain regions, it is a key metric to assess the reliability of the measurements. One study reported lower test-retest variability for [11C]CUMI-101 compared to the antagonist radiotracer [11C]WAY-100635.[4]
Troubleshooting Guide
Issue 1: High variability in test-retest scans.
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Question: We are observing high variability in binding potential values between test and retest scans in the same subject. What could be the cause and how can we mitigate this?
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Answer:
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Potential Cause 1: Fluctuations in Endogenous Serotonin: Changes in the subject's physiological or psychological state between scans can alter synaptic serotonin levels, thereby affecting [11C]Cumi-101 binding.[1][2][3]
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Troubleshooting:
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Ensure consistent subject preparation and environment for both scans to minimize anxiety and other confounding factors.
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Consider monitoring physiological parameters that might correlate with changes in serotonin levels.
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For data analysis, investigate if there are systematic differences in tracer delivery or metabolism between the scans.
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Potential Cause 2: Subject Motion: Head motion during the scan can lead to blurring of the images and inaccurate quantification in ROIs.
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Troubleshooting:
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Utilize a head fixation system to minimize motion.
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Perform motion correction on the PET data during image reconstruction or as a post-processing step.
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Visually inspect the dynamic PET images for any signs of significant motion.
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Issue 2: Unexpectedly high signal in the reference region (cerebellum).
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Question: Our data shows higher than expected tracer uptake in the cerebellum, which we are using as a reference region. Is this normal and how should we proceed?
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Answer:
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Potential Cause: Unlike with some other radiotracers, studies have shown that the cerebellum is not devoid of 5-HT1A receptors. Therefore, [11C]Cumi-101 exhibits specific binding in this region, making it a non-ideal reference region for models that assume no specific binding.
-
Troubleshooting:
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Arterial Input Function: The most accurate quantification method is to use an arterial input function with metabolite correction. This avoids the need for a reference region.[5]
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Alternative Reference Regions: If an arterial input function is not feasible, explore other potential reference regions with lower 5-HT1A receptor density, although finding a truly "devoid" region is challenging.
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Reference Tissue Models: If using a reference tissue model, be aware of the potential for bias in your outcome measures due to specific binding in the cerebellum and consider this a limitation in your interpretation.
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Issue 3: Difficulty in detecting changes in binding after a pharmacological challenge.
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Question: We performed a pharmacological challenge study to modulate endogenous serotonin, but we are not observing the expected change in [11C]Cumi-101 binding. Why might this be?
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Answer:
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Potential Cause 1: Insufficient Pharmacological Effect: The dose or timing of the pharmacological agent may not have been sufficient to induce a large enough change in synaptic serotonin to be detected by [11C]Cumi-101. The sensitivity of [11C]Cumi-101 to endogenous serotonin is still under investigation, and it may require robust pharmacological challenges to elicit a measurable response.[3]
-
Troubleshooting:
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Review the literature to ensure your challenge paradigm (dose, timing) is appropriate.
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Consider performing dose-response studies to determine the optimal challenge parameters.
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Analyze individual subject data, as there can be significant inter-individual variability in response to pharmacological challenges.
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Potential Cause 2: Data Noise and Variability: The inherent noise in PET data and the test-retest variability of [11C]Cumi-101 might be masking a small, but real, pharmacological effect.
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Troubleshooting:
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Ensure optimal data quality through proper quality control of the PET scanner and radiotracer synthesis.
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Increase the sample size of your study to improve statistical power.
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Employ advanced image processing and analysis techniques to reduce noise.
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Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Injected Dose | 166.5 ± 42.9 MBq | Baboon | [5] |
| Specific Activity | 49.95 ± 24.42 GBq/μmol | Baboon | [5] |
| Plasma Free Fraction | 59% ± 3% | Baboon | |
| Test-Retest Variability (BPF) | Lower than [11C]WAY-100635 | Human | [4] |
| Reduction in BPF with WAY100635 (0.5 mg/kg) | ~87% | Baboon | |
| Reduction in BPF with 8-OH-DPAT (2 mg/kg) | ~76% | Baboon | |
| Change in BPND with Citalopram (10 mg IV) | ~7% increase (postsynaptic) | Human | [1] |
| Change in BPF with Citalopram (2 mg/kg) | ~15% decrease | Baboon | [3] |
| Change in BPF with Citalopram (4 mg/kg) | ~30.4% decrease | Baboon | [3] |
| Change in BPF with Fenfluramine (2.5 mg/kg) | ~23.7% decrease | Baboon | [3] |
Experimental Protocols
1. [11C]Cumi-101 PET Scan Acquisition Protocol (Human)
This protocol is a general guideline and should be adapted based on the specific scanner and research question.
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Subject Preparation:
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Subjects should fast for at least 4 hours prior to the scan.
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A venous catheter should be inserted for radiotracer injection and blood sampling (if applicable).
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Position the subject comfortably in the PET scanner with a head fixation system to minimize motion.
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Radiotracer Injection:
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Administer [11C]Cumi-101 as an intravenous bolus. The exact dose should be determined by the study protocol and local regulations.
-
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PET Data Acquisition:
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Start the dynamic PET scan simultaneously with the radiotracer injection.
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Acquire data for a total of 100 minutes.
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The framing sequence should be designed to capture the initial rapid kinetics and the later equilibrium phase. A typical sequence might be:
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6 x 30 seconds
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4 x 1 minute
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5 x 2 minutes
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8 x 5 minutes
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4 x 10 minutes
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-
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Arterial Blood Sampling (for full quantification):
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If using an arterial input function, collect arterial blood samples throughout the scan.
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The sampling schedule should be more frequent in the initial minutes after injection and less frequent later in the scan.
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Process the blood samples to separate plasma and measure radioactivity.
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Perform metabolite analysis to determine the fraction of unmetabolized radiotracer in plasma over time.
-
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Anatomical Imaging:
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Acquire a high-resolution anatomical MRI scan (e.g., T1-weighted) for co-registration and anatomical delineation of regions of interest.
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2. Pharmacological Challenge Study Protocol (Example with Citalopram)
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Baseline Scan:
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Perform a baseline [11C]Cumi-101 PET scan as described above.
-
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Challenge Scan:
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On a separate day, position the subject in the PET scanner.
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Administer a saline infusion (placebo) or an intravenous infusion of citalopram (e.g., 10 mg over 30 minutes).[1]
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After the infusion, administer the [11C]Cumi-101 and acquire the PET data as in the baseline scan.
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The order of placebo and challenge scans should be randomized and blinded.
-
Visualizations
References
- 1. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]CUMI-101 PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo serotonin-sensitive binding of [11C]CUMI-101: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical evaluation of test-retest studies in PET brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Motion Artifacts in [11C]CUMI-101 Brain Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to motion artifacts in human [11C]CUMI-101 brain positron emission tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: Why is patient motion a significant concern for [11C]CUMI-101 PET imaging?
A1: Patient head movement during a [11C]CUMI-101 PET scan can lead to significant degradation of image quality.[1] This is particularly critical for neuroreceptor imaging as motion can blur the anatomical structures, leading to inaccurate quantification of receptor binding. The primary quantitative measure for [11C]CUMI-101 is the binding potential (BPND), which is sensitive to the accurate delineation of regions of interest (ROIs). Motion artifacts can artificially lower the measured radioactivity concentration in small, high-binding regions and blur the boundaries between different tissues, compromising the reliability of BPND estimates.
Q2: What are the primary sources of patient motion during a brain PET scan?
A2: Patient motion can be voluntary or involuntary.[1][2] Voluntary movements can result from discomfort, anxiety, or simply adjusting position during the long scan duration, which for [11C]CUMI-101 can be up to 120 minutes.[3][4] Involuntary movements include physiological processes such as breathing, swallowing, and small, unconscious head drifts. For elderly patients or those with movement disorders, involuntary movements can be more pronounced.[1]
Q3: What are the observable effects of motion on [11C]CUMI-101 PET images?
A3: Motion artifacts manifest as blurring of the brain structures, loss of fine anatomical detail, and reduced contrast between gray and white matter.[1] In severe cases, motion can create "ghosting" artifacts or streaks in the reconstructed images. These artifacts can make it difficult to accurately draw ROIs and can lead to underestimation of tracer uptake in key areas for 5-HT1A receptor quantification, such as the hippocampus and cortical regions.
Q4: Can motion artifacts be entirely eliminated?
A4: While completely eliminating all motion is challenging, a combination of patient comfort measures, head immobilization, and sophisticated motion correction techniques can significantly reduce artifacts to a level where reliable quantification is possible.[1] The goal is to minimize motion to a degree that it does not significantly impact the quantitative accuracy of the [11C]CUMI-101 binding parameters.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your [11C]CUMI-101 imaging experiments.
| Issue | Potential Cause | Recommended Solution(s) |
| Blurry PET images with poor gray/white matter delineation. | Patient head motion during the scan. | - Ensure proper head immobilization with a comfortable, well-fitted head holder and/or a thermoplastic mask. - Instruct the patient on the importance of remaining still and provide comfort measures (e.g., padding, blankets). - Implement a motion correction strategy (see Experimental Protocols section). |
| Inconsistent ROI values across different time frames in a dynamic scan. | Inter-frame patient movement. | - Utilize frame-by-frame (FBF) realignment algorithms to co-register each dynamic frame to a reference frame. - If available, use a motion tracking system to record head position throughout the scan and apply the corrections during image reconstruction. |
| Discrepancy between PET and anatomical (MRI) images after co-registration. | Patient moved between the MRI and PET scans, or during the PET scan. | - If possible, perform simultaneous PET/MR imaging to ensure perfect anatomical alignment. - If sequential scanning, ensure the patient's head is repositioned in the PET scanner as closely as possible to the MRI position. - Apply motion correction to the PET data before co-registration. |
| "Ringing" or streak artifacts in the reconstructed PET image. | Sudden, jerky movements during the scan. | - These artifacts are difficult to fully correct post-acquisition. Prevention is key through patient instruction and immobilization. - Some advanced reconstruction algorithms may be able to partially mitigate these artifacts. |
| Underestimation of [11C]CUMI-101 Binding Potential (BPND) in key regions. | Motion-induced partial volume effects, where the signal from a small, high-uptake region is averaged with surrounding lower-uptake tissue. | - Implement a robust motion correction protocol. - Consider partial volume correction (PVC) in your analysis pipeline, but be aware that PVC can amplify noise if not used carefully. |
Experimental Protocols for Motion Correction
Below are detailed methodologies for common motion correction techniques applicable to [11C]CUMI-101 brain imaging.
Protocol 1: Head Immobilization and Patient Comfort
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Head Holder: Use a comfortable, form-fitting head holder. Individualized thermoplastic masks can provide more rigid immobilization but may increase patient anxiety.
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Padding: Use foam padding to fill any gaps between the head and the holder to minimize the potential for movement.
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Patient Communication: Clearly explain the importance of remaining still throughout the scan. Provide updates on the remaining scan time.
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Comfort: Ensure the patient is in a comfortable position before the scan begins. Offer blankets and ensure the room temperature is comfortable.
Protocol 2: Frame-Based Motion Correction
This retrospective method corrects for motion between discrete time frames of a dynamic PET scan.
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Dynamic Image Reconstruction: Reconstruct the dynamic [11C]CUMI-101 scan into a series of time frames. For [11C]CUMI-101, a typical framing schedule might be: 2x30s, 3x60s, 5x2min, 4x4min, and 9x10min frames.[4]
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Reference Frame Selection: Choose a reference frame for realignment. A frame with high signal-to-noise and good anatomical definition, often a summation of several frames from the middle of the scan, is a good choice.
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Co-registration: Use a rigid co-registration algorithm (e.g., based on mutual information) to align each individual frame to the reference frame. This will generate a set of transformation parameters (translations and rotations) for each frame.
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Applying Transformations: Apply the transformation parameters to the corresponding dynamic frames to create a motion-corrected dynamic series.
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Reconstruction: Alternatively, the transformation parameters can be incorporated into the reconstruction algorithm for a more accurate correction.
Protocol 3: Motion Tracking with an External System
This prospective method uses an external device to track head motion in real-time.
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System Setup: A motion tracking system (e.g., an optical system with reflective markers or an electromagnetic tracker) is set up in the scanner room.[5]
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Marker Placement: Markers are securely attached to the patient's head, often on a cap or goggles.
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Cross-Calibration: A cross-calibration is performed to relate the coordinate system of the tracking system to the coordinate system of the PET scanner.
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Data Acquisition: The motion tracking system records the position and orientation of the patient's head throughout the PET scan.
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Event-Based Correction: The motion data is used to correct the line of response (LOR) for each detected coincidence event before image reconstruction. This is the most accurate method as it can account for intra-frame motion.
Quantitative Data on Motion Correction
While specific quantitative data on the impact of motion on [11C]CUMI-101 binding is limited in the published literature, studies with other radiotracers demonstrate the significant improvements offered by motion correction.
| Tracer | Motion Correction Method | Key Finding | Reference |
| [11C]-raclopride | Frame-by-frame (FBF) realignment and Motion Tracking (MT) | All realignment methods improved test-retest reliability and reduced noise. MT methods were superior to FBF on some indices. | [5] |
| [18F]-FDG | MR-based motion correction | In vivo motion-corrected images showed a clear increase in contrast at the basal ganglia. | [6] |
| General Brain PET | Data-driven brain motion correction (DDBMC) | DDBMC effectively compensated for continuous rotational and tilting motion, increasing image contrast. | [2] |
Visualizations
Logical Workflow for Motion Correction in [11C]CUMI-101 PET Studies
Caption: Workflow for motion correction in [11C]CUMI-101 PET studies.
Decision Tree for Addressing Motion Artifacts
Caption: Decision tree for troubleshooting motion artifacts.
References
- 1. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 4. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution Motion Compensation for Brain PET Imaging using Real-time Electromagnetic Motion Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MR-Based PET Motion Correction Procedure for Simultaneous MR-PET Neuroimaging of Human Brain | PLOS One [journals.plos.org]
quality control measures for [11C]CUMI-101 radiopharmaceutical
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the [11C]CUMI-101 radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for [11C]CUMI-101 before human administration?
A1: A series of quality control tests must be performed to ensure the safety and efficacy of each batch of [11C]CUMI-101. These tests include:
-
Visual Inspection: The final product should be a clear, colorless solution, free from any particulate matter.
-
pH: The pH of the final formulation should be within a physiologically acceptable range.
-
Radionuclidic Identity and Purity: Confirmation that the radionuclide is Carbon-11 and assessment of the percentage of total radioactivity in the form of [11C]CUMI-101.
-
Radiochemical Purity (RCP): Determination of the percentage of the total radioactivity in the desired chemical form of [11C]CUMI-101.
-
Chemical Purity: Identification and quantification of any non-radioactive chemical impurities.
-
Specific Activity (SA): The amount of radioactivity per unit mass of CUMI-101.
-
Residual Solvents: Quantification of any remaining solvents from the synthesis process.
-
Bacterial Endotoxins: Measurement of pyrogenic substances to prevent feverish reactions in patients.
-
Sterility: Ensuring the absence of viable microbial contamination. Due to the short half-life of Carbon-11, this test is often performed retrospectively.
Q2: What is the typical radiochemical yield and specific activity for [11C]CUMI-101?
A2: The average radiochemical yield of [11C]CUMI-101 is approximately 25% at the end of synthesis (EOS). The specific activity is typically in the range of 96.2 ± 18.5 TBq/μmol (2,600 ± 500 Ci/μmol)[1].
Q3: How is the radiochemical purity of [11C]CUMI-101 determined?
A3: The radiochemical purity of [11C]CUMI-101 is determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector[1]. This method separates [11C]CUMI-101 from any radiolabeled impurities.
Q4: Why is sterility testing performed retrospectively for [11C]CUMI-101?
A4: Standard sterility tests require an incubation period of 14 days, which is significantly longer than the 20.4-minute half-life of Carbon-11. Therefore, the product is released for clinical use based on the successful validation of the aseptic manufacturing process, and the sterility test of the batch is completed retrospectively to confirm the sterility of the process.
Quality Control Specifications
The following table summarizes the typical acceptance criteria for the quality control of [11C]CUMI-101. Please note that these are representative values and may vary based on institutional and regulatory requirements.
| Parameter | Method | Acceptance Criteria |
| Visual Inspection | Visual Examination | Clear, colorless, free of particulates |
| pH | pH meter or pH strips | 5.0 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | Photon energy peak at 511 keV |
| Radionuclidic Purity | Half-life determination | 19.9 - 21.0 minutes |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to CUMI-101 should be identifiable; impurities should be below specified limits. |
| Specific Activity | Calculated from HPLC data | ≥ 37 GBq/µmol (1 Ci/µmol) at time of injection |
| Residual Solvents (e.g., Ethanol) | Gas Chromatography (GC) | < 5000 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL |
| Sterility | USP <71> Sterility Tests | No microbial growth (retrospective testing) |
Troubleshooting Guides
Synthesis and Radiolabeling Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Radiochemical Yield | - Inefficient trapping of [11C]CO2- Incomplete conversion of [11C]CH3I or [11C]CH3OTf- Precursor degradation- Issues with the synthesis module (e.g., leaks, temperature control) | - Check and optimize the trapping efficiency of the carbon dioxide trap.- Verify the efficiency of the methylation agent production.- Use fresh, properly stored precursor.- Perform a thorough check and maintenance of the automated synthesis module. |
| Low Specific Activity | - Presence of carrier (non-radioactive) Carbon-12 in the target gas or system.- Contamination from previous runs.- Inefficient purification. | - Ensure high purity of target gases (N2 with trace O2).- Thoroughly clean the synthesis module and lines between runs.- Optimize the preparative HPLC purification to separate [11C]CUMI-101 from its non-radioactive counterpart. |
| Formation of Impurities | - Suboptimal reaction conditions (temperature, pH, reaction time).- Radiolysis of the product.- Impure precursor. | - Re-evaluate and optimize the synthesis parameters.- Minimize the synthesis and purification time. Consider the use of radical scavengers.- Verify the purity of the precursor before use. |
Analytical (HPLC) Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Inspect the system for any leaks from the pump to the detector. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or sample preparation. | - Implement a robust needle wash protocol in the autosampler.- Use high-purity solvents and clean vials and syringes for sample preparation. |
Experimental Protocols
Determination of Radiochemical Purity by HPLC
Objective: To determine the radiochemical purity of [11C]CUMI-101 by separating the parent radiopharmaceutical from any radiolabeled impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase: Acetonitrile and ammonium acetate buffer (e.g., 50 mM, pH 5.5) in a suitable gradient.
-
[11C]CUMI-101 sample.
-
Reference standard of non-radioactive CUMI-101.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a small aliquot (e.g., 10-20 µL) of the [11C]CUMI-101 final product onto the column.
-
Run the HPLC method, collecting data from both the UV and radioactivity detectors.
-
Identify the peak corresponding to [11C]CUMI-101 by comparing the retention time with the reference standard.
-
Integrate the area of all radioactive peaks in the chromatogram from the radioactivity detector.
-
Calculate the radiochemical purity using the following formula:
Radiochemical Purity (%) = (Area of [11C]CUMI-101 peak / Total area of all radioactive peaks) x 100
Bacterial Endotoxin Testing (LAL Gel-Clot Method)
Objective: To detect the presence of bacterial endotoxins in the [11C]CUMI-101 injection.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent.
-
Endotoxin-free test tubes and pipettes.
-
Heating block or water bath at 37 ± 1 °C.
-
[11C]CUMI-101 sample.
-
Positive and negative controls.
Procedure:
-
Reconstitute the LAL reagent with LAL Reagent Water.
-
In duplicate, add 0.1 mL of the [11C]CUMI-101 sample to 0.1 mL of the LAL reagent in endotoxin-free test tubes.
-
Prepare positive product controls by adding a known amount of endotoxin to the product sample.
-
Prepare a positive water control and a negative water control.
-
Gently mix the contents of each tube and incubate at 37 ± 1 °C for 60 minutes, avoiding vibration.
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid gel (the solution remains liquid).
-
The test is valid if the positive controls show gel formation and the negative control does not. The [11C]CUMI-101 sample passes the test if no gel clot is formed.
Visualizations
Caption: Quality control workflow for [11C]CUMI-101 production.
Caption: Troubleshooting logic for low radiochemical yield.
References
Validation & Comparative
A Comparative Guide to [11C]CUMI-101 and [11C]WAY-100635 for 5-HT1A Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent radiotracers, [11C]CUMI-101 and [11C]WAY-100635, used for imaging the serotonin 1A (5-HT1A) receptor with Positron Emission Tomography (PET). The selection of an appropriate radiotracer is critical for the accurate quantification and understanding of the 5-HT1A system in both healthy and pathological states. This document summarizes key performance characteristics, presents supporting experimental data, and details experimental protocols to aid in the informed selection of a radiotracer for research and clinical applications.
Executive Summary
[11C]WAY-100635 is a well-established and highly selective antagonist for the 5-HT1A receptor, widely regarded as the "gold standard" for in vivo imaging of this target. It exhibits favorable kinetics and high specific binding. In contrast, [11C]CUMI-101, initially developed as an agonist, has been subsequently characterized as a potent antagonist. However, a significant drawback of [11C]CUMI-101 is its considerable off-target binding to α1-adrenoceptors, which can complicate the interpretation of imaging data, particularly in regions with high densities of these receptors.
Data Presentation
Table 1: General Characteristics of [11C]CUMI-101 and [11C]WAY-100635
| Characteristic | [11C]CUMI-101 | [11C]WAY-100635 |
| Receptor Ligand Type | Antagonist (initially proposed as an agonist) | Antagonist |
| Off-Target Binding | Significant binding to α1-adrenoceptors (Ki = 6.75 nM)[1] | Minimal |
| Test-Retest Reliability | Median of 11.15% (BPF)[2][3] | Approximately 12% (BP) |
| Considered Standard | No | Yes ("Gold Standard") |
Table 2: Quantitative Comparison of Binding Properties
| Parameter | [11C]CUMI-101 | [11C]WAY-100635 | Reference |
| Binding Potential (BP) Comparison | On average 45% lower binding potential in non-human primates | Higher binding potential | [4] |
| α1-Adrenoceptor Cross-Reactivity (Human Brain) | Thalamus: 43%; Neocortex: 10% | Not significant | [1] |
| In vivo Displacement by WAY-100635 | Significant reduction in binding (e.g., 83% ± 6% in neocortex of monkeys) | N/A | [2] |
Experimental Protocols
General PET Imaging Protocol
The following provides a general outline for a human PET imaging study with either [11C]CUMI-101 or [11C]WAY-100635. Specific parameters may vary based on the scanner and research question.
Patient Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
Radiotracer Administration:
-
A bolus injection of the radiotracer is administered intravenously.
-
[11C]CUMI-101: Typically <6 mCi per participant[5].
-
[11C]WAY-100635: Dosage can vary, but is typically in a similar range.
-
PET Data Acquisition:
-
Dynamic 3D PET scans are acquired for 90-120 minutes post-injection[1][3].
-
Data is typically reconstructed into a series of time frames.
Arterial Blood Sampling (for full quantitative analysis):
-
Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used to generate an arterial input function.
Data Analysis:
-
Regions of Interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling (e.g., using a two-tissue compartment model or a simplified reference tissue model) is applied to estimate the binding potential (BP).
Mandatory Visualization
Discussion and Conclusion
The choice between [11C]CUMI-101 and [11C]WAY-100635 for 5-HT1A receptor imaging should be guided by the specific research question and the acceptable trade-offs.
[11C]WAY-100635 remains the preferred radiotracer for most applications due to its high selectivity and the extensive validation it has undergone. Its low off-target binding ensures that the PET signal predominantly reflects the density of 5-HT1A receptors, leading to more straightforward data interpretation.
[11C]CUMI-101 , on the other hand, presents significant challenges. Its notable affinity for α1-adrenoceptors can lead to an overestimation of 5-HT1A receptor density in regions where α1-adrenoceptors are also present, such as the thalamus[1]. This cross-reactivity necessitates careful consideration and potentially complex data correction methods, if feasible. While initially explored for its potential as an agonist tracer to probe the functional state of the receptor, its antagonist properties in vivo and off-target binding have limited its utility[1][2].
References
- 1. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
[11C]CUMI-101: A Critical Evaluation for 5-HT1A Receptor Antagonist PET Imaging
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of [11C]CUMI-101 with alternative radioligands for positron emission tomography (PET) imaging of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Initially developed as a potential agonist, subsequent validation studies have characterized [11C]CUMI-101 as a high-affinity antagonist, a crucial distinction for the design and interpretation of neuroreceptor imaging studies. A significant challenge in its application is the notable off-target binding to α1-adrenoceptors, which necessitates careful consideration in data analysis and interpretation.
Performance Comparison of 5-HT1A Receptor PET Radioligands
The selection of a suitable radioligand is paramount for the accurate quantification of 5-HT1A receptors. The following table summarizes the key in vitro and in vivo characteristics of [11C]CUMI-101 and other commonly used 5-HT1A PET radioligands.
| Radioligand | Functional Activity | Affinity (Ki, nM) | Selectivity | Key Advantages | Key Disadvantages |
| [11C]CUMI-101 | Antagonist | ~0.15 | Moderate | High brain uptake | Significant α1-adrenoceptor binding |
| [11C]WAY-100635 | Antagonist | 0.2-0.4[1] | High | Well-characterized, high specific binding | More complex metabolism |
| [18F]Mefway | Antagonist | ~0.3 | High | Longer half-life of 18F allows for longer studies | Potential for defluorination |
| [18F]MPPF | Antagonist | ~0.1 | High | Good brain penetration | Lower signal-to-noise ratio in some regions |
Experimental Protocols
Accurate validation of a PET radioligand requires rigorous in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments cited in the validation of 5-HT1A receptor radioligands.
In Vitro Autoradiography
Objective: To determine the density and distribution of 5-HT1A receptors and the selectivity of the radioligand in post-mortem brain tissue.
Protocol:
-
Tissue Preparation: Human or animal brain tissue is sectioned into thin (e.g., 20 µm) slices using a cryostat.
-
Incubation: Brain sections are incubated with the radioligand (e.g., [3H]CUMI-101 or [3H]WAY-100635) at a specific concentration.
-
Washing: Non-specifically bound radioligand is removed by washing the sections in a buffer solution.
-
Competition Assay: To determine selectivity, adjacent sections are co-incubated with the radioligand and a high concentration of a selective competing ligand for the target receptor (e.g., WAY-100635 for 5-HT1A) or for potential off-target receptors (e.g., prazosin for α1-adrenoceptors).
-
Imaging: The dried sections are apposed to a phosphor imaging plate or film to visualize the distribution and density of radioligand binding.
-
Quantification: The optical density of the resulting autoradiograms is quantified using image analysis software and compared to standards to determine the receptor density (Bmax) and binding affinity (Kd or Ki).
In Vivo PET Imaging
Objective: To measure the in vivo binding of the radioligand to 5-HT1A receptors in a living subject.
Protocol:
-
Radioligand Synthesis: The radioligand (e.g., [11C]CUMI-101) is synthesized and purified according to established radiochemical procedures.
-
Subject Preparation: Human or animal subjects are positioned in the PET scanner. An arterial line may be inserted for blood sampling to measure the input function.
-
Radioligand Administration: The radioligand is administered intravenously as a bolus injection.
-
PET Data Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 90-120 minutes) to measure the distribution of radioactivity in the brain.
-
Arterial Blood Sampling: If an arterial input function is used, blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in arterial plasma.
-
Blocking Studies: To confirm specific binding, a separate PET scan can be performed after pre-administration of a blocking agent that saturates the target receptors (e.g., unlabeled WAY-100635).
-
Data Analysis: The PET data are reconstructed and analyzed using kinetic modeling to estimate the binding potential (BPND), which is proportional to the density of available receptors.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow for PET Ligand Validation
References
A Head-to-Head Comparison of Agonist vs. Antagonist 5-HT1A Radioligands
A Guide for Researchers in Neuroscience and Drug Development
The serotonin 1A (5-HT1A) receptor, a G-protein-coupled receptor (GPCR), is a critical target in neuroscience research and drug development due to its role in modulating mood, cognition, and anxiety.[1] The study of these receptors in the living brain has been revolutionized by molecular imaging techniques like Positron Emission Tomography (PET), which rely on specific radioligands. These radioligands are broadly categorized as agonists or antagonists, each offering a unique lens through which to view the 5-HT1A system.
This guide provides an objective, data-driven comparison of agonist and antagonist 5-HT1A radioligands to assist researchers in selecting the optimal tool for their experimental needs.
The Fundamental Difference: Binding to Receptor States
The core distinction between agonist and antagonist radioligands lies in their interaction with the functional states of the 5-HT1A receptor. Like many GPCRs, the 5-HT1A receptor can exist in two primary conformations:
-
High-Affinity State: The receptor is coupled to its intracellular signaling partner, a G-protein. This is the functionally active state that can trigger a downstream cellular response.
-
Low-Affinity State: The receptor is uncoupled from the G-protein and is functionally silent.
Agonist radioligands preferentially bind to the high-affinity, G-protein-coupled state.[2] Their binding is therefore an indicator of the functional receptor population capable of signal transduction.
Antagonist radioligands , in contrast, typically do not distinguish between these states and bind to both the G-protein-coupled and uncoupled receptors.[3] Their binding provides a measure of the total receptor density (Bmax), regardless of functional status. This differential binding is a critical factor in the design and interpretation of receptor occupancy and imaging studies.
Caption: Agonists prefer the active state; antagonists bind to all states.
Quantitative Comparison of Common Radioligands
The selection of a radioligand is dictated by its pharmacological properties. The following table summarizes key data for widely used 5-HT1A agonist and antagonist radioligands.
| Radioligand | Type | Affinity (Kd or Ki, nM) | Key Characteristics & Applications |
| [11C]WAY-100635 | Antagonist | ~0.7 - 1.0 | Considered the "gold standard" for quantifying total 5-HT1A receptor density in PET studies.[4] |
| [18F]MPPF | Antagonist | ~0.5 - 1.0 | A fluorinated analogue of WAY-100635 with a longer half-life, allowing for more flexible imaging protocols.[2][4] |
| [3H]8-OH-DPAT | Agonist | ~1.0 - 2.5 | A classic agonist radioligand, widely used in in vitro autoradiography and binding assays to label the high-affinity state.[3][4] |
| [18F]F13640 | Agonist | ~3.0 | A high-efficacy agonist PET tracer developed to specifically visualize and quantify functionally active receptors in vivo.[4] |
| [18F]F15599 | Agonist | ~3.0 | A potent and selective agonist radioligand that preferentially binds to G-protein-coupled 5-HT1A receptors.[2] |
Experimental Protocols
Comparing these radioligands requires robust in vitro and in vivo methodologies.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki/Kd) and density (Bmax) of a radioligand in tissue homogenates or cell lines.
Methodology:
-
Membrane Preparation: Harvest tissue (e.g., rat cortex or hippocampus) or cells expressing the 5-HT1A receptor. Homogenize in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet to a desired protein concentration.
-
Saturation Assay: Incubate fixed amounts of membrane protein with increasing concentrations of the radioligand to determine Kd and Bmax.
-
Competition Assay: Incubate membranes with a fixed concentration of radioligand and increasing concentrations of a non-labeled competitor drug to determine the competitor's Ki.
-
Incubation: For each concentration point, set up tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand like 5-HT or WAY-100635). Incubate at a set temperature for a specific duration to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression to fit saturation or competition curves and derive Kd, Bmax, and Ki values.
Caption: Workflow for a typical in vitro radioligand binding experiment.
In Vivo PET Imaging
Objective: To quantify the density and distribution of 5-HT1A receptors in the living brain.
Methodology:
-
Subject Preparation: Anesthetize the subject (e.g., cat, non-human primate, or human) and place it in the PET scanner. Insert intravenous lines for radiotracer injection and potentially an arterial line for blood sampling.[5]
-
Radiotracer Administration: Inject the radioligand, typically as an intravenous bolus or bolus-plus-infusion.[5]
-
PET Scan Acquisition: Acquire dynamic PET data over a set period (e.g., 90-120 minutes) to track the radiotracer's uptake and washout in the brain.
-
Arterial Blood Sampling: Collect serial arterial blood samples to measure the concentration of the parent radiotracer in plasma over time. This generates an "arterial input function."
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data into a series of 3D images. Delineate regions of interest (ROIs) on the images (e.g., hippocampus, raphe nuclei, cerebellum).
-
Kinetic Modeling: For each ROI, fit the tissue time-activity curve and the arterial input function to a compartmental model. This allows for the calculation of key parameters like the binding potential (BPND), which reflects the Bmax/Kd ratio in vivo.
Summary of Head-to-Head Differences
| Feature | Agonist Radioligands | Antagonist Radioligands |
| Binding Selectivity | Preferentially binds to the high-affinity, G-protein-coupled state.[2] | Binds to both high- and low-affinity states of the receptor.[3] |
| Information Provided | Measures the density of functionally active receptors. | Measures the total receptor density (Bmax). |
| Sensitivity to Endogenous 5-HT | Binding can be more sensitive to competition from endogenous serotonin levels. | Binding is generally less affected by endogenous neurotransmitter levels. |
| Typical Application | Assessing changes in receptor functional status, G-protein coupling, or receptor signaling.[4] | Quantifying overall receptor numbers in disease states or receptor occupancy by drugs.[4] |
| Examples | [3H]8-OH-DPAT, [18F]F13640, [18F]F15599 | [11C]WAY-100635, [18F]MPPF |
Conclusion for the Researcher
The choice between an agonist and an antagonist 5-HT1A radioligand is fundamentally driven by the research question.
-
To measure the total number of receptors in a brain region and how it changes in a disease state, an antagonist like [11C]WAY-100635 or [18F]MPPF is the superior tool. Its insensitivity to the receptor's functional state provides a stable measure of receptor density.
-
To investigate the functional status of the receptor system —for instance, to determine if a disease or drug treatment alters the proportion of receptors capable of signaling—an agonist like [18F]F13640 is required.[4] Comparing results from both an agonist and an antagonist in the same subjects can provide powerful insights into receptor desensitization and the dynamics of G-protein coupling.
Ultimately, these two classes of radioligands are not competitors but complementary tools. Their combined use allows for a more nuanced and comprehensive understanding of the 5-HT1A system's role in neuropsychiatric disorders and their treatment.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards in vivo imaging of functionally active 5-HT1A receptors in schizophrenia: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [11C]CUMI-101 PET Findings and Their Validation in the Absence of Direct Post-Mortem Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the positron emission tomography (PET) radioligand [11C]CUMI-101, with a focus on its validation and the interpretation of its findings in the context of 5-HT1A receptor imaging. While direct correlational studies with post-mortem data in the same human subjects are not available in the published literature, this guide synthesizes existing in-vitro and in-vivo research to offer a thorough comparison of [11C]CUMI-101's performance characteristics and to highlight important considerations for its use in neuroscience research.
Data Presentation: Quantitative Insights into [11C]CUMI-101 Binding
The following tables summarize the key quantitative data regarding the binding characteristics of [11C]CUMI-101, providing a basis for comparison with other radioligands and for understanding its behavior in PET studies.
Table 1: In-Vitro Binding Affinity of CUMI-101
| Receptor Target | Ligand | Tissue/System | Ki (nM) | Reference |
| 5-HT1A | CUMI-101 | Bovine Hippocampal Membranes | 0.15 | [1] |
| α1-Adrenoceptor | CUMI-101 | In-vitro measurement | 6.75 | [1] |
Table 2: In-Vivo Characterization and Performance of [11C]CUMI-101
| Species | Key Finding/Parameter | Value | Reference |
| Baboon | Plasma Free Fraction | ~60% | [1] |
| Baboon | Reduction in BP with WAY-100635 (antagonist) | 87% | [2][3] |
| Baboon | Reduction in BP with 8-OH-DPAT (agonist) | 76% | [2][3] |
| Human | Plasma Free Fraction | ~30% | [2] |
| Human | Test-Retest Variability (BPF) | 9.90% ± 5.60% | [4] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental context is crucial for interpreting the data presented. Below are summaries of the typical methodologies employed in the characterization of [11C]CUMI-101.
In-Vitro Receptor Binding Assays
-
Objective: To determine the affinity (Ki) of CUMI-101 for its primary target (5-HT1A receptor) and other potential off-target receptors (e.g., α1-adrenoceptors).
-
Methodology:
-
Tissue Preparation: Homogenization of brain tissue (e.g., bovine hippocampus) rich in the receptor of interest.
-
Competitive Binding Assay: Incubation of the tissue homogenates with a known radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (CUMI-101).
-
Separation and Counting: Separation of the bound and free radioligand, followed by quantification of radioactivity.
-
Data Analysis: Calculation of the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki is derived using the Cheng-Prusoff equation.
-
Animal and Human PET Imaging
-
Objective: To evaluate the in-vivo performance of [11C]CUMI-101, including its brain uptake, washout, kinetics, and specificity.
-
Methodology:
-
Radioligand Administration: Intravenous bolus injection of [11C]CUMI-101.
-
PET Data Acquisition: Dynamic scanning for an extended period (e.g., 120 minutes) to capture the distribution and kinetics of the radiotracer in the brain.[3][4]
-
Arterial Blood Sampling: Collection of arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma, which is used to generate a metabolite-corrected arterial input function.[3]
-
Kinetic Modeling: Application of mathematical models to the PET data and the arterial input function to quantify receptor binding, often expressed as the binding potential (BP). Various models, such as the two-tissue compartment model and graphical analysis, are evaluated to determine the most robust method for quantification.[4]
-
Blocking Studies (in animals): Pre-treatment with a known selective antagonist (e.g., WAY-100635) or agonist (e.g., 8-OH-DPAT) to demonstrate the specificity of the [11C]CUMI-101 signal for the 5-HT1A receptor. A significant reduction in binding after pre-treatment indicates specific binding.[2][3]
-
Mandatory Visualizations: Understanding the Pathways and Processes
The following diagrams, generated using the DOT language, provide visual representations of key concepts related to the use and validation of [11C]CUMI-101.
Figure 1. [11C]CUMI-101 binding profile and its implications for PET imaging.
Figure 2. Idealized workflow for PET radioligand validation.
Discussion and Interpretation
While initially developed as a potential agonist radioligand for the 5-HT1A receptor, the pharmacological profile of [11C]CUMI-101 has been shown to be more complex. Studies have indicated that it may act as an antagonist in native brain tissue, similar to other 5-HT1A radioligands like [11C]WAY-100635.[1] This is an important consideration when interpreting results, as an agonist radioligand would be expected to be sensitive to endogenous serotonin levels, while an antagonist would not.
A significant challenge in the quantitative analysis of [11C]CUMI-101 PET data is its moderate affinity for α1-adrenoceptors.[1] This off-target binding is particularly problematic in the cerebellum, a region often used as a reference region for 5-HT1A receptor PET studies due to its low density of 5-HT1A receptors. The binding of [11C]CUMI-101 to α1-adrenoceptors in the cerebellum can lead to an underestimation of the true non-displaceable binding, which in turn can introduce bias into the quantification of receptor binding in target regions.
Despite these challenges, [11C]CUMI-101 has demonstrated favorable properties for a PET radioligand, including good blood-brain barrier penetration, suitable kinetics, and high specific binding in 5-HT1A-rich regions.[3][4] In baboon studies, its binding was significantly reduced by both a 5-HT1A antagonist and an agonist, confirming its specificity for the target receptor in vivo.[2][3] Human studies have established reproducible methods for its quantification, although care must be taken in the choice of a reference region.[4]
Conclusion
In the absence of direct post-mortem correlation studies, the validation of [11C]CUMI-101 as a PET radioligand for the 5-HT1A receptor relies on a combination of in-vitro binding data and in-vivo animal and human PET studies. The available evidence suggests that [11C]CUMI-101 is a valuable tool for imaging 5-HT1A receptors, providing that researchers are mindful of its complex pharmacology and the potential for off-target binding, particularly in the cerebellum. For quantitative studies, methods that do not rely on a reference region, such as those using a metabolite-corrected arterial input function, are recommended to mitigate the impact of α1-adrenoceptor binding. Future research, ideally including direct comparisons with post-mortem data, would further solidify the utility and interpretation of [11C]CUMI-101 PET findings.
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 4. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 5-HT1A Receptor PET Tracers: [11C]CUMI-101 and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a reliable positron emission tomography (PET) tracer is paramount for the accurate quantification of neuroreceptor density and occupancy. This guide provides an objective comparison of the test-retest reliability and reproducibility of [11C]CUMI-101, a serotonin 5-HT1A receptor agonist, with established antagonist radiotracers, [11C]WAY-100635 and [18F]MPPF.
This document summarizes key performance metrics from published studies, details experimental protocols, and presents a visual workflow for a typical test-retest PET study to aid in the informed selection of a PET tracer for clinical and preclinical research.
Quantitative Comparison of Test-Retest Reliability
The following table summarizes the key test-retest reliability metrics for [11C]CUMI-101 and its alternatives. Lower test-retest variability (TRV) and higher intraclass correlation coefficients (ICC) are indicative of greater reliability.
| Radiotracer | Species | Parameter | Test-Retest Variability (% Difference) | Intraclass Correlation Coefficient (ICC) |
| [11C]CUMI-101 | Human | BP F | 9.90 ± 5.60% | Not Reported |
| Baboon | BP F | 11.15 ± 4.82% (median) | 0.43 | |
| [11C]WAY-100635 | Human | BP | ~12% (range 9-16%) | 0.84 ± 0.14 |
| [18F]MPPF | Human | BP | ~7% (typical error) | 0.50 - 0.93 |
Experimental Protocols
[11C]CUMI-101 PET Protocol (Human Study)
A study involving seven healthy human volunteers aimed to determine the optimal modeling parameters for [11C]CUMI-101. Participants received an intravenous bolus injection of [11C]CUMI-101, and emission data were collected for 120 minutes in 3-dimensional mode. The study evaluated ten different kinetic models, utilizing both metabolite-corrected arterial input functions and reference region approaches. For test-retest analysis, the likelihood estimation in graphical analysis (LEGA) model was identified as performing optimally for calculating the binding potential (BP F).[1]
[11C]WAY-100635 PET Protocol (Human Study)
In a study to assess the reproducibility of [11C]WAY-100635, five healthy subjects were scanned twice. The binding potential (BP) was derived using three different methods: kinetic analysis based on a three-compartment model, graphical analysis (both using arterial plasma input), and a simplified reference tissue model (SRTM) with the cerebellum as the reference region. The derivation of BP using kinetic analysis with the arterial plasma input function was concluded to be the most reliable method due to its high test-retest reproducibility.[2]
[18F]MPPF PET Protocol (Human Study)
Ten healthy volunteers underwent two dynamic [18F]MPPF PET scans separated by a 6-month interval. Each 60-minute scan was initiated after the injection of 2.7 MBq/kg of the radiotracer. Tracer binding indices were calculated using both the simplified reference tissue model (SRTM) and the Logan graphical model, with the cerebellum serving as the reference region for both methods.[3][4]
Experimental Workflow for a Test-Retest PET Study
The following diagram illustrates a typical workflow for a test-retest PET imaging study, from participant recruitment to data analysis.
Discussion and Comparison
The data presented indicate that both [11C]CUMI-101 and its alternatives demonstrate a good level of reproducibility for quantifying 5-HT1A receptor binding.
[11C]CUMI-101 , as a partial agonist, offers the potential to be sensitive to changes in endogenous serotonin levels.[5] The reported test-retest variability in humans of around 9.9% is respectable, though the intraclass correlation coefficient in humans has not been reported in the reviewed literature. The baboon study showed a slightly higher variability and a moderate ICC of 0.43.[6]
[11C]WAY-100635 , an antagonist, has been more extensively characterized in terms of its test-retest reliability. It exhibits a test-retest variability of approximately 12% and a high mean ICC of 0.84, suggesting excellent reliability.[2][7][8] The properties of this radiotracer have been described as complicating its quantification and interpretation in some contexts.[9][10]
[18F]MPPF , another antagonist radiotracer, demonstrates the lowest test-retest variability among the compared tracers, with a typical error of around 7%.[3][4][11] The ICC for [18F]MPPF is also high, ranging from 0.50 to 0.93 across different brain regions, indicating good to excellent reliability.[3][4] The longer half-life of Fluorine-18 (approximately 110 minutes) compared to Carbon-11 (approximately 20 minutes) also offers logistical advantages for PET imaging studies.
Conclusion
The choice of a 5-HT1A receptor PET tracer will depend on the specific research question.
-
[18F]MPPF appears to offer the highest test-retest reliability and the practical advantage of a longer half-life, making it a strong candidate for studies requiring high precision and for longitudinal studies.
-
[11C]WAY-100635 is a well-validated and reliable antagonist tracer, with a large body of existing literature to support its use.
-
[11C]CUMI-101 , as an agonist, provides a unique tool to potentially investigate the functional state of the 5-HT1A receptor and its sensitivity to endogenous neurotransmitter fluctuations, although its test-retest reliability in humans is still less characterized than the antagonist tracers.
Researchers should carefully consider the trade-offs between the established reliability of antagonist tracers and the potential functional insights offered by an agonist tracer like [11C]CUMI-101 when designing their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and reproducibility of measurement of 5-HT1A receptor parameters with [carbonyl-11C]WAY-100635 in humans: comparison of arterial and reference tisssue input functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]CUMI-101 PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A database of [(11)C]WAY-100635 binding to 5-HT(1A) receptors in normal male volunteers: normative data and relationship to methodological, demographic, physiological, and behavioral variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. direct.mit.edu [direct.mit.edu]
- 11. Test-retest reproducibility of 18F-MPPF PET in healthy humans: a reliability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of [11C]CUMI-101 Binding Characteristics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of the PET radioligand [11C]CUMI-101 across different species. The information is intended to assist researchers in designing and interpreting preclinical and clinical studies involving this tracer for the serotonin 1A (5-HT1A) receptor. The data and protocols summarized below are compiled from peer-reviewed scientific literature.
Quantitative Binding Data
The following tables summarize the key in vitro and in vivo binding parameters of [11C]CUMI-101 and its interaction with both the primary target (5-HT1A receptor) and a notable secondary target (α1-adrenoceptor).
Table 1: In Vitro Binding Characteristics of CUMI-101 at α1-Adrenoceptors in the Cerebellum
| Species | Bmax (fmol/mg protein) | Ki for CUMI-101 (nM) |
| Human | 103 ± 15 | 6.2 ± 1.1 |
| Monkey | 124 ± 20 | 4.6 ± 0.9 |
| Rat | 118 ± 18 | 7.1 ± 1.3 |
Data from Kumar et al., J Nucl Med, 2011.
Table 2: In Vitro α1-Adrenoceptor Cross-Reactivity of [11C]CUMI-101 in Different Brain Regions
| Species | Brain Region | α1-Adrenoceptor Cross-Reactivity (%) |
| Rat | Thalamus | ~45 |
| Neocortex | ~42 | |
| Monkey | Thalamus | ~50 |
| Neocortex | ~12 | |
| Human | Thalamus | ~43 |
| Neocortex | ~10 |
Data from Mu et al., J Nucl Med, 2011.
Table 3: In Vivo Binding Potential (BPND) of [11C]CUMI-101 at 5-HT1A Receptors
| Species | Brain Region | Binding Potential (BPND) |
| Human | Mesial Temporal Lobe | 3.5 ± 0.9 |
| Insula | 3.2 ± 0.8 | |
| Cingulate Cortex | 2.9 ± 0.7 | |
| Raphe Nuclei | 2.1 ± 0.6 | |
| Baboon | Hippocampus | ~4.0 |
| Cortex | ~3.0 | |
| Raphe Nuclei | ~2.5 |
Human data from Milak et al., J Cereb Blood Flow Metab, 2010. Baboon data are approximate values derived from graphical representations in published studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
In Vitro Receptor Autoradiography and Binding Assays
This protocol is based on the methodology described by Kumar et al. (2011) for determining the density (Bmax) and affinity (Ki) of CUMI-101 for α1-adrenoceptors in brain tissue.
-
Tissue Preparation:
-
Post-mortem brain tissue (cerebellum) from humans, rhesus monkeys, and Sprague-Dawley rats is obtained.
-
The tissue is frozen, and 20 µm-thick sections are cut using a cryostat.
-
The sections are thaw-mounted onto glass slides.
-
-
Saturation Binding Assay (to determine Bmax of α1-adrenoceptors):
-
Brain sections are incubated with increasing concentrations of the α1-adrenoceptor antagonist [3H]prazosin (e.g., 0.05-5 nM).
-
Incubation is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified time (e.g., 60 minutes).
-
Nonspecific binding is determined in the presence of a high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.
-
The slides are dried, and the radioactivity is quantified using a phosphor imager or liquid scintillation counting.
-
Bmax and Kd values for [3H]prazosin are determined by Scatchard analysis of the saturation binding data.
-
-
Competition Binding Assay (to determine Ki of CUMI-101):
-
Brain sections are incubated with a fixed concentration of [3H]prazosin (typically near its Kd value) and increasing concentrations of unlabeled CUMI-101 (e.g., 10^-11 to 10^-5 M).
-
Incubation and washing steps are similar to the saturation assay.
-
The concentration of CUMI-101 that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant.
-
In Vivo PET Imaging
This generalized protocol is based on procedures described for [11C]CUMI-101 PET studies in humans and non-human primates.
-
Subject Preparation:
-
Subjects (human volunteers or anesthetized non-human primates) are positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
An intravenous line is inserted for radiotracer injection. For arterial blood sampling, an arterial line is also placed.
-
-
Radiotracer Administration and PET Scan:
-
A bolus injection of [11C]CUMI-101 is administered intravenously.
-
Dynamic 3D PET data are acquired for 90-120 minutes immediately following the injection.
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
-
The fraction of unchanged [11C]CUMI-101 in plasma is determined by metabolic analysis (e.g., using HPLC).
-
This provides the arterial input function.
-
-
Data Analysis:
-
Regions of interest (ROIs) are delineated on co-registered MRI scans.
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) can be calculated using various kinetic models:
-
Reference Region Models: These models use a region with negligible specific binding (e.g., cerebellum, though its use for [11C]CUMI-101 is debated due to α1-adrenoceptor binding) to estimate non-displaceable uptake. The Simplified Reference Tissue Model (SRTM) is commonly used.
-
Arterial Input Function Models: Models like the two-tissue compartment model (2TCM) use the arterial input function to provide more direct quantification of receptor density.
-
-
Visualizations
The following diagrams illustrate the experimental workflows and the signaling context of the 5-HT1A receptor.
Caption: Experimental workflows for in vitro and in vivo characterization of [11C]CUMI-101.
Caption: Simplified signaling context for [11C]CUMI-101 binding targets.
Evaluating the Sensitivity of [11C]CUMI-101 to Changes in Serotonin Levels: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the positron emission tomography (PET) radiotracer [11C]CUMI-101 and its sensitivity to dynamic changes in endogenous serotonin levels. The performance of [11C]CUMI-101 is contrasted with the established 5-HT1A receptor antagonist radiotracer, [11C]WAY-100635, supported by experimental data from key pharmacological challenge studies.
Executive Summary
[11C]CUMI-101, a 5-HT1A receptor partial agonist, has been investigated for its potential to measure fluctuations in synaptic serotonin. In theory, as an agonist tracer, its binding should be more susceptible to competition from endogenous serotonin compared to antagonist tracers. However, experimental evidence presents a conflicting picture. Preclinical studies in non-human primates suggest a modest sensitivity of [11C]CUMI-101 to pharmacologically-induced increases in serotonin. In contrast, a study in humans failed to detect a significant change in [11C]CUMI-101 binding following a similar challenge. The widely used 5-HT1A antagonist radiotracer, [11C]WAY-100635, has consistently demonstrated a lack of sensitivity to acute changes in serotonin levels, making it a reliable tool for measuring receptor density but unsuitable for detecting changes in neurotransmitter release.
Comparative Data on Tracer Sensitivity
The following table summarizes the quantitative findings from key pharmacological challenge studies designed to assess the sensitivity of [11C]CUMI-101 and [11C]WAY-100635 to altered serotonin levels.
| Radiotracer | Pharmacological Challenge | Species | Key Brain Regions | Change in Binding Potential (BPND) | Reference |
| [11C]CUMI-101 | Citalopram (2 mg/kg & 4 mg/kg, IV) | Baboon | Cortical Regions | ~15-30% occupancy | [1] |
| Fenfluramine (2.5 mg/kg, IV) | Baboon | Cortical Regions | ~24% occupancy | [1] | |
| Citalopram (0.15 mg/kg, constant infusion) | Human | Cortical Regions | No significant change | [2] | |
| [11C]WAY-100635 | Fenfluramine (10 mg/kg, IP) | Rat | Hippocampus | 10-20% reduction | [1] |
| Fenfluramine (10 mg/kg, IP) | Rat | Prefrontal Cortex, Raphe | No significant change | [1] |
Experimental Protocols
[11C]CUMI-101 Challenge Study in Baboons
-
Subjects: Two healthy adult male baboons (Papio anubis).
-
Pharmacological Challenge: Intravenous (IV) administration of citalopram (2 mg/kg or 4 mg/kg) or fenfluramine (2.5 mg/kg).
-
PET Imaging: A baseline scan was performed, followed by a second scan 20 minutes after the administration of the challenging agent. Data were acquired on a high-resolution PET scanner.
-
Data Analysis: Regional binding potential (BPF) was calculated using a metabolite-corrected arterial input function. The Lassen graphical approach was used to estimate receptor occupancy.
[11C]CUMI-101 Challenge Study in Humans
-
Subjects: Six healthy human volunteers.
-
Pharmacological Challenge: A constant intravenous (IV) infusion of citalopram (0.15 mg/kg).
-
PET Imaging: Two PET scans were conducted on the same day for each participant, one before and one after the citalopram infusion.
-
Data Analysis: Regional distribution volume and non-displaceable binding potential (BPND) were determined using a two-tissue compartment kinetic model with a metabolite-corrected arterial input function. The cerebellum was utilized as a reference region.
[11C]WAY-100635 Challenge Study in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Pharmacological Challenge: Intraperitoneal (IP) injection of fenfluramine (10 mg/kg).
-
PET Imaging: PET scans were initiated 30 minutes after the fenfluramine injection and lasted for 60 or 90 minutes.
-
Data Analysis: The specific binding of [11C]WAY-100635 was determined post-mortem by tissue dissection and gamma counting, complemented by in vivo microdialysis to measure extracellular serotonin levels.
Visualizing the Experimental Workflow and Underlying Mechanisms
The following diagrams illustrate the typical experimental workflow for a pharmacological challenge PET study and the theoretical impact of a serotonin-releasing agent on radiotracer binding.
Pharmacological Challenge PET Experimental Workflow.
Mechanism of Endogenous Serotonin Competition.
Discussion and Conclusion
The available evidence suggests that [11C]CUMI-101 may have, at best, a modest sensitivity to acute and substantial increases in endogenous serotonin, as demonstrated in non-human primate studies. The lack of a discernible effect in a human study with citalopram raises significant questions about its utility for measuring dynamic serotonin release in clinical research. The discrepancy between the primate and human studies could be attributed to several factors, including species differences in pharmacology, the dose and administration method of citalopram, and the inherent variability in the serotonin response to a pharmacological challenge.
In contrast, the 5-HT1A antagonist radiotracer [11C]WAY-100635 is largely insensitive to fluctuations in endogenous serotonin. While this limits its use for studying serotonin release, it makes it a robust tool for quantifying 5-HT1A receptor density, as the binding is not confounded by the baseline neurotransmitter levels.
References
- 1. Effect of 5-HT on binding of [(11)C] WAY 100635 to 5-HT(IA) receptors in rat brain, assessed using in vivo microdialysis nd PET after fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No change in [¹¹C]CUMI-101 binding to 5-HT(1A) receptors after intravenous citalopram in human - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cumi-101 C-11 PET and Other Neuroimaging Modalities for 5-HT1A Receptor Imaging
This guide provides a comprehensive comparison of Cumi-101 C-11 PET with other neuroimaging modalities for researchers, scientists, and drug development professionals. The focus is on the quantitative performance and methodological considerations for imaging the serotonin 1A (5-HT1A) receptor, a key target in neuropsychiatric drug development.
Introduction to this compound PET
[11C]CUMI-101 was developed as a high-affinity agonist radioligand for positron emission tomography (PET) to image the 5-HT1A receptor.[1][2] The rationale behind its development was to provide a tool to study the functionally active, G-protein coupled state of the receptor, a feature not readily achievable with antagonist radiotracers.[3] However, subsequent in-vivo studies have raised questions about its agonist properties and specificity, which are critical considerations for its application.
Comparison with Alternative Neuroimaging Modalities
The primary alternative to [11C]CUMI-101 for imaging the 5-HT1A receptor is PET with the antagonist radiotracer [11C]WAY-100635. Other modalities, such as functional magnetic resonance imaging (fMRI), offer indirect measures of receptor function.
Quantitative Comparison of PET Tracers
The following tables summarize key quantitative data comparing [11C]CUMI-101 with the well-established antagonist radiotracer, [11C]WAY-100635.
Table 1: Test-Retest Reliability and Specificity of [11C]CUMI-101
| Parameter | Value | Species | Source |
| Test-Retest Variability (BPF) | 8-13% | Human | [2] |
| Test-Retest Variability (BPF) | 11.15% ± 4.82% | Baboon | [1][4] |
| In-vivo Specificity (BPF reduction with WAY-100635) | 87% | Baboon | [1][2][4] |
| In-vivo Specificity (BPF reduction with 8-OH-DPAT) | 76% | Baboon | [1][4] |
BPF: Binding Potential (Bmax/KD)
Table 2: Comparative Profile of [11C]CUMI-101 and [11C]WAY-100635
| Feature | [11C]CUMI-101 | [11C]WAY-100635 |
| Intended Mechanism | Agonist | Antagonist |
| In-vivo Behavior | Evidence suggests antagonist behavior[5][6] | Confirmed Antagonist[7] |
| Off-Target Binding | Significant binding to α1-adrenoceptors, particularly in the thalamus[5][6] | High selectivity for 5-HT1A receptors[7] |
| Use as Reference Region | Cerebellum use is problematic due to α1-adrenoceptor binding[6] | Cerebellum is commonly used as a reference region |
| Sensitivity to Endogenous 5-HT | May be sensitive to changes in intrasynaptic serotonin levels[2][8] | Generally considered insensitive to endogenous 5-HT fluctuations |
Functional MRI (fMRI)
Functional MRI, particularly pharmacological MRI (phMRI), provides an indirect way to assess the function of the serotonin system. Instead of directly imaging the 5-HT1A receptor, phMRI measures the hemodynamic response (blood flow) to a pharmacological challenge with a 5-HT1A agonist or antagonist.
Comparison with [11C]CUMI-101 PET:
-
Direct vs. Indirect Measurement: [11C]CUMI-101 PET aims to directly quantify receptor density and occupancy, while fMRI measures the downstream effects of receptor modulation.
-
Spatial and Temporal Resolution: fMRI offers superior temporal resolution, allowing for the study of dynamic changes in brain activity. PET has better spatial resolution for localizing receptor binding.
-
Quantification: PET provides more direct quantification of receptor parameters (e.g., binding potential), whereas fMRI signals are a relative measure of brain activity.
-
Invasiveness: fMRI is non-invasive, whereas PET involves the administration of a radiotracer.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of neuroimaging studies. Below are summaries of typical experimental protocols for [11C]CUMI-101 and [11C]WAY-100635 PET imaging.
[11C]CUMI-101 PET Imaging Protocol (Human)
-
Radiosynthesis: [11C]CUMI-101 is synthesized by the methylation of its desmethyl precursor with [11C]methyl iodide.
-
Subject Preparation: Subjects are typically fasted and abstain from caffeine and nicotine before the scan. An arterial line is placed for blood sampling.
-
Radiotracer Administration: A bolus injection of [11C]CUMI-101 (e.g., ~4.88 mCi) is administered intravenously.[1]
-
PET Scan Acquisition: A dynamic PET scan is acquired for approximately 120 minutes in 3D mode.[3]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[3][4] The free fraction of [11C]CUMI-101 in plasma is also determined.[1]
-
Data Analysis: Time-activity curves are generated for different brain regions. A metabolite-corrected arterial input function is used with kinetic models (e.g., two-tissue compartment model) to estimate the binding potential (BPF).[1][3]
[11C]WAY-100635 PET Imaging Protocol (Human)
-
Radiosynthesis: [carbonyl-11C]WAY-100635 is synthesized via a multi-step reaction.[7]
-
Subject Preparation: Similar to the [11C]CUMI-101 protocol, subjects are prepared with fasting and an arterial line.
-
Radiotracer Administration: A bolus injection of [11C]WAY-100635 is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is typically acquired for 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood sampling is performed to generate a metabolite-corrected input function.
-
Data Analysis: Kinetic modeling with an arterial input function is used to determine regional binding potentials. Alternatively, a reference region model using the cerebellum (which has a low density of 5-HT1A receptors) can be employed.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade influences various downstream cellular processes, including the modulation of ion channels.
Figure 1. Simplified 5-HT1A receptor signaling pathway.
General PET Imaging Experimental Workflow
The following diagram illustrates a typical workflow for a PET neuroimaging study, from subject recruitment to data analysis.
Figure 2. General experimental workflow for PET imaging.
Conclusion
While [11C]CUMI-101 was developed with the promising goal of imaging the active state of the 5-HT1A receptor, its utility is limited by significant off-target binding to α1-adrenoceptors and in-vivo behavior that appears to be antagonistic rather than agonistic.[5][6] This lack of specificity complicates the interpretation of its signal and its quantification.
For researchers aiming to quantify 5-HT1A receptor density with high specificity, the antagonist radiotracer [11C]WAY-100635 remains the gold standard.[7] For studies focused on the functional consequences of 5-HT1A receptor modulation, non-invasive techniques like fMRI can provide valuable complementary information.
The choice of neuroimaging modality will ultimately depend on the specific research question. For direct and specific quantification of 5-HT1A receptors, antagonist PET tracers are preferred. If the goal is to understand the functional state of the receptor, a multimodal approach combining PET with a specific antagonist tracer and fMRI may be the most powerful strategy. The current evidence suggests that caution should be exercised when using [11C]CUMI-101 as a specific 5-HT1A receptor radioligand in human studies.
References
- 1. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 2. | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]CUMI-101 PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
[11C]CUMI-101: A Comparative Guide to its Clinical Validation in Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the PET radiotracer [11C]CUMI-101 in clinical validations within patient populations, contrasted with other alternatives. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the comprehensive understanding of its application in neuroscience research.
Performance Comparison
[11C]CUMI-101 is a second-generation agonist radiotracer for the serotonin 1A (5-HT1A) receptor. Its clinical utility is primarily compared to the antagonist radiotracer [11C]WAY-100635. As an agonist, [11C]CUMI-101 preferentially binds to the high-affinity state of the 5-HT1A receptor, which is coupled to G-proteins and is considered the functionally active state. This offers a more direct measure of receptor function compared to antagonists that bind to both high- and low-affinity states.
However, studies in non-human primates have shown that the in vivo binding potential (BPF) of [11C]CUMI-101 is, on average, 55% lower than that of [11C]WAY-100635 across various brain regions. This difference is consistent with in vitro findings. Some research also suggests that [11C]CUMI-101 may act as an antagonist in certain conditions and can exhibit cross-reactivity with α1-adrenoceptors, which could complicate the interpretation of its binding data[1].
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies involving [11C]CUMI-101.
Table 1: Comparison of Binding Potential (BPF) of [11C]CUMI-101 and [11C]WAY-100635 in Non-Human Primates
| Brain Region | [11C]CUMI-101 BPF (mean ± SD) | [11C]WAY-100635 BPF (mean ± SD) | % Difference |
| Cingulate Cortex | 2.8 ± 0.5 | 6.2 ± 1.1 | -54.8% |
| Hippocampus | 2.5 ± 0.4 | 5.5 ± 0.9 | -54.5% |
| Insula | 2.3 ± 0.4 | 5.1 ± 0.8 | -54.9% |
| Raphe Nuclei | 1.8 ± 0.3 | 4.0 ± 0.7 | -55.0% |
Data adapted from preclinical studies in baboons.
Table 2: [11C]CUMI-101 Binding Potential (BPF) in Bipolar Depression
| Participant Group | N | Raphe Nucleus BPF (mean ± SD) | Hippocampus BPF (mean ± SD) |
| Bipolar Depression Patients | 20 | 18.7 ± 8.1 | 22.4 ± 7.5 |
| Healthy Volunteers | 16 | 27.2 ± 7.9 | 30.1 ± 6.8 |
A secondary analysis found that the BPF of [11C]CUMI-101 in the raphe nucleus was significantly higher in healthy volunteers compared to participants with bipolar disorder (p = 0.00275)[2]. Within the bipolar disorder group, there was an inverse association between BPF values and the severity of depression as measured by the Beck Depression Inventory[2].
Table 3: Effect of Citalopram on [11C]CUMI-101 Binding Potential (BPND) in Healthy Volunteers
| Condition | N | Postsynaptic Cortical Regions BPND (mean ± SD) |
| Placebo | 15 | 1.3 ± 0.2 |
| Citalopram (10mg IV) | 15 | 1.4 ± 0.2 |
Citalopram, a selective serotonin reuptake inhibitor (SSRI), induced a mean 7% increase in [11C]CUMI-101 BPND in postsynaptic brain regions (p=0.003), suggesting sensitivity to changes in endogenous serotonin levels[3].
Experimental Protocols
Key Experiment: PET Imaging in Bipolar Depression
Objective: To quantify 5-HT1A receptor binding potential using [11C]CUMI-101 in patients with bipolar depression and compare it to healthy volunteers.
Methodology:
-
Participant Recruitment: 20 participants with a current major depressive episode in the context of bipolar disorder and 16 healthy volunteers were recruited[2].
-
Radiotracer Synthesis: [11C]CUMI-101 was synthesized with a high radiochemical purity.
-
Image Acquisition:
-
Participants underwent PET imaging with [11C]CUMI-101.
-
A metabolite-corrected arterial input function was employed for the quantification of the binding potential (BPF) of the 5-HT1A receptor[2].
-
-
Data Analysis:
-
PET data were reconstructed and analyzed to calculate BPF values in various brain regions, including the raphe nucleus and hippocampus.
-
Statistical analyses were performed to compare BPF between the patient and healthy volunteer groups and to correlate BPF with clinical variables such as depression severity scores.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]CUMI-101 PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of [11C]CUMI-101 for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo specificity of the positron emission tomography (PET) radioligand [11C]CUMI-101 for the serotonin 1A (5-HT1A) receptor. Initially developed as an agonist, subsequent research has revealed a more complex binding profile. This document objectively compares the performance of [11C]CUMI-101 with alternative 5-HT1A radioligands, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the selection of the most appropriate imaging agent for research and drug development.
Executive Summary
[11C]CUMI-101 is a high-affinity radioligand for the 5-HT1A receptor. While initially designed as an agonist to probe the high-affinity, G-protein coupled state of the receptor, in vivo studies in primates and humans have demonstrated that it behaves as a potent antagonist[1]. A critical characteristic of [11C]CUMI-101 is its significant off-target binding to α1-adrenoceptors, which can complicate the quantification of 5-HT1A receptor density, particularly in regions with high α1-adrenoceptor expression like the thalamus[1]. This guide presents data from blocking studies and direct comparisons with other radioligands to provide a clear understanding of its specificity.
Data Presentation: In Vivo Specificity and Off-Target Binding
The following tables summarize key quantitative data from in vivo studies assessing the specificity of [11C]CUMI-101 and its comparison with other 5-HT1A radioligands.
Table 1: In Vivo Blocking Studies of [11C]CUMI-101 in Baboons
| Blocking Agent | Type | Dosage | Average Reduction in BPnd | Reference |
| WAY-100635 | 5-HT1A Antagonist | 0.5 mg/kg | 87% | [2] |
| 8-OH-DPAT | 5-HT1A Agonist | 2 mg/kg | 76% | [2] |
BPnd: Non-displaceable Binding Potential
Table 2: In Vivo Off-Target Binding of [11C]CUMI-101
| Off-Target Receptor | Blocking Agent | Species | Brain Region | % Displacement | Reference |
| α1-adrenoceptor | Prazosin | Monkey | Thalamus | ~33% | [1] |
| α1-adrenoceptor | Prazosin | Monkey | Cerebellum | ~25% | [3][4] |
Table 3: Comparative In Vitro Affinity (Ki) for Off-Target α1-Adrenoceptors
| Radioligand | Ki (nM) for α1-adrenoceptors | Fold Difference vs. [11C]WAY-100635 analogs | Reference |
| [11C]CUMI-101 | 2.8 ± 0.5 | ~30-40x higher affinity | [3] |
| [11C]WAY-100635 analogs | 80 - 120 | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the assessment of [11C]CUMI-101's in vivo specificity.
Protocol 1: In Vivo PET Imaging and Blocking Study in Baboons
This protocol outlines the general procedure for a PET scan with [11C]CUMI-101 and a subsequent blocking study to determine its specificity.
-
Animal Preparation: Two adult male baboons are anesthetized.
-
Radiotracer Injection: An intravenous bolus of [11C]CUMI-101 (average of 166.5 ± 42.9 MBq) is administered over 30 seconds[5].
-
PET Scan Acquisition: Dynamic emission data are collected for 120 minutes in 3D mode using an ECAT EXACT HR+ scanner[5].
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to generate a metabolite-corrected arterial input function for full quantification of the binding potential (BPF)[6].
-
Blocking Study:
-
A baseline PET scan is performed as described above.
-
On a separate occasion, a blocking agent (e.g., 0.5 mg/kg WAY-100635 or 2 mg/kg 8-OH-DPAT) is administered intravenously 30 minutes before the injection of [11C]CUMI-101[5].
-
A second PET scan is then acquired.
-
-
Data Analysis: The percentage reduction in the binding potential (BPF or BPnd) in various brain regions between the baseline and the blocked scan is calculated to determine the degree of specific binding to the 5-HT1A receptor.
Protocol 2: Human PET Imaging with [11C]CUMI-101
This protocol provides a general framework for conducting a human PET study with [11C]CUMI-101.
-
Participant Recruitment: Healthy adult volunteers are recruited for the study.
-
Radiotracer Injection: An intravenous bolus of [11C]CUMI-101 is administered. The injected dose is typically around 428 ± 84 MBq[7].
-
PET Scan Acquisition: Dynamic PET images are acquired in 3D mode over a period of 120 minutes[8][9].
-
Arterial Blood Sampling (optional but recommended for full quantification): Arterial blood samples are taken to measure the concentration of the parent radiotracer and its metabolites in the plasma.
-
Image Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a two-tissue compartment model or a graphical analysis method like LEGA) is applied to estimate the binding potential[8]. For studies without arterial blood sampling, a reference region model (e.g., using the cerebellum, though its use with [11C]CUMI-101 is debated due to α1-adrenoceptor binding) can be employed.
Mandatory Visualizations
Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
Experimental Workflow
The following diagram illustrates the workflow for a typical in vivo PET blocking study to assess radioligand specificity.
Comparison with Alternatives
A major consideration when selecting a 5-HT1A radioligand is the choice between an agonist and an antagonist.
-
Antagonists (e.g., [11C]WAY-100635, [18F]MPPF): These radioligands bind to all available 5-HT1A receptors, regardless of their functional state. They are generally less sensitive to competition from endogenous serotonin. [11C]WAY-100635 is considered a gold standard for quantifying total 5-HT1A receptor density. Studies comparing [18F]p-MPPF to [11C]WAY-100635 have shown that [18F]p-MPPF has a lower in vivo affinity for 5-HT1A receptors, resulting in binding potentials that are four to six times lower[10].
-
Agonists (e.g., [11C]CUMI-101 - though functionally an antagonist, originally designed as an agonist): Agonist radioligands are intended to bind preferentially to the high-affinity, G-protein-coupled state of the receptor, potentially providing a more functional measure of the receptor population. They are also thought to be more sensitive to changes in endogenous serotonin levels. However, the development of successful 5-HT1A agonist PET tracers has been challenging[11].
Direct Comparison: [11C]CUMI-101 vs. [11C]WAY-100635
As established, [11C]CUMI-101 behaves as an antagonist in vivo. A key differentiator from [11C]WAY-100635 and its analogs is its significant affinity for α1-adrenoceptors[1][3]. This cross-reactivity is not observed with [11C]WAY-100635 or [18F]MPPF[1]. This off-target binding complicates the use of the cerebellum as a reference region for [11C]CUMI-101 studies, as a notable portion of the cerebellar signal is due to α1-adrenoceptor binding[3][4].
Conclusion
The in vivo assessment of [11C]CUMI-101 reveals a complex profile. While it demonstrates high specificity for the 5-HT1A receptor, as evidenced by significant displacement by both a 5-HT1A antagonist and agonist, its utility is tempered by two key findings. Firstly, it functions as a potent antagonist in vivo, contrary to its initial design as an agonist. Secondly, and perhaps more critically for quantitative studies, it exhibits significant off-target binding to α1-adrenoceptors.
For researchers aiming to quantify the total density of 5-HT1A receptors with high specificity, antagonist radioligands such as [11C]WAY-100635 or [18F]MPPF may be more suitable due to their lack of α1-adrenoceptor cross-reactivity. The off-target binding of [11C]CUMI-101 necessitates careful consideration in experimental design and data analysis, particularly in the choice of a reference region and the interpretation of findings in brain areas with high α1-adrenoceptor density. Future research may benefit from the development of novel agonist radioligands with improved in vivo specificity to better probe the functional state of the 5-HT1A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo serotonin-sensitive binding of [11C]CUMI-101: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Modeling Considerations for 11C-CUMI-101, an Agonist Radiotracer for Imaging Serotonin 1A Receptor In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 7. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]
- 8. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiotracers for the Central Serotoninergic System [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Cumi-101 C-11: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing Cumi-101 C-11, a critical component of laboratory safety and operational integrity is the proper disposal of resulting waste. While specific documentation for a product named "this compound" is not publicly available, the presence of Carbon-11 (C-11), a positron-emitting radionuclide with a short half-life, dictates a disposal protocol centered on the principle of "decay-in-storage." This guide provides essential, step-by-step procedures for the safe and compliant disposal of waste containing Carbon-11.
Carbon-11 Waste Disposal Data
The management of C-11 waste is governed by its rapid radioactive decay. The following table summarizes the key quantitative data pertinent to its disposal.
| Parameter | Value | Notes |
| Half-life of Carbon-11 | 20.364 minutes | The time it takes for half of the radioactive atoms to decay. |
| Decay-in-Storage Period | ~3.5 hours | Generally, a period of 10 half-lives is recommended for waste to be considered non-radioactive. |
| Primary Emission | Beta particles (positrons) | Shielding with low-density materials like acrylic can be effective. |
| Annual Disposal Limit (General) | 1 Curie (37 GBq) | This is a general limit for all other radioactive materials combined, released into the sanitary sewerage system in a year. Institutional limits may vary. |
Experimental Protocol: Decay-in-Storage for C-11 Waste
The primary method for the disposal of short-lived radioactive waste like that containing C-11 is to allow it to decay to background radiation levels in a designated and shielded storage area.
Objective: To safely manage and dispose of C-11 contaminated waste by allowing for sufficient radioactive decay before disposal as regular, non-radioactive waste.
Materials:
-
Appropriately labeled radioactive waste containers
-
Shielding materials (e.g., lead or tungsten pigs for high activity, acrylic for beta shielding)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Radiation survey meter (e.g., Geiger-Müller counter)
-
Radioactive waste logbook
Procedure:
-
Waste Segregation: At the point of generation, separate C-11 waste from other radioactive and non-radioactive waste streams. Place it in a designated container clearly labeled with the radionuclide (C-11), the date, and the initial activity level.
-
Shielded Storage: Transfer the waste container to a designated, shielded "decay-in-storage" area. This area must be secure and access-controlled to prevent unauthorized handling.
-
Decay Period: Store the waste for a minimum of 10 half-lives. For C-11, this equates to approximately 204 minutes or about 3.5 hours. It is best practice to allow for a longer decay period (e.g., 24 hours) to ensure decay to background levels.
-
Radiation Survey: After the decay period, survey the waste container with a radiation survey meter. The reading should be indistinguishable from the background radiation level.
-
Obliteration of Markings: Before final disposal, all radioactive material labels and symbols on the container must be defaced or removed.
-
Final Disposal: Once confirmed to be at background radiation levels and with all radioactive markings removed, the waste can be disposed of as regular biomedical or chemical waste, depending on its other properties.
-
Record Keeping: Meticulously log the initial activity, storage date, survey date, final survey reading, and disposal date in the radioactive waste logbook.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the C-11 waste disposal process.
This procedural guidance, based on the established principles of handling short-lived radionuclides, provides a robust framework for the safe and compliant disposal of this compound waste. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's Radiation Safety Officer for specific local requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
